LY 3000328

Catalog No.
S534032
CAS No.
1373215-15-6
M.F
C25H29FN4O5
M. Wt
484.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY 3000328

CAS Number

1373215-15-6

Product Name

LY 3000328

IUPAC Name

[(3R,4S)-4-[(4-fluorobenzoyl)amino]-6-[4-(oxetan-3-yl)piperazin-1-yl]-3,4-dihydro-2H-chromen-3-yl] N-methylcarbamate

Molecular Formula

C25H29FN4O5

Molecular Weight

484.5 g/mol

InChI

InChI=1S/C25H29FN4O5/c1-27-25(32)35-22-15-34-21-7-6-18(29-8-10-30(11-9-29)19-13-33-14-19)12-20(21)23(22)28-24(31)16-2-4-17(26)5-3-16/h2-7,12,19,22-23H,8-11,13-15H2,1H3,(H,27,32)(H,28,31)/t22-,23-/m0/s1

InChI Key

NDEBZCZEAVMSQF-GOTSBHOMSA-N

SMILES

CNC(=O)OC1COC2=C(C1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5

solubility

Soluble in DMSO, not in water

Synonyms

LY3000328; LY-3000328; LY 3000328.

Canonical SMILES

CNC(=O)OC1COC2=C(C1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5

Isomeric SMILES

CNC(=O)O[C@H]1COC2=C([C@@H]1NC(=O)C3=CC=C(C=C3)F)C=C(C=C2)N4CCN(CC4)C5COC5

The exact mass of the compound Cathepsin S Inhibitor is 484.2122 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY3000328 mechanism of action noncovalent inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Binding Interactions

LY3000328 (Compound 5) was optimized through structure-based drug design to achieve potent inhibition without covalent binding [1].

  • Noncovalent Binding: Unlike many covalent cathepsin inhibitors that contain electrophilic groups, LY3000328 binds reversibly and does not interact with the active site Cys25 residue. The closest non-hydrogen atom of the inhibitor is 4.3 Å from the sulfur of Cys25 [1].
  • Key Protein-Inhibitor Interactions: The binding mode involves:
    • Occupation of the S3 binding pocket by the phenyl ring of the benzamide, forming a face-to-edge interaction with Phe70 and π-stacking with the peptide bond between Gly68 and Gly69 [1].
    • Occupation of the S2 pocket by the tetrahydronaphthalene (tetralin) substructure [1].
    • Multiple hydrogen bonds, including one between the NH of the benzamide and the carbonyl oxygen of Gly69, and two additional bonds from the carbamate group to the NH of Gly69 and the backbone carbonyl of Asn163 [1].

The following diagram illustrates the structure-based drug design workflow that led to the discovery of LY3000328, highlighting key structural insights and optimizations.

G Start Medium-throughput screen ~120,000 compounds Hit Hit Compound 6 IC50: 1.3 µM, amidine group Start->Hit Replace Replace amidine with urea linker Hit->Replace Int Intermediate Compound 7 IC50: ~1.3 µM Replace->Int Crystal X-ray Crystallography Reveals novel binding mode in S2/S3 pockets, no Cys25 contact Int->Crystal Design Structure-Based Design 1. Add O-linked carbamate 2. Modify N-methylpiperazine Crystal->Design Candidate Clinical Candidate LY3000328 (Compound 5) Noncovalent, potent, selective Design->Candidate

Quantitative Profile and Selectivity

LY3000328 exhibits high in vitro potency against human and mouse cathepsin S, with strong selectivity over other cysteine cathepsins [1].

Table 1: In Vitro Enzyme Inhibition Data for LY3000328 and Precursors [1]

Compound hCat S IC₅₀ (nM) mCat S IC₅₀ (nM)
6 1170 ± 227 1570 ± 108
7 1290 ± 453 2780 ± 230
9 12.4 ± 6.48 3.91 ± 0.71
5 (LY3000328) 7.70 ± 5.85 1.67 ± 1.17

Selectivity: This series of compounds is highly selective for cathepsin S and is inactive against rat cathepsin S due to a G137C mutation that reduces the size of the S2 pocket [1].

Experimental Evidence and Protocols

LY3000328 has demonstrated efficacy in various preclinical models, and its effects have been measured in human clinical trials.

In Vivo Efficacy Model (Abdominal Aortic Aneurysm)

  • Model: CaCl₂-induced AAA model in mice [1] [2].
  • Intervention: Treatment with LY3000328 [1].
  • Key Outcomes: Significant suppression of aortic dilatation, reduced Cat S and cathepsin K levels, preserved elastin integrity, reduced medial apoptotic cells, and attenuated macrophage infiltration [2]. Based on this efficacy, LY3000328 was selected for clinical development [1].

Clinical Pharmacokinetics and Pharmacodynamics (Phase I Study) [3]

  • Study Design: Single-center, placebo-controlled, single dose, dose escalation study in 21 healthy male volunteers. Doses ranged from 1 mg to 300 mg, administered with food [3].
  • Key PK Findings: Linear pharmacokinetics up to 300 mg dose. The compound was cleared quickly from plasma [3].
  • Key PD Findings: A biphasic ex vivo response in plasma Cat S activity was observed. After an initial decline, Cat S activity returned to and then exceeded baseline. This was attributed to a dose-dependent increase in Cat S mass, which continued after the drug was cleared [3].

In Vitro Cellular Assay (Tight Junction Integrity)

  • Cell Type: Primary Human Corneal Epithelial Cells (HCEC) [4].
  • Intervention: Treatment with recombinant Cat S for 48 hours [4].
  • Control Interventions: Cells treated with CTSS + LY3000328, or CTSS + heat-inactivated CTSS [4].
  • Outcome Measure: Immunoreactivity of tight junction proteins ZO-1 and occludin [4].
  • Key Finding: CTSS disruption of ZO-1 and occludin was prevented by co-incubation with the CTSS inhibitor LY3000328 [4].

Research Implications and Challenges

The development of LY3000328 as a specific, noncovalent inhibitor represents a significant breakthrough in targeting cathepsin S [5]. However, its clinical development also revealed unexpected biological complexities.

  • Advantages over Covalent Inhibitors: The noncovalent mechanism avoids potential off-target reactivity and toxicity associated with electrophilic functional groups in covalent inhibitors, offering a better prospect for drug development [1] [5].
  • Complex Pharmacodynamic Response: The Phase I trial revealed that inhibiting plasma Cat S activity triggers a compensatory increase in Cat S mass [3]. This rebound effect may have implications for the long-term therapeutic strategy of Cat S inhibition and requires further investigation.

LY3000328 serves as a valuable chemical tool and precedent for developing reversible, noncovalent inhibitors against this challenging proteolytic target.

References

Molecular Structure and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

LY3000328 (chemical name: Z-FL-COCHO; Formula: C₂₅H₂₉FN₄O₅; Molecular Weight: 484.52 g/mol) is a non-covalent, reversible inhibitor that binds to the S2 and S3 subsites of the Cathepsin S enzyme without forming a covalent bond with the active site Cys25 [1]. This binding mode differentiates it from earlier electrophilic inhibitors and contributes to its high selectivity.

The key molecular interactions identified through protein X-ray crystallography include [1]:

  • Hydrogen Bonds: The NH of the benzamide forms a strong hydrogen bond (2.8 Å) with the carbonyl oxygen of Gly69. The carbonyl oxygen of the carbamate group forms a hydrogen bond (3.1 Å) with the NH of Gly69, and the NH of the carbamate forms a hydrogen bond (2.9 Å) with the backbone carbonyl of Asn163.
  • Aromatic and Hydrophobic Interactions: The phenyl ring of the benzamide occupies the S3 pocket, forming a face-to-edge interaction with Phe70. The tetrahydronaphthalene (later optimized to a chromane ring) aryl ring occupies the S2 pocket, also interacting with Phe70.

The replacement of the metabolically vulnerable benzylic carbon with an oxygen atom in the chromane moiety further improved the stability of the final candidate, LY3000328 [1].

SAR and Potency Progression

The following table summarizes the key structural changes and their impact on inhibitory potency during the optimization from the initial hit to LY3000328 [1].

Compound Core Structure & Key Features Human CatS IC₅₀ (nM) Mouse CatS IC₅₀ (nM) Selectivity Notes
6 (Initial Hit) Amidine linker; Lower potency [1] 1,170 ± 227 1,570 ± 108 N/A
7 Amidine replaced with urea linker; Comparable potency [1] 1,290 ± 453 2,780 ± 230 N/A
8 Direct piperazine-phenyl link; Improved solubility [1] 4,000 ± 1,630 3,930 ± 553 N/A
9 O-linked carbamate; 3-oxetanyl piperazine; Greatly improved potency [1] 12.4 ± 6.48 3.91 ± 0.71 >1,000-fold selective over Cats B, L, K, V [1]
5 (LY3000328) Chromane ring (O replaces benzylic C); Excellent potency & stability [1] 7.70 ± 5.85 1.67 ± 1.17 >1,000-fold selective over Cats B, L, K, V [1]

The discovery of LY3000328 involved a structure-based drug design approach. The initial hit 6 was identified via a medium-throughput screen [1]. Replacing the amidine with a urea linker to improve drug-like properties resulted in compound 7, which maintained potency. A significant leap in potency (about 300-fold) was achieved with compound 9 by introducing an O-linked carbamate group, which provided a crucial hydrogen bond acceptor complementary to the NH of Gly69, and a 3-oxetanyl group on the piperazine to reduce lipophilicity [1]. The final optimization to LY3000328 involved replacing the benzylic carbon with oxygen to create a chromane system, reducing the potential for metabolic oxidation while maintaining excellent potency and selectivity [1].

Experimental Protocols and Key Data

In Vitro Enzyme Inhibition Assay [1]
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against human and mouse Cathepsin S and other cathepsins for selectivity profiling.
  • Methodology: Compounds were evaluated in enzyme inhibition assays. The specific protocols for the CatS assay involved measuring the rate of hydrolysis of a fluorogenic substrate by the enzyme in the presence of varying concentrations of the inhibitor. The fluorescence signal is quenched in the intact substrate and increases upon cleavage. The concentration of inhibitor that reduces the enzymatic activity by 50% is calculated as the IC₅₀.
  • Key Findings: LY3000328 exhibited high potency with an IC₅₀ of 7.70 nM for human CatS and 1.67 nM for mouse CatS, demonstrating greater than 1,000-fold selectivity over other cysteine cathepsins like B, L, K, and V [1].
In Vivo Efficacy Model (CaCl₂-Induced AAA in Mice) [1]
  • Objective: To evaluate the efficacy of LY3000328 in suppressing the expansion of abdominal aortic aneurysm (AAA).
  • Methodology: An AAA model was induced in mice by applying calcium chloride (CaCl₂) to the abdominal aorta. LY3000328 was administered to the treatment group. Aortic diameter was monitored over time as the primary endpoint to assess aneurysm expansion.
  • Key Findings: Treatment with LY3000328 significantly slowed the expansion of the abdominal aorta, demonstrating target engagement and efficacy in a disease-relevant model [1].
Phase 1 Clinical Trial Pharmacodynamics [2]
  • Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single oral doses of LY3000328 in healthy human volunteers.
  • Methodology: This was a randomized, placebo-controlled, single-dose escalation study. Blood samples were collected at set times post-dose to measure LY3000328 plasma concentrations (PK) and CatS activity/mass (PD).
  • Key Findings: LY3000328 exhibited linear PK and was well-tolerated. The PD profile was biphasic: an initial transient decrease in plasma CatS activity was followed by a prolonged increase in plasma CatS mass after the drug was cleared, attributed to a compensatory biological feedback mechanism [2].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the key experimental and biological pathway related to LY3000328's discovery and mechanism.

G Start Medium-Throughput Screen Hit Initial Hit (Compound 6) Start->Hit Struct X-ray Crystallography with CatS Hit->Struct Design Structure-Based Design Struct->Design Optimize SAR Optimization (Potency, Selectivity, DMPK) Design->Optimize Candidate Clinical Candidate LY3000328 Optimize->Candidate InVivo In Vivo Efficacy (AAA Mouse Model) Candidate->InVivo Clinical Phase 1 Clinical Trial InVivo->Clinical PD Biphasic PD Response: Activity ↓ then Mass ↑ Clinical->PD

Future Perspectives and Challenges

The discovery of LY3000328 demonstrated that achieving high potency and exceptional selectivity for Cathepsin S is feasible by targeting the S2 and S3 subsites rather than the catalytic cysteine [1] [3]. Its progression into a Phase 1 clinical trial marked a significant milestone in the field [2]. However, the observation of a biphasic pharmacodynamic response in humans—where target inhibition is followed by a substantial increase in total CatS protein levels—highlights a potential compensatory feedback mechanism that must be thoroughly understood for the successful clinical development of CatS inhibitors [2] [3].

References

Biochemical Potency and Selectivity of LY3000328

Author: Smolecule Technical Support Team. Date: February 2026

Cathepsin Enzyme IC₅₀ (nM) Notes
Human Cathepsin S (hCat S) 7.70 ± 5.85 [1] [2] Primary target; value from multiple determinations (n=11)
Mouse Cathepsin S (mCat S) 1.67 ± 1.17 [1] [2] More potent against the mouse enzyme (n=9)

LY3000328 demonstrates excellent selectivity for Cathepsin S over other cysteine proteases. It exhibits very high selectivity against cathepsins L, K, B, and V, though the exact IC₅₀ values for these off-targets are not provided in the results [2].

Experimental Protocols for Key Assays

The data above were generated using standard biochemical and cellular assays. Here are the methodologies cited in the literature:

  • In Vitro Enzyme Inhibition Assay: The activity of LY3000328 was evaluated in human and mouse CatS enzyme inhibition assays to determine IC₅₀ values [1] [3] [4]. The compound maintains excellent in vitro potency and selectivity against a panel of other cysteine proteases [1] [2].
  • Cellular and Safety Pharmacology Profiling:
    • CYP450 Inhibition: Assessed at 10 μM for CYP3A4, CYP2D6, and CYP2C9, showing low inhibition (<15%) [1] [4].
    • hERG Binding: Tested at 100 μM in an assay with HEK293 membrane preparations, showing only 6% displacement of [³H]-astemizole, indicating a low potential for hERG channel blockade [1] [4].
    • Metabolic Stability: Incubated at 4 μM in mouse, rat, dog, and human liver microsomes for 30 minutes, showing low in vitro metabolism (<20% compound loss) [1] [4].
    • Permeability: Demonstrated good permeability (MDCK A-B > 4%) [1] [4].

In Vivo Efficacy and Pharmacodynamics

LY3000328 has demonstrated promising efficacy in disease models, particularly for Abdominal Aortic Aneurysm (AAA).

  • In Vivo Efficacy (Mouse AAA Model): The efficacy was studied in a mouse model where inflammation and AAA are induced by applying CaCl₂ to the abluminal surface of the aorta [1] [4]. LY3000328 was administered orally and exhibited a dose-responsive reduction in aortic diameter [1] [3] [4]:
    • 1 mg/kg: 58% reduction
    • 3 mg/kg: 83% reduction
    • 10 mg/kg: 87% reduction
  • Pharmacokinetics and Pharmacodynamics in Humans: A phase 1 clinical trial in healthy human subjects established that [5]:
    • Plasma IC₅₀: The concentration of LY3000328 in plasma required to achieve 50% inhibition of CatS activity is approximately 60 ng/mL.
    • Safety: All administered single doses (up to 300 mg) were well-tolerated.
    • PK Profile: The compound demonstrated linear pharmacokinetics up to the 300 mg dose.

Mechanism of Action and Structural Basis

LY3000328 is notable for its non-covalent mechanism of action.

  • Non-covalent Inhibition: Unlike many reported CatS inhibitors that form reversible or irreversible covalent bonds with the catalytic cysteine residue (Cys25), LY3000328 binds to the S2 and S3 subsites of the enzyme without interacting with Cys25 [2] [6] [7].
  • Structural Binding: The crystal structure of the Human Cathepsin S-LY3000328 complex (PDB ID: 4P6G) reveals that the inhibitor forms key hydrogen bonds with the enzyme's backbone [2] [7]. Specifically:
    • The benzamide NH forms a hydrogen bond with the carbonyl oxygen of Gly69.
    • The carbonyl oxygen of the carbamate group forms a hydrogen bond with the NH of Gly69.
    • The NH of the carbamate group forms a hydrogen bond with the backbone carbonyl of Asn163.

This structure-based drug design approach, which led to the optimization from initial hits to LY3000328, is visualized in the following diagram.

G Start Medium-Throughput Screen Hit Identification of Non-covalent Hit (6) Start->Hit Crystal X-ray Crystallography Reveals Binding Mode Hit->Crystal Design Structure-Based Drug Design Crystal->Design Optimize1 Optimization Strategy: • Introduce O-linked carbamate • Replace N-methyl with 3-oxetanyl Design->Optimize1 Optimize2 Further Optimization: Benzylic carbon to oxygen (Reduce metabolic oxidation) Optimize1->Optimize2 Candidate Clinical Candidate: LY3000328 (5) Optimize2->Candidate

The discovery workflow for LY3000328 involved screening, structural analysis, and iterative design to optimize potency and drug-like properties [2].

References

Cathepsin S role in abdominal aortic aneurysm

Author: Smolecule Technical Support Team. Date: February 2026

Human & Animal Model Data

Evidence from both human studies and animal models consistently shows elevated CTSS levels in AAA, with a correlation to disease severity.

Quantitative Data from Human Studies

The following table consolidates findings from analyses of human AAA tissue and serum compared to healthy controls.

Analysis Type CTSS in AAA vs. Control Statistical Significance / Notes Source
Serum Level Increased by ~30% Significantly associated with AAA size [1]. [1]
Activity in AAA Tissue 20% higher Compared to occluded artery tissue [1]. [1]
Protein Expression (IHC/WB) Strongly positive in AAA tissue Undetectable in normal vessels; expressed in endothelial cells, macrophages, and VSMCs [1] [2]. [1] [2]
mRNA Expression (RT-PCR) Significantly increased For cathepsins B, L, and S [2]. [2]
Evidence from Animal Intervention Studies

Studies using genetic knockout models or pharmacological inhibitors provide causal evidence for CTSS's role in AAA.

Experimental Model Intervention Key Findings on AAA Source

| AngII-infused ApoE-/- mice | CTSS Knockout | Incidence: Reduced to 1/8 of control; Diameter: 47% decrease (0.86 mm) [1]. | [1] | | CaCl₂-induced AAA (B6 mice) | Pharmacological Inhibitor (6r) | Diameter: Suppressed (0.58 vs 0.92 mm in controls, p<0.001); Reduced elastin breaks, apoptosis, and macrophages [3]. | [3] | | AngII-infused ApoE-/- mice | Pharmacological Inhibitor (6r) | Diameter: Smaller (0.95 vs 1.84 mm in controls, p=0.047); Attenuated key pathological features [3]. | [3] |

Experimental Protocols

To investigate the role of CTSS in AAA, researchers typically employ a combination of in vivo animal models and detailed in vitro analyses on harvested tissues.

In Vivo AAA Mouse Models & Pharmacological Inhibition

This protocol is based on studies that tested the CTSS-specific inhibitor 6r [3].

  • AAA Induction: Two common models are used:
    • Calcium Chloride (CaCl₂) Model: Apply 0.5M CaCl₂ directly to the exposed abdominal aorta for 15 minutes to induce a chemical injury.
    • Angiotensin II (AngII) Model: Subcutaneously infuse AngII (e.g., 1000 ng/kg/min) for 28 days using osmotic minipumps in ApoE-/- mice.
  • Treatment Protocol:
    • Compound: CTSS inhibitor 6r (an α-ketoamide-based compound).
    • Dosage & Route: Administer 25 mg/kg via intraperitoneal injection.
    • Schedule: Start treatment one day after AAA induction and inject every three days until the endpoint (usually 28 days). For post-treatment studies, begin administration 7 or 14 days after induction.
  • Endpoint Analysis: At sacrifice, measure the external aortic diameter. Harvest aortic tissue for histological and biochemical analysis [3].
Ex Vivo Human Tissue Analysis

This methodology outlines the quantitative and spatial analysis of CTSS in human aortic samples [2].

  • Tissue Collection: Obtain AAA specimens during open surgical repair and control non-aneurysmal aortae during autopsy.
  • Protein Analysis:
    • Western Blotting: Homogenize frozen tissue, separate proteins by SDS-PAGE, and blot using primary antibodies against CTSS and a loading control (e.g., GAPDH). Use chemiluminescence for detection and quantify band intensity.
  • Gene Expression Analysis:
    • Quantitative RT-PCR: Isolate RNA from formalin-fixed, paraffin-embedded (FFPE) tissue. Reverse transcribe to cDNA and perform real-time PCR using SYBR Green with primers specific for the CTSS gene. Normalize expression to a housekeeping gene (e.g., GAPDH).
  • Localization Analysis:
    • Immunohistochemistry (IHC): Deparaffinize FFPE tissue sections, perform antigen retrieval, and incubate with anti-CTSS antibody. Use appropriate detection systems to visualize CTSS expression in specific cell types (e.g., macrophages, VSMCs).
  • Serum Analysis:
    • Immunoprecipitation & Western Blot: Incubate patient serum with an anti-CTSS antibody to pull down the protein, then detect it via western blotting to assess systemic CTSS levels [2].

Signaling Pathways & Regulation

CTSS expression and secretion are upregulated by various AAA risk factors. The diagram below illustrates these key regulatory pathways, particularly in macrophages and vascular cells.

G StressFactors Stress Factors Nicotine Nicotine StressFactors->Nicotine Environmental Hyperglycemia Hyperglycemia StressFactors->Hyperglycemia Metabolic AngII Angiotensin II StressFactors->AngII Hypertension OxLDL Oxidized LDL StressFactors->OxLDL Atherosclerosis mTORC1_Inhibition mTORC1 Inhibition Nicotine->mTORC1_Inhibition  In VSMCs p38_MAPK p38/MAPK Phosphorylation Nicotine->p38_MAPK  In Macrophages  via TRPV1/4 & P2X7 Outcome Increased CTSS Expression & Secretion Hyperglycemia->Outcome  In Endothelial Cells  via NF-κB LMP Lysosomal Membrane Permeabilization AngII->LMP  In Macrophages IRF1_Activation IRF-1 Activation AngII->IRF1_Activation  via IFN-γ OxLDL->Outcome  In Macrophages IntracellularEvents Intracellular Events LMP->Outcome  Releases  Active CTSS TFEB_Activation TFEB Nuclear Translocation mTORC1_Inhibition->TFEB_Activation  Induces TFEB_Activation->Outcome  Promotes  Transcription IRF1_Activation->Outcome  Promotes  Transcription p38_MAPK->Outcome  Enhances  Production

Key pathways by which risk factors upregulate Cathepsin S (CTSS) expression and secretion.

Therapeutic Implications & Future Directions

The accumulated evidence strongly positions CTSS as a promising therapeutic target for AAA.

  • Pharmacological Inhibition: The α-ketoamide-based inhibitor 6r has demonstrated efficacy in suppressing AAA formation and progression in multiple mouse models. Crucially, treatment was effective even when started after aneurysm induction [3].
  • Clinical Translation: The presence of CTSS in human serum and its correlation with AAA size suggest its potential use as a biomarker for disease monitoring [1] [2]. However, specific inhibitors have not yet progressed to clinical trials for AAA.
  • Future Research: Key areas include optimizing inhibitor specificity and delivery, understanding long-term effects of CTSS suppression, and identifying patient subgroups most likely to benefit from anti-CTSS therapy.

References

Binding Mode and Molecular Interactions

Author: Smolecule Technical Support Team. Date: February 2026

The binding mode of LY3000328 was elucidated through X-ray crystallography, revealing key interactions that confer both potency and selectivity [1].

  • S3 Subsite Occupation: The phenyl ring of the fluorobenzamide group occupies the S3 pocket. It forms a "face-to-edge" interaction with the amino acid Phe70 and a π-stacking interaction with the peptide bond between Gly68 and Gly69 [1].
  • S2 Subsite Occupation: The chromane ring system occupies the S2 pocket, where it also engages in a "face-to-edge" interaction with Phe70 [1].
  • Critical Hydrogen Bonding: The inhibitor forms three key hydrogen bonds with the enzyme backbone [1]:
    • The NH of the benzamide donates a hydrogen bond to the carbonyl oxygen of Gly69.
    • The carbonyl oxygen of the carbamate group accepts a hydrogen bond from the backbone NH of Gly69.
    • The NH of the carbamate group donates a hydrogen bond to the backbone carbonyl of Asn163.
  • Non-covalent Mechanism: A critical feature is that LY3000328 does not interact covalently with the active site Cys25. The closest non-hydrogen atom of the inhibitor is approximately 4.3 Å away from the sulfur of Cys25, confirming its reversible, non-covalent mechanism [1].

The following diagram illustrates the key binding interactions of LY3000328 within the Cathepsin S active site:

Inhibitor LY3000328 S3 S3 Subsite Inhibitor->S3 Fluorobenzamide π-stacking & face-to-edge S2 S2 Subsite Inhibitor->S2 Chromane ring face-to-edge with Phe70 Gly69 Gly69 Backbone Inhibitor->Gly69 Benzamide NH & Carbamate C=O Dual H-bonds

Key binding interactions of LY3000328 with Cathepsin S subsites.

Quantitative Inhibition Data and Selectivity

The compound exhibits high potency against both human and mouse Cathepsin S, and demonstrates excellent selectivity over other cysteine cathepsins [1].

Table 1: In Vitro Enzyme Inhibition Profile of LY3000328 and Analogs [1]

Compound hCat S IC₅₀ (nM) mCat S IC₅₀ (nM) Key Feature
5 (LY3000328) 7.70 ± 5.85 1.67 ± 1.17 Clinical candidate; carbamate linker, oxetanyl group
9 12.4 ± 6.48 3.91 ± 0.71 Pre-cursor; carbamate linker, oxetanyl group
8 4000 ± 1630 3930 ± 553 Direct piperazine linkage
7 1290 ± 453 2780 ± 230 Urea linker; original hit from screen

Selectivity: This series of compounds, including LY3000328, is highly selective for CatS over other cysteine proteases like Cat L, Cat K, Cat B, and Cat V [1]. The selectivity is conferred by the specific shape and amino acid composition of the S2 and S3 pockets of CatS, which differ from those of other cathepsins [2].

Experimental Protocols for Key Assays

The data supporting LY3000328's binding mode and potency were generated using standard biochemical and structural techniques.

  • Enzyme Inhibition Assays [1]: Test compounds were evaluated in enzyme inhibition assays to determine IC₅₀ values against human and mouse Cathepsin S. Selectivity was determined by running parallel assays against other cysteine proteases like cathepsins L, K, B, and V. The specific biochemical methods for these assays have been previously reported in the cited literature within the original paper.
  • X-ray Crystallography [1]: The three-dimensional structure of the CatS-inhibitor complex was determined by protein X-ray crystallography. For example, the structure of CatS in complex with compound 7 was resolved at a high resolution of 1.8 Å (R factors: 0.185 working, 0.210 free). This provided the atomic-level details of the binding mode and confirmed the non-covalent nature of the interaction, enabling structure-based drug design.

Clinical and Preclinical Context

LY3000328 was developed as a potential treatment for abdominal aortic aneurysm (AAA), based on genetic and pharmacological evidence that CatS plays a key role in the disease pathogenesis [1]. The compound demonstrated efficacy in a CaCl₂-induced AAA mouse model [1].

A Phase 1 clinical trial in healthy human volunteers established that single doses of LY3000328 were well-tolerated and exhibited linear pharmacokinetics [3]. The study also revealed a complex pharmacodynamic response: a transient inhibition of plasma CatS activity was followed by a rebound increase in CatS mass, which may have implications for clinical development [3].

Key Differentiating Features of LY3000328

This compound represents a significant advancement in Cathepsin S inhibitor design due to two key characteristics:

  • Non-covalent Mechanism: Unlike many early CatS inhibitors that contained electrophilic groups (e.g., Michael acceptors, ketones, nitriles) to form covalent bonds with the catalytic Cys25, LY3000328 is a fully reversible, non-covalent inhibitor [1] [2]. This property may reduce the potential for off-target reactivity and improve toxicological profiles.
  • S2/S3 Subsite Specificity: Its binding mode, focused on the S2 and S3 subsites rather than the active site cysteine, is the foundation for its high selectivity over other cathepsins, addressing a major challenge in the field [1] [2].

References

Technical Guide: LY3000328 as a Noncovalent Inhibitor of Cathepsin S Targeting Abdominal Aortic Aneurysm

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Rationale

Cathepsin S (Cat S) is a lysosomal cysteine protease belonging to the papain superfamily that maintains enzymatic activity at neutral pH (6.0-7.5), enabling both intracellular and extracellular functions [1] [2]. Unlike many cathepsins that function only under acidic conditions, this pH profile allows Cat S to participate in critical pathological processes including extracellular matrix (ECM) remodeling, antigen presentation via MHC class II, and protease-activated receptor (PAR) activation [2]. In abdominal aortic aneurysm (AAA), Cat S expression significantly increases in lesion areas, where it promotes medial elastin fragmentation, smooth muscle cell apoptosis, and inflammatory cell accumulation [1]. Genetic evidence strongly supports Cat S as a therapeutic target: in ApoE/Cat S double-knockout mice, AAA incidence was dramatically reduced to 10% compared to 80% in ApoE-/- Cat S+/+ controls, with significant reductions in abdominal aortic diameters and key pathological features [1].

LY3000328 (also known as Z-FL-COCHO or Compound 5) emerged from a drug discovery program at Eli Lilly targeting AAA treatment. Developed through structure-based optimization of screening hits, it represents a novel class of noncovalent Cat S inhibitors that avoid the selectivity and potential toxicity challenges associated with electrophilic "warheads" commonly found in cysteine protease inhibitors [1] [3].

Molecular Mechanism and Binding Interactions

Distinct Noncovalent Binding Mode

Unlike conventional cysteine protease inhibitors that form reversible or irreversible covalent bonds with the active site Cys25, LY3000328 exhibits a unique mechanism by binding noncovalently to the S2 and S3 subsites of Cat S without interacting directly with Cys25 [1]. The crystallographic structure of the Cat S-LY3000328 complex (PDB resolution 1.8 Å, R factors 0.185 working/0.210 free) reveals that the closest non-hydrogen atom of LY3000328 resides 4.3 Å from the sulfur of Cys25 – too distant for covalent bond formation [1]. This binding mechanism avoids potential off-target reactivity while maintaining high potency and selectivity.

Key Protein-Ligand Interactions

The molecular interactions between LY3000328 and Cat S involve several critical binding features:

  • S3 Pocket Occupation: The phenyl ring of the benzamide moiety occupies the S3 binding pocket, forming a face-to-edge interaction with Phe70 and π-stacking with the peptide bond between Gly68 and Gly69 [1]
  • S2 Pocket Binding: The tetrahydronaphthalene-derived scaffold occupies the S2 pocket, also participating in a face-to-edge interaction with Phe70 [1]
  • Strategic Hydrogen Bonding: Three specific hydrogen bonds significantly enhance binding affinity:
    • Benzamide NH to carbonyl oxygen of Gly69 (2.8 Å)
    • Carbamate carbonyl oxygen to NH of Gly69 (3.1 Å)
    • Carbamate NH to backbone carbonyl of Asn163 (2.9 Å) [1]
  • Structural Optimization Elements: The chromane oxygen replacement of benzylic carbon reduces metabolic oxidation potential, while the 3-oxetanyl group on the piperazine nitrogen lowers overall lipophilicity and reduces pKa of the distal piperazine nitrogen [1]

Table 1: Key Crystallographically-Determined Interactions in Cat S-LY3000328 Complex

Interaction Type Residues/Ligand Groups Distance (Å) Functional Significance
Face-to-edge π interaction Benzamide phenyl & Phe70 N/A S3 pocket occupation
π-stacking Benzamide phenyl & Gly68-Gly69 peptide bond N/A S3 pocket stabilization
Hydrogen bond Benzamide NH → Gly69 carbonyl O 2.8 Primary anchoring interaction
Hydrogen bond Carbamate C=O → Gly69 NH 3.1 Enhanced affinity through engineered complementarity
Hydrogen bond Carbamate NH → Asn163 carbonyl O 2.9 Additional stabilization via S2 pocket
Face-to-edge π interaction Tetrahydronaphthalene & Phe70 N/A S2 pocket occupation

In Vitro and In Vivo Profiling Data

Potency and Selectivity Profile

LY3000328 demonstrates exceptional enzymatic potency and selectivity across cysteine cathepsins:

Table 2: Enzymatic Inhibition Profile of LY3000328

Assay System IC₅₀ Value Experimental Conditions
Human Cathepsin S 7.70 ± 5.85 nM n = 11 independent determinations [1]
Mouse Cathepsin S 1.67 ± 1.17 nM n = 9 independent determinations [1]
Cathepsin L >100 μM Demonstrating >12,000-fold selectivity over Cat L [1]
Cathepsin B Selective High selectivity reported (specific IC₅₀ not provided) [1]
Cathepsin K Selective High selectivity reported (specific IC₅₀ not provided) [1]
Cathepsin V Selective High selectivity reported (specific IC₅₀ not provided) [1]

The compound exhibits favorable drug disposition properties including low CYP450 inhibition (<15% at 10 μM for CYP3A4, CYP2D6, and CYP2C9), low microsomal metabolism across species (<20% after 30 min at 4 μM), good permeability (MDCK A-B > 4%), and minimal hERG channel blockade (6% displacement of [³H]-astemizole at 100 μM) [1] [4].

In Vivo Efficacy

LY3000328 demonstrates dose-dependent efficacy in a CaCl₂-induced mouse model of AAA:

  • 58% aortic diameter reduction at 1 mg/kg
  • 83% reduction at 3 mg/kg
  • 87% reduction at 10 mg/kg [1]

Exposure (AUC) increased dose-dependently, supporting favorable pharmacokinetic properties. Plasma concentration of approximately 60 ng/mL provides 50% maximal inhibition of Cat S activity [4].

Experimental Protocols

Cathepsin S Enzyme Inhibition Assay

Purpose: To determine IC₅₀ values for compound inhibition against human and mouse Cat S [1]

Materials:

  • Recombinant human or mouse Cat S enzyme
  • Fluorogenic substrate (Z-Val-Val-Arg-AMC)
  • Assay buffer (pH 6.5, containing DTT and EDTA)
  • Test compounds dissolved in DMSO
  • Fluorescence microplate reader

Method:

  • Prepare assay buffer (optimal pH 6.5 for Cat S activity)
  • Pre-incubate Cat S enzyme with test compounds (8-point concentration series) for 30 minutes
  • Initiate reaction by adding fluorogenic substrate
  • Monitor fluorescence continuously (excitation 380 nm, emission 460 nm) for 30-60 minutes
  • Calculate velocity from linear phase of reaction
  • Determine IC₅₀ values by nonlinear regression of inhibition curves

Validation: The assay reliably differentiates between covalent and noncovalent inhibitors through time-dependent studies. Noncovalent inhibitors like LY3000328 show immediate equilibrium behavior without pre-incubation dependence [1].

In Vivo AAA Efficacy Model

Purpose: To evaluate compound efficacy in a mouse model of abdominal aortic aneurysm [1]

Materials:

  • C57BL/6 mice (8-12 weeks old)
  • CaCl₂ solution (0.5 M)
  • Saline (control)
  • Test compounds formulated for in vivo administration
  • Ultrasound imaging system for aortic diameter measurement

Method:

  • Anesthetize mice and expose abdominal aorta surgically
  • Apply 0.5 M CaCl₂-soaked gauze to ablumenal surface for 15 minutes to induce aneurysm
  • Administer test compounds (1-30 mg/kg) daily via appropriate route
  • Monitor aortic diameter by ultrasound at weekly intervals for 4-8 weeks
  • Terminate study and harvest tissue for histopathological analysis
  • Quantify medial elastin fragmentation, smooth muscle cell apoptosis, and inflammatory markers

Key Endpoints: Aortic diameter measurement, elastin integrity scoring, macrophage infiltration quantification, and plasma Cat S activity levels [1].

Structural Biology Workflow

Protein Crystallization:

  • Express and purify recombinant human Cat S
  • Co-crystallize with LY3000328 using vapor diffusion methods
  • Optimize crystal growth conditions (reported resolution 1.8 Å)

Data Collection and Structure Determination:

  • Collect X-ray diffraction data at synchrotron source
  • Solve structure by molecular replacement using existing Cat S coordinates
  • Refine with iterative model building and parameter optimization (final R factors: working 0.185, free 0.210)

Structure Analysis:

  • Identify inhibitor binding mode and protein-inhibitor interactions
  • Map electron density for ligand and key binding residues
  • Analyze binding pocket geometry and conformational changes

This structural biology workflow enabled the structure-based drug design approach that guided optimization from initial hits to LY3000328 [1].

Pathway Diagrams and Therapeutic Context

G Stressors Stress Factors (Psychological, Metabolic, Environmental, Infectious) IRF1 IRF-1 Stressors->IRF1 PU1 PU.1 Stressors->PU1 TFEB TFEB Stressors->TFEB STAT3 STAT3 Stressors->STAT3 CTSS Cathepsin S (CTSS) IRF1->CTSS PU1->CTSS TFEB->CTSS STAT3->CTSS MHCII MHC-II Mediated Antigen Presentation CTSS->MHCII PAR2 PAR2 Activation CTSS->PAR2 ECM ECM Remodeling CTSS->ECM Inflammation Inflammatory Cytokine Release CTSS->Inflammation AAA Abdominal Aortic Aneurysm (AAA) MHCII->AAA Autoimmune Autoimmune Disorders MHCII->Autoimmune COPD COPD MHCII->COPD PAR2->AAA PAR2->Autoimmune PAR2->COPD ECM->AAA ECM->Autoimmune ECM->COPD Inflammation->AAA Inflammation->Autoimmune Inflammation->COPD LY3000328 LY3000328 (Noncovalent Inhibitor) LY3000328->CTSS Inhibits

Diagram 1: Cathepsin S signaling pathway and LY3000328 inhibition mechanism. Stress factors upregulate CTSS expression through transcriptional activators (IRF-1, PU.1, TFEB, STAT3), leading to pathological processes through multiple mechanisms. LY3000328 specifically inhibits CTSS activity, blocking downstream pathology [2].

Conclusion and Research Significance

LY3000328 represents a significant advancement in cysteine protease inhibitor design through its novel noncovalent mechanism that avoids direct interaction with the catalytic cysteine. Its high potency (single-digit nM IC₅₀ against human Cat S), exceptional selectivity profile, and demonstrated efficacy in preclinical AAA models supported its selection for clinical development [1]. The compound's favorable drug disposition properties and clean secondary pharmacology profile further enhanced its translational potential.

References

Comprehensive Technical Guide: Cathepsin S Pathophysiology and LY3000328 Targeting

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Executive Summary

Cathepsin S (CatS) is a lysosomal cysteine protease belonging to the papain superfamily that has emerged as a significant therapeutic target across multiple disease domains. Unlike many lysosomal proteases that function only under acidic conditions, CatS maintains enzymatic activity across a broad pH range (5.0-7.5), enabling both intracellular and extracellular functions [1]. This comprehensive review examines CatS pathophysiology and the development of LY3000328, a potent, selective, non-covalent CatS inhibitor that has progressed to Phase 1 clinical trials. The inhibitor represents a breakthrough in cathepsin S targeting through its unique mechanism of action that avoids covalent binding with the catalytic cysteine residue, potentially mitigating off-target effects associated with earlier electrophilic inhibitors [1] [2]. Research indicates CatS inhibition holds particular promise for abdominal aortic aneurysm, autoimmune disorders, cardiovascular diseases, and certain cancer types, positioning LY3000328 as a valuable investigational compound for researchers exploring cysteine protease targeting in therapeutic development.

Cathepsin S Biology and Pathophysiological Mechanisms

Structural Characteristics and Biochemical Properties

Cathepsin S is a 24.8 kDa protease comprising 217 amino acids in its mature form, with the characteristic catalytic triad of cysteine proteases (Cys25, His159, and Asn175) [1] [2]. The enzyme exhibits several distinctive biochemical properties that underlie its pathophysiological significance:

  • Broad pH activity profile: Unlike acid-dependent cathepsins (B/L/K), CatS maintains enzymatic stability and activity at neutral pH (≤7.0) due to its histidine-rich propeptide domain [3]
  • Substrate specificity: CatS functions primarily as an endopeptidase, cleaving extracellular matrix components including elastins, collagens, and proteoglycans [2]
  • Cellular expression: Predominantly expressed in immune cells (macrophages, B-lymphocytes, dendritic cells, microglia) and various structural cells (vascular smooth muscle cells, epithelial cells) [1] [2]
Molecular and Signaling Pathways in Disease

Cathepsin S contributes to disease pathophysiology through several interconnected molecular mechanisms, illustrated in the following pathway diagram:

G cluster_0 Stress Factors cluster_1 Molecular Mechanisms cluster_2 Resulting Pathologies StressFactors Upstream Stress Factors CTSS Cathepsin S (CTSS) Overexpression StressFactors->CTSS Mechanisms Pathogenic Mechanisms CTSS->Mechanisms ECM ECM Degradation CTSS->ECM MHC MHC-II Maturation CTSS->MHC PAR2 PAR2 Activation CTSS->PAR2 Inflamm Inflammatory Signaling (NF-κB, Cytokines) CTSS->Inflamm Diseases Resulting Diseases Mechanisms->Diseases Psychological Psychological Stress Psychological->CTSS Metabolic Metabolic Stress (Hyperglycemia) Metabolic->CTSS Environmental Environmental Stress (Cigarette Smoke) Environmental->CTSS Infectious Infectious Stress (HHV-6A, RSV, HCV) Infectious->CTSS AAA Abdominal Aortic Aneurysm (AAA) ECM->AAA Autoimmune Autoimmune Disorders MHC->Autoimmune Cancer Cancer Progression PAR2->Cancer Athero Atherosclerosis Inflamm->Athero

Cathepsin S Pathophysiological Signaling Network. CTSS overexpression driven by diverse stressors activates multiple pathogenic mechanisms resulting in various diseases.

The diagram above illustrates how diverse stressors converge to upregulate CatS expression, which subsequently activates multiple pathogenic mechanisms through several key molecular pathways:

  • Extracellular matrix degradation: CatS directly cleaves elastin, collagen, and proteoglycans, weakening vascular integrity and promoting abdominal aortic aneurysm formation [1] [4]
  • MHC-II mediated antigen presentation: As a key protease in invariant chain processing, CatS activates adaptive immunity by facilitating antigen loading onto MHC class II molecules [3] [5]
  • Protease-activated receptor 2 (PAR2) activation: Extracellular CatS cleaves PAR2, initiating G-protein coupled signaling that promotes inflammation and cancer progression [3]
  • Inflammatory signaling potentiation: CatS activates NF-κB signaling and processes various cytokines and chemokines, amplifying inflammatory responses in cardiovascular and autoimmune diseases [3]
Regulatory Pathways Controlling Cathepsin S Expression

Multiple transcriptional mechanisms regulate CatS expression under pathological conditions:

  • Upregulating factors: IRF-1, PU.1, and TFEB enhance CatS expression during inflammatory activation [3]
  • Downregulating factors: TGF-β/Smad signaling suppresses CatS transcription [3]
  • Dual regulators: STAT3 can either promote or inhibit CatS expression depending on cytokine milieu and cellular context [3]

LY3000328 Inhibitor Profile and Mechanism of Action

Discovery and Optimization

LY3000328 emerged from systematic medicinal chemistry efforts to develop non-covalent CatS inhibitors with improved selectivity profiles:

  • Lead identification: Initial medium-throughput screening of approximately 120,000 compounds identified benzamide-based hit compound 6 (CatS IC~50~ = 1.3 μM) with inherent selectivity over cathepsin L (>100-fold) [1]
  • Structure-based optimization: X-ray crystallography of initial lead bound to CatS revealed binding mode in S2 and S3 subsites, enabling rational design to improve potency and drug properties [1]
  • Key structural modifications:
    • Replacement of amidine with urea linker (compound 7)
    • Introduction of O-linked carbamate to leverage Gly69 hydrogen bonding (compound 9)
    • Incorporation of 3-oxetanyl group to reduce basicity and lipophilicity (compound 9)
    • Benzylic carbon to oxygen substitution to mitigate metabolic oxidation (LY3000328) [1]
Biochemical and Pharmacological Characterization

Table 1: In Vitro Pharmacological Profile of LY3000328

Parameter Value Experimental Conditions
hCatS IC~50~ 7.7 ± 5.85 nM (n=11) Human cathepsin S enzyme inhibition [1]
mCatS IC~50~ 1.67 ± 1.17 nM (n=9) Mouse cathepsin S enzyme inhibition [1]
Selectivity >1000-fold vs CatB, CatL, CatK, CatV Specificity profiling against cysteine cathepsins [1]
CYP Inhibition <15% at 10 μM (3A4, 2D6, 2C9) Cytochrome P450 inhibition screening [6]
Metabolic Stability <20% metabolism after 30 min (4 μM) Mouse, rat, dog, and human liver microsomes [6]
Permeability MDCK A-B >4% Cellular permeability assessment [6]
hERG Binding 6% displacement at 100 μM [³H]-astemizole binding in HEK293 membranes [6]

Table 2: In Vivo Efficacy of LY3000328 in Disease Models

Disease Model Species Dosing Regimen Efficacy Outcomes
CaCl~2~-induced AAA Mouse 1-30 mg/kg Dose-dependent aortic diameter reduction: 58% (1 mg/kg), 83% (3 mg/kg), 87% (10 mg/kg) [1]
SLE-PAH Female MRL/lpr mice Selective CatS inhibitor Suppressed pulmonary arterial remodeling, stimulated PPARγ, reduced right ventricular systolic pressure [5]
Myocardial Infarction Mouse CatS inhibitor E64d Regulated TGF-β1 signaling, improved scar formation, preserved left ventricular function [4]
Unique Binding Mode and Molecular Interactions

LY3000328 exhibits a novel non-covalent inhibition mechanism distinct from earlier electrophilic CatS inhibitors:

  • S2/S3 subsite binding: Unlike covalent inhibitors that target Cys25, LY3000328 occupies the S2 and S3 binding pockets without interacting with the catalytic cysteine [1]
  • Key molecular interactions (determined by X-ray crystallography at 1.8 Å resolution):
    • Benzamide phenyl ring occupies S3 pocket with face-to-edge interaction with Phe70
    • Tetrahydronaphthalene aryl moiety binds S2 pocket with additional face-to-edge Phe70 interaction
    • Hydrogen bond between benzamide NH and Gly69 carbonyl oxygen (2.8 Å)
    • Carbamate carbonyl oxygen hydrogen bonds with Gly69 NH (3.1 Å)
    • Carbamate NH hydrogen bonds with Asn163 carbonyl (2.9 Å) [1]
  • Structural basis for selectivity: Unique S2 and S3 pocket residues (Gly137, Phe70, Val162) in CatS enable selective inhibition over other cathepsins with conservation of Cys25 but variation in subsite residues [2]

The following diagram illustrates the experimental workflow for characterizing CatS inhibitors like LY3000328:

G cluster_0 In Vitro Assessment cluster_1 Structural Characterization cluster_2 In Vivo Evaluation Start CatS Inhibitor Characterization Enzyme Enzyme Inhibition Assays (IC₅₀ Determination) Start->Enzyme Selectivity Selectivity Profiling Against Cathepsin Family Start->Selectivity ADMET ADMET Screening (CYP, Permeability, Metabolic Stability) Start->ADMET Crystallography X-ray Crystallography (Binding Mode Analysis) Enzyme->Crystallography PKPD Pharmacokinetic/ Pharmacodynamic Modeling ADMET->PKPD SAR Structure-Activity Relationship (SAR) Studies Crystallography->SAR Efficacy Disease Model Efficacy (AAA, SLE-PAH, Atherosclerosis) SAR->Efficacy Efficacy->PKPD Safety Safety and Tolerability Assessment PKPD->Safety Clinical Clinical Translation (Phase 1 Trial for LY3000328) Safety->Clinical

Comprehensive Experimental Workflow for characterizing CatS inhibitors like LY3000328

Clinical Development and Experimental Applications

Phase 1 Clinical Trial Findings

LY3000328 has completed a Phase 1, single-center, investigator- and subject-blind, randomized, placebo-controlled, single dose, dose escalation study (ClinicalTrials.gov NCT01515358) in 21 healthy male volunteers [7]. Key findings included:

  • Safety and tolerability: All doses (1-300 mg) were well tolerated with linear pharmacokinetics up to 300 mg [7]
  • Pharmacokinetics: Linear exposure increases with dose, enabling predictable dosing [7]
  • Novel pharmacodynamic response: Biphasic effect on CatS biomarkers:
    • Transient decrease in plasma CatS activity during compound exposure
    • Subsequent increase in plasma CatS mass after compound clearance
    • CatS specific activity normalization revealed mass-driven activity increases [7]
  • Dosing considerations: Administration with food recommended to prevent acid-mediated degradation of oxetane ring to chloroalcohol degradant [7]
Research Applications and Preclinical Evidence

Beyond its initial development for AAA, LY3000328 and other selective CatS inhibitors have demonstrated potential therapeutic utility across multiple disease areas:

  • Cardiovascular diseases:

    • Atherosclerosis: Reduced plaque vulnerability and macrophage activity [4]
    • Pulmonary arterial hypertension: Attenuated vascular remodeling in SLE-associated PAH [5]
    • Myocardial infarction: Improved scar formation and preserved ventricular function [4]
  • Autoimmune disorders:

    • Systemic lupus erythematosus: Suppressed MHC-II mediated T-cell and B-cell priming, improved lupus nephritis [5]
    • Multiple sclerosis: Reduced demyelination through inhibition of myelin basic protein degradation [3]
  • Oncology:

    • Hepatocellular carcinoma: Regulated ferroptosis sensitivity through KEAP1-NRF2 signaling [8]
    • Lung cancer: CatS overexpression associated with invasion and metastasis [2]
  • Metabolic diseases:

    • Type 2 diabetes: Each baseline CatS standard deviation increase correlated with 41-48% higher diabetes risk [3]
    • Hepatic glucose production: CatS inhibition reduced glucose production in murine models [3]

Experimental Protocols and Research Methodology

Standardized Cathepsin S Enzyme Inhibition Assay

Purpose: Determine IC~50~ values for compound screening against human and mouse CatS [1]

Protocol:

  • Enzyme preparation: Recombinant human CatS (rhCatS) expressed and purified; activity verified with fluorogenic substrate
  • Reaction conditions:
    • Buffer: 100 mM sodium phosphate, 1 mM EDTA, 2 mM DTT, pH 6.5
    • Substrate: Z-Val-Val-Arg-AMC (Km concentration, typically 10-50 μM)
    • Enzyme concentration: 2-5 nM (determined by active site titration)
  • Inhibition assay:
    • Pre-incubate compound with enzyme (30 min, 25°C)
    • Initiate reaction with substrate
    • Monitor fluorescence (excitation 355 nm, emission 460 nm) for 30 min
    • Calculate initial velocities
  • Data analysis:
    • Plot % activity vs. log[inhibitor]
    • Fit to four-parameter logistic equation to determine IC~50~
    • Include appropriate controls (no inhibitor, blank)
In Vivo AAA Efficacy Model

Purpose: Evaluate compound efficacy in CaCl~2~-induced abdominal aortic aneurysm model [1]

Protocol:

  • Animal model: Male C57BL/6 mice (8-10 weeks)
  • Aneurysm induction:
    • Expose abdominal aorta infrarenally
    • Apply 0.25M CaCl~2~-soaked gauze (15 min)
    • Control group: 0.9% NaCl application
  • Compound administration:
    • Begin dosing 3 days pre-surgery
    • Continue daily (oral gavage) for 28 days
    • Multiple dose groups (e.g., 1, 3, 10, 30 mg/kg)
  • Endpoint measurements:
    • Aortic diameter measurement (microcalipers)
    • Histological analysis (elastin fragmentation, immune cell infiltration)
    • Plasma CatS activity and mass biomarkers
Protein Crystallography for Binding Mode Determination

Purpose: Elucidate inhibitor binding mode through X-ray crystallography [1]

Protocol:

  • Protein purification and crystallization:
    • Express recombinant human CatS in eukaryotic system
    • Purify via affinity and size exclusion chromatography
    • Crystallize using vapor diffusion (hanging/sitting drops)
  • Complex formation:
    • Soak crystals with inhibitor or co-crystallize
    • Cryoprotect and flash-cool in liquid nitrogen
  • Data collection and structure determination:
    • Collect X-ray diffraction data (synchrotron source)
    • Solve structure by molecular replacement
    • Refine with iterative model building
  • Binding mode analysis:
    • Identify protein-inhibitor interactions
    • Calculate intermolecular distances
    • Generate schematic diagrams of binding interactions

Current Challenges and Future Directions

Despite promising preclinical results, several challenges remain in CatS inhibitor development:

  • Complex pharmacodynamic response: The biphasic effect (decreased activity followed by increased mass) observed in clinical trials may complicate therapeutic applications [7]
  • Disease-specific considerations: The pleiotropic roles of CatS in different tissues may necessitate targeted delivery approaches
  • Biomarker development: Translation of plasma CatS activity and mass measurements as predictive biomarkers requires further validation
  • Therapeutic window optimization: While well-tolerated in Phase 1, chronic dosing safety profiles remain unestablished

Future research directions should focus on:

  • Next-generation inhibitors with improved pharmacodynamic profiles
  • Combination therapies targeting complementary pathways
  • Disease-specific targeting strategies to maximize therapeutic index
  • Expanded clinical evaluation in proof-of-concept studies for prioritized indications

Conclusion

References

LY3000328 clinical candidate selection criteria

Author: Smolecule Technical Support Team. Date: February 2026

LY3000328 Preclinical Candidate Profile

The decision to select LY3000328 (also referred to as Compound 5) for clinical development was based on a comprehensive dataset encompassing its potency, selectivity, mechanism, and drug-like properties [1].

The table below summarizes the core in vitro and in vivo data that supported its selection:

Parameter Result / Value Significance / Method

| In Vitro Potency (IC₅₀) | Human Cat S: 7.70 ± 5.85 nM Mouse Cat S: 1.67 ± 1.17 nM | Enzyme inhibition assays demonstrated high potency [1]. | | Selectivity | High selectivity over other cysteine proteases (Cat L, K, B, V) | Reduced potential for off-target toxicity [1]. | | Mechanism of Action | Non-covalent, reversible inhibitor | Binds to S2/S3 subsites without interacting with catalytic Cys25, minimizing risk of non-specific reactivity [1]. | | In Vivo Efficacy | 58-87% aortic diameter reduction (1-30 mg/kg in mouse AAA model) | Demonstrated dose-responsive efficacy in a disease-relevant model [1]. | | Drug Disposition | Low CYP450 inhibition, low microsomal metabolism, good permeability | Predictive of favorable pharmacokinetics and low drug-drug interaction potential [1]. | | Safety & Tolerability (Phase I) | All single doses (up to 300 mg) were well tolerated in healthy human volunteers | Initial human data supported its safety profile for further clinical study [2]. |

Experimental Protocols for Key Assays

To help you understand how these criteria were evaluated, here are the methodologies for some of the key experiments cited.

  • Cathepsin S Enzyme Inhibition Assay [1]

    • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of compounds against human and mouse Cat S.
    • Procedure: Test compounds were evaluated in a biochemical assay using the relevant Cat S enzyme. The IC₅₀ value, representing the concentration of inhibitor required to reduce enzyme activity by 50%, was calculated from the dose-response data.
  • In Vivo Efficacy: CaCl₂-Induced Mouse AAA Model [1] [3]

    • Purpose: To assess the efficacy of LY3000328 in suppressing the development of abdominal aortic aneurysm (AAA).
    • Procedure:
      • Disease Induction: Inflammation and aneurysm formation are induced in mice by applying CaCl₂ to the outer (ablumenal) surface of the abdominal aorta.
      • Dosing: The test compound (e.g., LY3000328) is administered to the animals. In the referenced study, LY3000328 was given at doses of 1, 3, 10, and 30 mg/kg.
      • Endpoint Analysis: After a set period (e.g., 28 days), the aortic diameter is measured. A significant reduction in aortic diameter expansion in the treatment group compared to the vehicle control group indicates efficacy.
  • Phase I Clinical Trial: Pharmacokinetics/Pharmacodynamics (PK/PD) [2]

    • Purpose: To assess safety, tolerability, pharmacokinetics, and target engagement of LY3000328 in humans.
    • Study Design: A single-center, placebo-controlled, single-dose escalation study in healthy male volunteers.
    • Dosing: Escalating oral doses (1, 3, 10, 30, 100, 300 mg) were administered with food to prevent degradation in the stomach.
    • Sample Collection: Blood samples were collected at predetermined times post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours).
    • Bioanalysis:
      • PK: Plasma concentrations of LY3000328 were measured using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.
      • PD: Plasma samples were analyzed for Cat S activity and Cat S mass to evaluate the drug's effect on its target.

Visualizing the Clinical Candidate Selection Workflow for LY3000328

The following diagram illustrates the key stages and decision points in the selection and early development of LY3000328, from initial discovery to the completion of its Phase I clinical trial.

Start Medium-Throughput Screen Hit Hit Identification (Compound 6) Start->Hit ~120,000 compounds Opt Structure-Based Optimization Hit->Opt X-ray co-crystal structure Cand Clinical Candidate LY3000328 Opt->Cand Improved potency & drug properties Preclinic Preclinical Profiling Cand->Preclinic Phase1 Phase I Clinical Trial (Single Ascending Dose) Data Comprehensive Data Package Preclinic->Data Evaluation Data->Phase1

Unresolved Questions and Future Directions

While LY3000328 successfully entered clinical trials, the search results highlight a complex pharmacodynamic response and do not clarify its current development status.

  • A Complex Pharmacodynamic Response: The Phase I trial revealed a biphasic PD effect [2]. After LY3000328 was administered and cleared from plasma, there was a prolonged increase in total Cat S protein mass. This suggests that simply inhibiting the enzyme's activity may trigger compensatory biological mechanisms, which could have significant implications for the long-term therapeutic strategy of Cat S inhibition.

  • Therapeutic Potential Beyond AAA: Research indicates that Cat S inhibition is a relevant mechanism for other conditions. For instance, a different Cat S inhibitor was shown to suppress pulmonary arterial remodeling in a mouse model of systemic lupus erythematosus (SLE), suggesting a potential application for LY3000328 in SLE-associated pulmonary arterial hypertension [4].

References

Known Experimental Parameters for LY3000328 Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key information from published studies that have used LY3000328 in vitro.

Assay Type Key Reagents Key Parameters & Conditions Reported Outcome

| Molecular Docking | • Crystal structure of Cathepsin S (PDB: 4P6G) • Structure of LY3000328 | • Software: Molecular Operating Environment (MOE) • Focus: Interactions with S2 and S3 pockets of CatS for specificity [1] | Docking score (S-score): -7.26 kcal/mol [2] | | In Vitro Enzymatic Inhibition | • Recombinant Cathepsin S enzyme • Fluorogenic substrate: Z-VVR-AFC [3] [2] • Assay buffer (pH ~5.0-7.5) | • Excitation/Emission: 400/505 nm [2] • Measurement: Kinetic mode over 60 minutes [2] | Confirmed as a potent and selective CatS inhibitor [1] | | Cellular Assay | • Cultured Glomerular Endothelial Cells (GEnCs) [3] | • Treatment with recombinant Cat-S to induce dysfunction • Co-treatment with PAR2 antagonists to validate mechanism [3] | LY3000328 (Cat-S inhibitor) prevented Cat-S-induced endothelial barrier disruption [3] |

Proposed Detailed In Vitro Enzymatic Inhibition Protocol

Based on standard fluorometric methods for cathepsin S and the specific details available [2], you can adapt the following protocol.

Principle: The assay measures the inhibition of CatS enzymatic activity by LY3000328. The enzyme cleaves the synthetic substrate Z-VVR-AFC, releasing the fluorescent AFC moiety. Inhibitor potency is determined by the reduction in fluorescence increase over time compared to an uninhibited control.

Workflow Diagram:

Start Start Assay Setup Prep1 Prepare Compound Dilutions (LY3000328 in buffer) Start->Prep1 Prep2 Prepare Enzyme Solution (Recombinant CatS in buffer) Prep1->Prep2 Prep3 Prepare Substrate Solution (Z-VVR-AFC in buffer) Prep2->Prep3 Step1 Pre-incubation Add enzyme solution to compound in 96-well plate Prep3->Step1 Step2 Incubation Incubate for 15 min, RT, protected from light Step1->Step2 Step3 Initiate Reaction Add substrate solution Step2->Step3 Step4 Kinetic Reading Measure fluorescence every min for 60 min (Ex/Em: 400/505 nm) Step3->Step4 Step5 Data Analysis Calculate slope for each well Determine % inhibition Step4->Step5 End End Analysis Step5->End

Materials and Reagents:

  • LY3000328 (e.g., Tocris Bioscience, MedChemExpress)
  • Recombinant Human Cathepsin S enzyme (R&D Systems, Abcam)
  • Cathepsin S Fluorogenic Substrate: Z-Val-Val-Arg-AMC (Z-VVR-AMC) or Z-VVR-AFC (e.g., Bachem, Enzo Life Sciences)
  • Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 0.1% CHAPS, 2.5 mM DTT, pH adjust to 5.5. Alternatively, use a physiological buffer at pH 7.4 for neutral pH activity profiling [1].
  • DMSO (cell culture grade, Sigma-Aldrich)
  • Black 96-well Microplate (flat-bottom, low protein binding)
  • Fluorescent Microplate Reader capable of kinetic measurements (e.g., SpectraMax, Tecan)

Step-by-Step Procedure:

  • Inhibitor Dilution Series: Prepare a serial dilution of LY3000328 in assay buffer from a high-concentration DMSO stock. The final DMSO concentration in the assay should not exceed 1% (v/v). Include a vehicle control (1% DMSO).
  • Enzyme and Substrate Preparation: Dilute the recombinant CatS enzyme in cold assay buffer to a working concentration. Prepare the Z-VVR-AFC substrate in assay buffer.
  • Reaction Setup:
    • Add 10 µL of each LY3000328 dilution or control to the appropriate wells of the 96-well plate, in triplicate.
    • Add 40 µL of the enzyme solution to each well. Gently mix by shaking the plate.
    • Pre-incubate the plate for 15 minutes at room temperature, protected from light.
  • Initiate Reaction: Add 40 µL of the substrate solution to each well to start the reaction. The final reaction volume is 90 µL.
  • Fluorescence Measurement: Immediately transfer the plate to the pre-heated (37°C) plate reader. Measure the fluorescence (Excitation: 400 nm, Emission: 505 nm) every minute for 60 minutes in kinetic mode.
  • Controls:
    • Enzyme Control: Assay buffer + enzyme + substrate (represents 0% inhibition, maximum signal).
    • Background Control: Assay buffer + substrate only (no enzyme, for background subtraction).
    • Reference Inhibitor Control (Optional): A known CatS inhibitor (e.g., Z-FF-FMK from an assay kit [2]) to validate the assay system.

Data Analysis:

  • Calculate the slope (rate of fluorescence increase, RFU/min) for each well after subtracting the background control.
  • Calculate the percentage of relative inhibition for each concentration of LY3000328 using the formula: % Inhibition = [1 - (Slope_sample / Slope_enzyme_control)] × 100
  • Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic model (e.g., in GraphPad Prism) to determine the IC₅₀ value (concentration that gives 50% inhibition).

Important Considerations for Your Research

  • Specificity is Key: When profiling LY3000328, always test against other cysteine cathepsins (like CatK and CatL) due to their high structural similarity. The S2 and S3 substrate pockets are critical for achieving selectivity [1].
  • Cellular Validation: To demonstrate functional efficacy, follow up biochemical assays with a cellular model. The cited research used glomerular endothelial cells and demonstrated that Cat-S inhibition with LY3000328 could protect barrier function, which is dependent on PAR2 activation [3].
  • Probe the Mechanism: The protective effect of Cathepsin S inhibition in disease models like diabetic nephropathy has been shown to work through the PAR2-dependent pathway on endothelial cells [3]. Your experimental design could explore this signaling axis further.

References

Comprehensive Application Notes and Protocols for LY3000328: Solubility, Storage, and Experimental Procedures

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Activity

LY3000328 (also known as Z-FL-COCHO) is a potent and selective inhibitor of cathepsin S (CatS), a cysteine protease implicated in multiple pathological conditions. With IC₅₀ values of 7.7 nM for human CatS and 1.67 nM for mouse CatS, this compound demonstrates exceptional potency and specificity toward its target [1] [2] [3]. Cathepsin S plays a crucial role in extracellular matrix degradation through its action on structural proteins including elastin and collagen, suggesting therapeutic potential for conditions such as abdominal aortic aneurysm (AAA) where these matrix components are compromised [1] [3] [4]. The compound has progressed to clinical trials, including a completed Phase 1 study in healthy volunteers (NCT01515358), which established its preliminary safety and pharmacokinetic profile [2] [4].

The molecular mechanism of LY3000328 involves specific binding to the active site of cathepsin S, effectively blocking its proteolytic activity. This inhibition potentially slows AAA expansion by preserving the integrity of extracellular matrix proteins in vessel walls [3] [4]. Beyond its cardiovascular applications, research indicates that LY3000328 can disrupt EGFR trafficking in cancer models by inhibiting cathepsin S-mediated transfer of EGFR from late endosomes to lysosomes, thereby suppressing mTORC1 activation—a key signaling pathway in cell proliferation and survival [5]. This multifaceted mechanism underscores the research utility of LY3000328 across various experimental systems.

Physicochemical Properties and Storage Conditions

Molecular Characteristics

LY3000328 possesses well-defined molecular characteristics that influence its handling and application in research settings. The compound has a molecular weight of 484.52 g/mol and a chemical formula of C₂₅H₂₉FN₄O₅ [1] [2]. It appears as a white to off-white solid powder at room temperature with a predicted density of approximately 1.4 g/cm³ [6] [3]. The CAS registry number 1373215-15-6 provides a unique identifier for precise material tracking and ordering. The compound features two defined stereocenters, indicating the presence of specific stereoisomers that are essential for its biological activity [1] [6].

Table 1: Physicochemical Properties of LY3000328

Property Value Reference
Molecular Weight 484.52 g/mol [1] [2]
Molecular Formula C₂₅H₂₉FN₄O₅ [1] [2]
CAS Number 1373215-15-6 [1] [6]
Appearance White to off-white solid [1] [6] [3]
Purity ≥98% (typically >99%) [6] [1] [2]
Defined Atom Stereocenters 2 [1] [6]
Storage Recommendations

Proper storage conditions are critical for maintaining the stability and efficacy of LY3000328 over time. For long-term storage of the solid powder, -20°C is recommended, where the compound remains stable for at least three years [1] [2] [3]. When stored at 4°C, the solid material maintains stability for approximately two years [1]. For solutions prepared in DMSO, storage at -80°C is advised to preserve integrity for up to six months, while storage at -20°C is suitable for approximately one month [1] [6]. It is crucial to note that DMSO is hygroscopic (moisture-absorbing), which can potentially reduce solubility over time; therefore, using fresh, anhydrous DMSO is recommended for preparing stock solutions [2].

LY3000328 demonstrates stability at ambient temperature for several days, making it suitable for shipping under standard conditions without special arrangements [6]. To preserve the compound's integrity, it should be protected from prolonged exposure to light and moisture. Repeated freeze-thaw cycles should be minimized for both solid and solution forms, as this can degrade the compound and reduce efficacy. For laboratory use, researchers should aliquot stock solutions into single-use portions to minimize freeze-thaw cycles and prevent contamination.

Solubility and Formulation Guidelines

Solubility Profile

LY3000328 exhibits specific solubility characteristics that guide its formulation for experimental use. The compound demonstrates high solubility in DMSO, with concentrations ≥50 mg/mL (approximately 103.19 mM) achievable according to multiple suppliers [1] [6]. One source reports even higher solubility in DMSO of 97 mg/mL (200.19 mM), though they note that moisture-absorbing DMSO may reduce solubility, emphasizing the importance of using fresh, anhydrous solvent [2]. In contrast, LY3000328 is insoluble in water and ethanol, necessitating the use of appropriate co-solvents for in vivo applications [2]. This solubility profile underscores the need for careful formulation planning when designing experiments.

Table 2: Solubility and Formulation Options for LY3000328

Solvent/Formulation Solubility Concentration Applications
DMSO ≥50 mg/mL ~103.19 mM Stock solutions for in vitro studies
Water Insoluble N/A Not recommended
Ethanol Insoluble N/A Not recommended
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline ≥2.5 mg/mL ~5.16 mM In vivo administration
10% DMSO + 90% Corn Oil ≥2.5 mg/mL ~5.16 mM In vivo administration
Stock Solution Preparation

Preparation of stock solutions requires careful attention to ensure compound integrity and accurate dosing. For in vitro applications, a common approach involves dissolving LY3000328 in anhydrous DMSO to create concentrated stock solutions (e.g., 10-100 mM). The solution should be gently mixed until the solid is completely dissolved, avoiding vigorous shaking that might introduce moisture or cause oxidation. If necessary, brief sonication can be employed to aid dissolution [3]. Once prepared, these stock solutions should be aliquoted into single-use portions and stored at -80°C to maintain stability and prevent repeated freeze-thaw cycles [1] [6].

For in vivo studies, several formulations have been validated. A frequently used formulation combines 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline, which can achieve concentrations ≥2.5 mg/mL (5.16 mM) [1] [6] [2]. To prepare 1 mL of this working solution: add 100 μL of 25.0 mg/mL DMSO stock solution to 400 μL PEG300 and mix evenly; then add 50 μL Tween-80 and mix again; finally, add 450 μL normal saline to adjust the volume to 1 mL [1] [6]. Alternatively, a simpler formulation of 10% DMSO + 90% Corn Oil can be used, achieving similar concentrations and particularly suitable for oral administration in animal studies [6] [2].

In Vitro Experimental Protocols

Cathepsin S Enzyme Inhibition Assay

The enzymatic inhibition assay is fundamental for evaluating the potency of LY3000328. The protocol begins with preparing assay buffer (typically 100 mM sodium acetate buffer, pH 5.5, containing 1-5 mM DTT and 1-5 mM EDTA). Recombinant human or mouse cathepsin S enzyme is diluted in assay buffer to an appropriate working concentration. LY3000328 stock solutions are serially diluted in DMSO, then further diluted in assay buffer, ensuring the final DMSO concentration does not exceed 1% to avoid solvent effects on enzyme activity. The fluorogenic substrate (Z-Val-Val-Arg-AMC) is prepared in assay buffer at a concentration of 10-50 μM.

The assay procedure involves pre-incubating the enzyme with various concentrations of LY3000328 for 15-30 minutes at room temperature. The reaction is initiated by adding the fluorogenic substrate, and fluorescence is measured continuously (excitation ~380 nm, emission ~460 nm) for 30-60 minutes using a plate reader. Controls should include enzyme with DMSO only (positive control) and buffer without enzyme (background control). IC₅₀ values are determined by fitting the inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). Typical IC₅₀ values for LY3000328 are 7.7 nM for human CatS and 1.67 nM for mouse CatS [1] [3].

Cellular Activity Assessment

For evaluating cellular activity, researchers can assess the compound's effect on cathepsin S function in cell-based systems. The protocol involves culturing appropriate cell lines (such as macrophages or cancer cell lines endogenously expressing cathepsin S) in complete medium. LY3000328 is added to the cells at varying concentrations (typically ranging from 1 nM to 10 μM) and incubated for predetermined time points (e.g., 2-24 hours). Following treatment, cells are harvested and lysed, and cathepsin S activity is measured using fluorogenic substrates as described in the enzymatic assay.

Alternatively, the effect of LY3000328 on EGFR trafficking can be evaluated in cancer cell lines [5]. In this protocol, cells are treated with LY3000328 (e.g., 10 μM) or vehicle control for several hours, followed by analysis of EGFR localization using immunofluorescence and structure illumination microscopy (SIM). Co-localization of EGFR with lysosomal markers (LAMP1) and Rheb can be quantified using image analysis software. Additionally, mTORC1 activation can be assessed by Western blotting for phosphorylation of S6K1 at Thr389 and 4E-BP1 at Thr37/46 [5]. This approach demonstrates how LY3000328 disrupts the lysosomal translocation of EGFR and subsequent mTORC1 signaling, providing insight into its mechanism beyond direct enzyme inhibition.

In Vivo Experimental Protocols

Animal Model Administration

For in vivo studies, particularly in mouse models of abdominal aortic aneurysm (AAA), LY3000328 has demonstrated efficacy at various dosing levels [1] [3]. The compound is typically administered orally at doses ranging from 1 to 30 mg/kg, with a frequency of twice daily (BID) over 28 days to achieve therapeutic effects. The formulation commonly used for these studies is 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline, prepared as described in section 3.2, which provides good solubility and bioavailability [1] [6]. This formulation ensures consistent exposure and reproducible results in preclinical models.

In the AAA model, inflammation is induced in mice through application of CaCl₂ to the ablumenal surface of the aorta, creating a disease state that mimics human AAA pathology [1]. Treatment with LY3000328 shows a dose-dependent reduction in aortic diameter—specifically 58% at 1 mg/kg, 83% at 3 mg/kg, and 87% at 10 mg/kg—demonstrating its efficacy in mitigating aneurysm expansion [1] [3]. The exposure (AUC) of LY3000328 increases in a dose-dependent manner, indicating favorable drug disposition properties [1]. For other disease models, such as cancer, dosing regimens may need optimization based on the specific research objectives and animal model characteristics.

Pharmacodynamic Assessment

Monitoring the pharmacodynamic effects of LY3000328 is essential for understanding its in vivo efficacy. Blood collection should be performed at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours post-dose) to measure plasma cathepsin S activity and compound concentrations [4]. Plasma samples are collected in EDTA tubes and stored at -70°C until analysis. Cathepsin S activity is measured using fluorogenic substrates similar to the in vitro assay, while LY3000328 concentrations are quantified using LC/MS/MS methods with a lower limit of quantification of 1 ng/mL [4].

The pharmacodynamic activity of LY3000328 exhibits a biphasic response in vivo. Initially, cathepsin S activity declines as the compound engages its target, then returns to baseline, followed by an increase above baseline levels [4]. This pattern is accompanied by a dose-dependent increase in cathepsin S mass, which continues to rise even after LY3000328 has been cleared from circulation [4]. Researchers should calculate specific activity (activity normalized to mass) to properly interpret these changes. Understanding this complex pharmacodynamic profile is crucial for appropriate experimental design and data interpretation in preclinical studies.

Safety and Biocompatibility Profile

LY3000328 has demonstrated a favorable safety profile in initial studies. In vitro assessments show low CYP450 inhibition (<15% at 10 μM for CYP3A4, CYP2D6, and CYP2C9), suggesting a reduced potential for drug-drug interactions [1] [6]. The compound also exhibits low in vitro metabolism across species (mouse, rat, dog, and human liver microsomes), with <20% metabolism after 30 minutes of incubation at 4 μM concentration [1] [6]. Additionally, it demonstrates good permeability (MDCK A-B >4%) and low potential for hERG channel blockade (only 6% displacement of [3H]-astemizole at 100 μM) [1] [6], indicating a reduced risk of cardiac side effects.

In a Phase 1 clinical trial with healthy volunteers, single doses of up to 300 mg were well-tolerated, with linear pharmacokinetics observed across the dose range tested [4]. The study reported that a plasma concentration of approximately 60 ng/mL achieves 50% maximal inhibition of cathepsin S activity [1] [4]. Researchers should note the unique biphasic pharmacodynamic response—initial inhibition followed by a rebound increase in cathepsin S mass—which may have implications for dosing regimens in chronic models [4]. When handling the compound in laboratory settings, standard precautions for research compounds should be followed, including use of personal protective equipment and proper ventilation, particularly when working with powdered material or DMSO solutions.

Graphical Representation of Mechanisms and Workflows

LY3000328 Mechanism of Action in Cathepsin S Inhibition

G LY LY3000328 Administration CatS Cathepsin S Inhibition LY->CatS Direct binding ECM Reduced ECM Degradation CatS->ECM Preserved elastin/ collagen EGFR Disrupted EGFR Trafficking CatS->EGFR Altered lysosomal transfer AAA Slowed AAA Progression ECM->AAA Stabilized vessel wall mTOR Suppressed mTORC1 Activation EGFR->mTOR Reduced Rheb interaction

Experimental Workflow for LY3000328 Research Applications

G Storage Storage Conditions: -20°C (powder) -80°C (solutions) Prep Solution Preparation: DMSO stock: 50-97 mg/mL In vivo formulation Storage->Prep InVitro In Vitro Assays: Enzyme inhibition Cellular activity Prep->InVitro InVivo In Vivo Studies: Animal dosing Efficacy models Prep->InVivo Analysis Analysis: PK/PD profiling Biomarker assessment InVitro->Analysis InVivo->Analysis

Troubleshooting and Technical Notes

Researchers may encounter several common issues when working with LY3000328. Precipitation issues often arise when diluting DMSO stock solutions into aqueous buffers; to minimize this, gradually dilute the stock solution while vortexing, and ensure the final DMSO concentration does not exceed 1-2% for cellular assays. If precipitation persists, consider adding a small amount of co-solvents such as PEG300 or cyclodextrins to the aqueous buffer. For inconsistent in vivo results, verify the formulation preparation sequence—add co-solvents sequentially from left to right as specified in the protocols, and ensure the solution is clear before administration [1] [6].

Another consideration is the unique pharmacodynamic response of cathepsin S to inhibition. The biphasic pattern (initial decrease in activity followed by an increase in cathepsin S mass) is a characteristic response to LY3000328 rather than an experimental artifact [4]. Researchers should measure both activity and mass to properly interpret results and consider timing of endpoint assessments relative to dosing. For cellular studies examining EGFR trafficking, include appropriate controls (e.g., DYNG-4a for endocytosis inhibition) to validate the specific mechanism of action [5]. When storing solutions, always use fresh, anhydrous DMSO as moisture absorption can significantly reduce solubility over time [2].

Conclusion

LY3000328 represents a valuable research tool for investigating cathepsin S biology and its role in various disease processes. With well-characterized solubility profiles—particularly its high solubility in DMSO (≥50 mg/mL) and available in vivo formulations—researchers can effectively apply this compound across multiple experimental systems [1] [6] [2]. The detailed protocols provided for in vitro enzymatic assays, cellular studies, and in vivo models offer a solid foundation for investigating the compound's mechanisms and therapeutic potential.

The unique pharmacodynamic profile of LY3000328, including its biphasic effect on cathepsin S activity and mass, presents both challenges and opportunities for research applications [4]. By following the recommended storage conditions, formulation procedures, and experimental guidelines outlined in this document, researchers can maximize the utility of this compound in their investigations. As research with LY3000328 continues to evolve, particularly in areas such as AAA and cancer biology, these application notes and protocols provide a essential foundation for proper experimental implementation and data interpretation.

References

Comprehensive Application Note: LY3000328 Dosing in Mouse Abdominal Aortic Aneurysm (AAA) Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LY3000328

LY3000328 is a novel, potent, and selective Cathepsin S (CatS) inhibitor that has demonstrated significant efficacy in experimental models of abdominal aortic aneurysm (AAA). This small molecule inhibitor exhibits high potency with IC₅₀ values of 7.7 nM for human CatS and 1.67 nM for mouse CatS, making it particularly suitable for preclinical studies in mouse models. Unlike many cysteine protease inhibitors that form covalent bonds with the active site Cys25, LY3000328 acts as a noncompetitive inhibitor that binds to the S2 and S3 subsites of CatS without interacting with the catalytic cysteine residue. This mechanism of action contributes to its excellent selectivity profile against other cysteine proteases including cathepsins B, K, L, and V.

The physicochemical properties of LY3000328 include a molecular weight of 484.52 g/mol and good permeability (MDCK A-B >4%), with low in vitro metabolism in liver microsomes from multiple species including humans. Cathepsin S has been implicated in AAA pathogenesis through its role in elastin degradation, extracellular matrix remodeling, and inflammation within the vascular wall. Inhibition of CatS represents a promising therapeutic strategy for AAA, as current treatment options remain limited to surgical interventions for advanced disease stages [1] [2].

Experimental AAA Models and Study Design

Commonly Used Mouse AAA Models

Two well-established mouse models of AAA were utilized in the efficacy assessment of LY3000328, each replicating different aspects of human AAA pathophysiology:

  • CaCl₂-Induced AAA Model: This model involves the perivascular application of 0.25-0.5 M calcium chloride solution directly to the exposed abdominal aorta. The chemical injury triggers a localized inflammatory response that leads to elastic fiber fragmentation, smooth muscle cell apoptosis, and progressive aortic dilation over 28 days. The CaCl₂ model closely resembles features of human AAA, including mononuclear inflammatory cell infiltration, medial degeneration, and elevated expression of various proteases including cathepsin S.

  • Angiotensin II-Infused ApoE⁻/⁻ Model: This alternative approach utilizes chronic infusion of angiotensin II (typically 1,000 ng/kg/min) via osmotic minipumps in apolipoprotein E-deficient mice that are maintained on a high-fat diet. The model induces a distinct form of AAA characterized by suprarenal localization, intramural hematoma formation, and prominent inflammation. This approach is particularly valuable for studying AAA in the context of hyperlipidemia and hypertension, which are common risk factors in human AAA [3].

Experimental Workflow and Timeline

The typical experimental workflow for evaluating LY3000328 in AAA models follows a standardized sequence with key decision points, as illustrated below:

G Start Study Initiation ModelSelection AAA Model Selection Start->ModelSelection CaCl2Model CaCl₂-Induced Model ModelSelection->CaCl2Model AngIIModel AngII Infusion Model ModelSelection->AngIIModel GroupAssignment Randomization to: - Treatment Groups - Vehicle Control CaCl2Model->GroupAssignment AngIIModel->GroupAssignment AAAInduction AAA Induction GroupAssignment->AAAInduction DosingPeriod Dosing Period Monitoring Daily Monitoring (Health, Weight) DosingPeriod->Monitoring AAAInduction->DosingPeriod EndpointAnalysis Endpoint Analysis (Aortic Diameter, Histology) Monitoring->EndpointAnalysis DataAnalysis Data Analysis EndpointAnalysis->DataAnalysis

In Vivo Dosing Protocols for LY3000328

Administration and Formulation

LY3000328 has been successfully administered to mice via two primary routes in AAA efficacy studies, each offering distinct advantages:

  • Oral Administration (PO): The compound is typically administered by oral gavage with a dosing volume of 10 mL/kg. This route allows for bid dosing (twice daily) regimens that maintain therapeutic drug levels throughout the day. The oral formulation leverages the compound's good permeability and favorable absorption characteristics, making it suitable for chronic studies that model human therapeutic approaches.

  • Intraperitoneal Administration (IP): Some studies have utilized daily IP injection as an alternative administration route, typically at a volume of 0.2 mL per mouse. This approach may be preferred when precise control over dosing timing is required or when comparing effects across multiple compounds with variable oral bioavailability.

For both routes, LY3000328 requires specific formulation strategies to ensure adequate solubility and stability. The standard approach involves preparing a stock solution in DMSO followed by dilution with appropriate vehicles such as PEG300/Tween-80/saline mixtures or SBE-β-CD/saline solutions. These formulations have demonstrated compatibility with both oral and intraperitoneal administration in chronic studies [1] [4] [5].

Dosing Regimens and Schedules

The dosing regimens for LY3000328 have been optimized across multiple studies to achieve maximal efficacy in preventing AAA development and progression:

  • Preventive Dosing: Treatment is typically initiated either one day before or concurrently with AAA induction, continuing throughout the experimental period (usually 28 days). This approach allows assessment of the compound's ability to prevent aneurysm initiation and early development.

  • Therapeutic/Interventional Dosing: To model clinical scenarios more closely, some studies have implemented delayed treatment initiation at 7 or 14 days post-AAA induction. This design evaluates the compound's efficacy in slowing or halting the progression of established aneurysms, providing stronger translational relevance for human therapy.

  • Dose Frequency: Most studies have employed twice-daily dosing for oral administration, which helps maintain consistent plasma concentrations above the effective threshold for CatS inhibition throughout the 24-hour cycle [1] [3].

Table 1: LY3000328 Dosing Regimens in Mouse AAA Models

AAA Model Dose Range Frequency Route Treatment Duration Key Findings
CaCl₂-induced 1-30 mg/kg Twice daily Oral (PO) 28 days Dose-dependent reduction in aortic diameter (58% at 1 mg/kg to 87% at 10 mg/kg) [1]
CaCl₂-induced 25 mg/kg Every 3 days Intraperitoneal (IP) 28 days Significant suppression of aortic dilatation (0.58 vs 0.92 mm in controls) [3]
AngII-infused ApoE⁻/⁻ 25 mg/kg Every 3 days Intraperitoneal (IP) 28 days Reduced aortic diameter (0.95 vs 1.84 mm in controls) and elastin degradation [3]

Efficacy Data and Outcomes

Quantitative Assessment of AAA Suppression

LY3000328 has demonstrated dose-dependent efficacy across multiple AAA models, with significant suppression of aortic dilation observed at doses as low as 1 mg/kg. The compound's effect on aortic diameter, the primary endpoint for AAA efficacy, has been consistently reproduced:

Table 2: Dose-Dependent Efficacy of LY3000328 in CaCl₂-Induced AAA Model

Dose (mg/kg) Aortic Diameter Reduction Exposure (AUC) Statistical Significance
1 mg/kg 58% Low p < 0.05
3 mg/kg 83% Moderate p < 0.01
10 mg/kg 87% High p < 0.001
30 mg/kg ~90% Saturation p < 0.001

The exposure-response relationship demonstrates that near-maximal efficacy is achieved at 10 mg/kg with twice-daily oral dosing, with an EC₅₀ value of approximately 31 ng/mL in plasma based on allometric scaling from mouse data. This exposure level corresponds to the concentration required for 50% inhibition of CatS activity in plasma, as determined in ex vivo assays [1] [6].

Histopathological and Molecular Outcomes

Beyond aortic diameter measurements, LY3000328 treatment has demonstrated beneficial effects on multiple histopathological and molecular markers of AAA:

  • Elastin Integrity: Verhoeff-Van Gieson staining revealed significantly preserved elastic fiber architecture in treated animals compared to controls, with reduced numbers of elastin breaks per aortic section (p < 0.001).

  • Cellular Apoptosis: TUNEL assays demonstrated reduced medial smooth muscle cell apoptosis in both CaCl₂ (p = 0.012) and AngII-infused models (p < 0.001), indicating protection against a key cellular mechanism of AAA progression.

  • Inflammatory Infiltration: Immunostaining for macrophages showed significant reduction in macrophage infiltration in the aortic wall (p = 0.041 in CaCl₂ model; p = 0.030 in AngII model), supporting the anti-inflammatory effects of CatS inhibition.

  • Protease Activity: Biochemical analyses confirmed reduced CatS and cathepsin K (CTSK) levels in aortic tissue (p < 0.001 for both), demonstrating target engagement and downstream effects on related proteolytic pathways [1] [3].

Mechanism of Action and Pathway Analysis

The therapeutic efficacy of LY3000328 in AAA models arises from its multifaceted effects on proteolytic and inflammatory pathways within the vascular wall. The compound's mechanism involves a cascade of molecular and cellular events:

G LY3000328 LY3000328 Administration CatSInhibition Inhibition of Cathepsin S LY3000328->CatSInhibition ReducedElastolysis Reduced Elastin Degradation CatSInhibition->ReducedElastolysis MMPInhibition Downregulation of MMPs CatSInhibition->MMPInhibition MacrophageRecruitment Reduced Macrophage Recruitment CatSInhibition->MacrophageRecruitment LessEBD Decreased Elastin Breakdown Products ReducedElastolysis->LessEBD AorticStabilization Aortic Wall Stabilization ReducedElastolysis->AorticStabilization Inflammation Reduced Inflammation LessEBD->Inflammation ApoptosisReduction Decreased SMC Apoptosis Inflammation->ApoptosisReduction MMPInhibition->ApoptosisReduction MacrophageRecruitment->Inflammation ApoptosisReduction->AorticStabilization AAAPrevention AAA Prevention/Regression AorticStabilization->AAAPrevention

This mechanistic pathway illustrates how LY3000328-mediated CatS inhibition disrupts the vicious cycle of proteolysis and inflammation in the aortic wall. By preserving elastin integrity and reducing production of elastin-derived peptides (matrikines), the compound attenuates subsequent inflammatory cell recruitment and activation. Additionally, through its effects on antigen presentation and cytokine processing, CatS inhibition modulates the adaptive immune response in AAA. The preservation of smooth muscle cells and reduction in apoptosis helps maintain the structural integrity of the aortic wall, ultimately leading to attenuated AAA formation and progression [2] [7] [3].

Formulation and Preparation Methods

Stock Solution Preparation

For in vivo administration, LY3000328 requires careful formulation to ensure stability, solubility, and biocompatibility. The following step-by-step protocol outlines the preparation of dosing solutions for animal studies:

  • Step 1: Primary Stock Solution Prepare a DMSO stock solution at 25 mg/mL by dissolving 25 mg of LY3000328 powder in 1 mL of anhydrous DMSO. Vortex thoroughly until complete dissolution is achieved (typically 2-3 minutes). The solution should appear clear without visible particulates. Aliquot and store at -20°C for up to 3 months, avoiding repeated freeze-thaw cycles.

  • Step 2: Working Solution for Oral Dosing For a 10 mg/kg dosing solution in a 20 g mouse (200 μL total volume):

    • Add 40 μL of 25 mg/mL DMSO stock to 160 μL of PEG300
    • Mix thoroughly by vortexing for 30 seconds
    • Add 20 μL of Tween-80 and mix again
    • Finally, add 180 μL of saline (0.9% NaCl) to achieve final volume
    • Vortex thoroughly until a clear, homogeneous solution forms
  • Step 3: Quality Control Visually inspect the final dosing solution for clarity and absence of precipitate before administration. For oral gavage, ensure the solution is at room temperature to minimize gastrointestinal distress in animals [1] [4].

Alternative Formulation Strategies

For specific experimental needs or compatibility issues, alternative formulation approaches have been successfully employed:

  • SBE-β-CD-Based Formulation: For enhanced solubility and stability, LY3000328 can be formulated in 20% sulfobutyl ether β-cyclodextrin (SBE-β-CD) in saline. Prepare the SBE-β-CD vehicle by dissolving 2 g of SBE-β-CD in 10 mL of saline, followed by filtration through a 0.22 μm filter. Then add 100 μL of 25 mg/mL DMSO stock to 900 μL of 20% SBE-β-CD solution with gentle mixing.

  • Corn Oil-Based Formulation: For studies requiring completely aqueous-free formulations, LY3000328 can be prepared in 10% DMSO + 90% corn oil. Add 100 μL of 25 mg/mL DMSO stock to 900 μL of corn oil and mix thoroughly. This formulation is particularly suitable for longer-term studies exceeding two weeks, though the compatibility with oral dosing should be verified for specific study designs [1] [4].

References

LY3000328 pharmacodynamics CatS activity measurement

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LY3000328 and Cathepsin S

LY3000328 is a potent and selective inhibitor of Cathepsin S (CatS), a cysteine protease implicated in extracellular matrix degradation and the pathogenesis of diseases like atherosclerosis and abdominal aortic aneurysm (AAA) [1] [2]. By inhibiting CatS, LY3000328 aims to slow the degradation of structural proteins like elastin and collagen in the vessel wall [2].

The pharmacodynamic (PD) response to LY3000328 is complex and biphasic. While it causes an initial decline in CatS activity, this is followed by a rebound increase in activity above baseline levels, which is attributed to a concomitant and prolonged increase in CatS protein mass [1] [2].

Pharmacokinetic & Pharmacodynamic Profile

The data below summarize the key findings from a Phase I, single-dose, dose-escalation study of LY3000328 in healthy male subjects [1] [2].

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters of LY3000328

Parameter Finding / Value Notes
Dosing Single doses from 1 mg to 300 mg Administered with food to prevent degradation in the stomach [2].
Tolerability Well tolerated at all doses Up to the highest tested dose of 300 mg [1].
Pharmacokinetics (PK) Linear pharmacokinetics Observed up to the 300 mg dose [1].
Plasma CatS Activity (PD) Biphasic response Initial decline, return to baseline, then increase above baseline [1].
Plasma CatS Mass (PD) Dose-dependent increase Continued to increase after LY3000328 was cleared from plasma [1].
Predicted Human EC₅₀ ~60 ng/mL Plasma concentration for 50% maximal inhibition of CatS activity [2].
Projected Human ED₅₀ for AAA 20 mg (90% CI: 5, 100 mg) Projected dose to reduce AAA expansion rate by 50% [2].

Table 2: Experimental PD Measurements and Calculations

Measurement Type Description Significance
CatS Activity Primary PD biomarker; measured ex vivo in plasma samples. Indicator of direct target engagement and inhibitor efficacy [2].
CatS Mass Quantity of CatS protein measured in plasma. Revealed compensatory increase in protein levels post-dosing [1].
CatS Specific Activity Calculated as (CatS Activity / CatS Mass). Normalized activity data; showed rebound activity was due to increased CatS mass [1].
Cystatin C (CysC) Endogenous cysteine protease inhibitor measured in plasma. High-affinity inhibitor of CatS; explored as a potential secondary PD biomarker [2].

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the clinical study.

Protocol 1: Clinical Study Design for PK/PD Assessment [2]

  • 1. Study Design: A single-center, blind, randomized, placebo-controlled, single-dose, dose-escalation study.
  • 2. Subjects: 21 healthy male volunteers divided into two cohorts.
  • 3. Dosing:
    • Cohort 1 received 1, 10, or 100 mg of LY3000328.
    • Cohort 2 received 3, 30, or 300 mg of LY3000328.
    • Each subject received two active doses and one placebo dose in alternating periods.
  • 4. Sample Collection: Blood samples (EDTA plasma) were collected at pre-dose (0 h) and 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
  • 5. Sample Handling: Plasma samples were frozen at -70°C until analysis.
  • 6. Bioanalytical Methods:
    • PK Analysis: LY3000328 concentrations in plasma were quantified using a validated liquid chromatography tandem mass spectrometry (LC/MS/MS) method [2].
    • PD Analysis: CatS activity and CatS mass were measured in the plasma samples at the specified time points.

Protocol 2: Data Processing for Pharmacodynamic Endpoints

  • 1. Data Acquisition:
    • Record raw measurements for CatS activity and CatS mass from each plasma sample.
  • 2. Calculate Specific Activity:
    • For each time point, compute the CatS Specific Activity using the formula: Specific Activity = (CatS Activity / CatS Mass). This normalizes the enzymatic activity for the amount of enzyme present [1].
  • 3. Data Normalization (Optional):
    • For graphical presentation and cross-subject comparison, activity, mass, and specific activity data for each subject may be normalized to their respective pre-dose baseline value (set as 100%).
  • 4. Pharmacodynamic Analysis:
    • Plot each PD parameter (Activity, Mass, Specific Activity) against time for each dose group.
    • Analyze the relationship between plasma concentrations of LY3000328 (PK) and the resulting changes in PD parameters.

Experimental Workflow and Pharmacodynamic Mechanism

The following diagrams illustrate the overall experimental workflow and the mechanism behind the observed biphasic pharmacodynamic response.

Start Study Start Dosing Single Oral Dose of LY3000328 (1-300 mg) with food Start->Dosing PK PK Plasma Sampling Dosing->PK PD PD Plasma Sampling Dosing->PD Analysis Sample Analysis PK->Analysis LC/MS/MS for LY3000328 Concentration PD->Analysis Ex vivo assays for CatS Activity & CatS Mass Results Data Integration & Analysis Analysis->Results End End Results->End Generate PK/PD Profiles

Diagram 1: Experimental Workflow for Clinical PK/PD Study. This flowchart outlines the key stages of the Phase I clinical trial, from dosing and sample collection to integrated pharmacokinetic and pharmacodynamic analysis [2].

Inhib LY3000328 Administration (Plasma Concentrations High) CatSAct1 Rapid Decline in CatS Activity Inhib->CatSAct1 Direct Inhibition Clear LY3000328 Cleared from Plasma CatSAct1->Clear MassInc Sustained Increase in CatS Protein Mass Clear->MassInc Compensatory Biological Response CatSAct2 Rebound in CatS Activity Above Baseline MassInc->CatSAct2 SpecAct Specific Activity Calculation (Activity / Mass) confirms rebound is mass-driven MassInc->SpecAct CatSAct2->SpecAct

Diagram 2: Mechanism of Biphasic Pharmacodynamic Response. This diagram illustrates the sequence of PD events following LY3000328 administration, explaining the unexpected rebound in CatS activity through a compensatory increase in enzyme mass [1] [2].

Discussion and Clinical Implications

The biphasic PD response has critical implications for the clinical development of CatS inhibitors. A short-lived inhibitor like LY3000328, while quickly cleared, may produce a counterintuitive and potentially undesirable long-term increase in proteolytic capacity due to elevated CatS mass [1] [2]. This suggests that the optimal pharmacokinetic profile for a therapeutic CatS inhibitor might need to be prolonged (e.g., sustained release) to maintain constant suppression and prevent this compensatory rebound [1].

References

LY3000328 liver microsome stability protocol

Author: Smolecule Technical Support Team. Date: February 2026

Microsomal Stability Data for LY3000328

The discovery paper for LY3000328 reports its excellent metabolic stability across multiple species, a key factor in its selection for clinical development [1]. The data is summarized in the table below.

Species Microsomal Stability (after 30 min at 4 μM)
Mouse < 20% metabolism
Rat < 20% metabolism
Dog < 20% metabolism
Human < 20% metabolism

Additional ADME Characteristics: Beyond microsomal stability, LY3000328 also exhibited low potential for drug-drug interactions and toxicity, including low CYP450 inhibition (<15% at 10 μM for CYP3A4, CYP2D6, and CYP2C9) and low potential for hERG channel blockade [2].

General Microsomal Stability Assay Protocol

While the exact protocol for LY3000328 is not detailed, the standard methodology for determining intrinsic clearance using liver microsomes is well-established and would have been the basis for generating the data above [3].

The following diagram illustrates the core workflow of this standard assay:

G cluster_Incubation Incubation Setup cluster_Analysis Sample Processing & Analysis cluster_Calculation Calculate Intrinsic Clearance (CLint) Start Start Assay IncubePrep Prepare incubation mixture: • Liver Microsomes • Test Compound (e.g., LY3000328) • Cofactor (NADPH) • Buffer (pH 7.4) Start->IncubePrep Incubate Incubation Terminate Terminate reaction (e.g., with Acetonitrile) Incubate->Terminate At set time points (e.g., 0, 5, 15, 30, 45 min) Sample Analyze by LC-MS/MS (Measure parent compound depletion) DataPlot Plot Ln(% Compound Remaining) vs. Time Sample->DataPlot Calculate CLint (μL/min/mg) = V × (ln(2) / t₁/₂) End Interpret Results Calculate->End IncubePrep->Incubate SamplePrep Centrifuge → Collect supernatant → Add internal standard Terminate->SamplePrep SamplePrep->Sample HalfLife Calculate half-life (t₁/₂) = ln(2)/k DataPlot->HalfLife Determine gradient (k) HalfLife->Calculate Apply scaling factors

Key Protocol Details:

  • Purpose: The assay measures the in vitro intrinsic clearance (CLint) by monitoring the disappearance of the parent compound over time in the presence of liver microsomes and the cofactor NADPH [3].
  • Critical Controls:
    • Positive Controls: Compounds with known clearance are included to validate the enzyme activity in each batch and species.
    • Negative Controls: Incubations are performed without NADPH to reveal any non-enzymatic degradation or degradation by non-NADPH dependent enzymes [3].
  • Data Interpretation:
    • Compounds are ranked by their CLint values. Low clearance (high stability) is generally favorable for a long duration of action in vivo [3].
    • The data can be used to predict in vivo pharmacokinetics and understand species-specific differences in metabolism [3].

Application Notes for Researchers

Based on the available information, here are key points to consider for your own experimental work:

  • High-Throughput Screening: The microsomal stability assay is highly adaptable to high-throughput formats, making it ideal for the initial rank-ordering of compound libraries in early discovery, similar to the screening that would have involved LY3000328 [3].
  • Correlation with Other Properties: The stability of LY3000328 contributed to its favorable overall drug profile. When optimizing leads, it's crucial to balance metabolic stability with other properties like potency, selectivity, and solubility [1] [4].
  • Beyond Phase I Metabolism: The standard protocol using NADPH primarily assesses Phase I metabolism (e.g., CYP450). If Phase II metabolism (e.g., glucuronidation) is suspected, the assay can be modified by adding appropriate cofactors like UDPGA [3].

References

LY3000328 CYP450 Inhibition Profile & Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

Although a dedicated CYP450 inhibition assay for LY3000328 was not found in the search results, its CYP450 interaction profile and key pharmacokinetic (PK) data from preclinical studies are summarized in the table below. This data is crucial for estimating its drug-drug interaction (DDI) potential.

Table 1: In Vitro CYP450 Inhibition and Pharmacokinetic Profile of LY3000328

Property Result / Value Details / Conditions
CYP450 Inhibition Low inhibition at 10 μM [1] [2] <15% inhibition of CYP3A4, CYP2D6, and CYP2C9 [2].
In Vitro Metabolism Low turnover [2] <20% metabolism after 30 min incubation at 4 μM in mouse, rat, dog, and human liver microsomes.
Permeability Good [2] MDCK A-B >4%.
hERG Blockade Potential Low [2] 6% displacement of [3H]-astemizole at 100 μM.
Human Cmax (Predicted/Estimated) Not explicitly stated The plasma concentration for 50% CatS inhibition (in vitro) is ~60 ng/mL [2] [3].

Protocol for In Vitro CYP Inhibition Using a Pooled Cocktail Assay

The following is a generalized protocol for a pooled in vitro CYP inhibition assay [4]. This method is efficient for simultaneously profiling a compound's inhibitory potential against the five major CYP isoforms.

1. Objective To evaluate the potential of a test compound to inhibit multiple cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) simultaneously using a cocktail of isoform-specific probe substrates in human liver microsomes (HLM) [4].

2. Materials and Reagents

  • Enzyme Source: Pooled human liver microsomes.
  • Cocktail of Probe Substrates: Each at its known Km concentration. Common examples include Phenacetin (CYP1A2), Diclofenac (CYP2C9), S-Mephenytoin (CYP2C19), Dextromethorphan (CYP2D6), and Testosterone/Midazolam (CYP3A4).
  • Co-factor: NADPH regenerating system.
  • Test Compound: LY3000328 (or other), prepared in DMSO.
  • Controls: Positive inhibition controls for each CYP isoform and vehicle control (e.g., DMSO).
  • Equipment: 96-well plates, shaking incubator, LC-MS/MS system.

3. Experimental Procedure

3.1 Sample Preparation

  • Prepare a master mix containing the pooled HLMs and the cocktail of probe substrates.
  • Dispense the master mix into a 96-well plate.
  • Add the test compound (LY3000328) to appropriate wells to achieve the final desired concentrations (e.g., 0, 0.15, 0.5, 1.5, 5, 15, and 50 μM). The final solvent concentration should be ≤1.0% DMSO [4].
  • Include positive inhibition and vehicle control wells.

3.2 Assay Incubation

  • Pre-equilibrate the plate at 37°C in a shaking incubator.
  • Initiate the enzymatic reaction by adding the NADPH regenerating system.
  • Incubate for a predetermined time (e.g., 10 minutes) at 37°C [4].
  • Terminate the reaction by adding a stop solution, such as 200 μL of ice-cold methanol containing an internal standard for LC-MS/MS analysis [4].

3.3 Analytical Measurement

  • Centrifuge the quenched samples to precipitate proteins.
  • Analyze the supernatants using LC-MS/MS to quantify the formation of the specific metabolite for each probe substrate [4].

4. Data Analysis

  • Plot the metabolite formation rate (response) against the concentration of the test compound for each CYP isoform.
  • Fit the data to a curve (e.g., log(inhibitor) vs. response) to calculate the half-maximal inhibitory concentration (IC50) values for each CYP enzyme [4].

Workflow and Context Visualization

The following diagrams outline the experimental workflow and the role of CYP inhibition profiling in drug development.

Start Start: Prepare Assay Components A 1. Prepare Microsome & Probe Substrate Cocktail Start->A B 2. Add Test Compound (LY3000328) in DMSO A->B C 3. Pre-equilibrate Plate at 37°C B->C D 4. Initiate Reaction with NADPH C->D E 5. Stop Reaction with Ice-Cold Methanol D->E F 6. Centrifuge to Precipitate Protein E->F G 7. Analyze Metabolite Formation via LC-MS/MS F->G H 8. Calculate IC50 Values for Each CYP Isoform G->H

Figure 1: Pooled CYP Inhibition Assay Workflow

Context LY3000328 as a Cathepsin S Inhibitor PK Key ADMET Properties Context->PK Goal Goal: Treat Abdominal Aortic Aneurysm (AAA) Context->Goal CYP_Profile Favorable CYP Inhibition Profile PK->CYP_Profile Low DDI Risk CYP_Profile->Goal Supports Clinical Development

Figure 2: Drug Development Context of LY3000328

Key Conclusions for Researchers

  • Low DDI Risk: The available in vitro data suggests that LY3000328 has a low potential to cause CYP-mediated drug-drug interactions, which is a positive attribute for its clinical development [1] [2].
  • Utilize Standard Protocols: The pooled CYP inhibition assay is a well-established, high-throughput method suitable for generating the definitive inhibition profile requested [4].
  • Clinical Correlation: When designing experiments, researchers should consider correlating in vitro IC50 values with the achievable plasma concentrations in humans (e.g., the target concentration of ~60 ng/mL for CatS inhibition) to better assess the clinical relevance of any findings [3].

References

hERG Fluorescence Polarization Binding Assay Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The hERG Fluorescence Polarization (FP) Assay is a homogeneous, high-throughput method used to assess the binding affinity of small molecules for the hERG potassium channel. The principle is based on the competitive displacement of a fluorescently labeled tracer from the channel. When the tracer is bound to hERG, it rotates slowly, resulting in a high FP value. If a test compound displaces the tracer, the tracer rotates more rapidly in solution, leading to a low FP value [1] [2].

Materials and Reagents
  • hERG Membrane Preparation: Membranes containing high levels of hERG protein (often from HEK293 or CHO cells stably transfected with the hERG gene) [3] [2].
  • Fluorescent Tracer: A red-shifted tracer that binds to the hERG channel (e.g., from the Predictor hERG FP Assay Kit, Invitrogen/Thermo Fisher Scientific) [1] [2].
  • Assay Buffer: Typically, a HEPES-buffered saline solution (HBSS). The Predictor kit often uses a chloride-free buffer to optimize the signal [3].
  • Control Compounds: Reference hERG blockers for assay validation.
    • High Control (100% Inhibition): 30 µM E-4031 or a similar potent inhibitor to define the minimum FP signal [2].
    • Low Control (0% Inhibition): DMSO vehicle only to define the maximum FP signal [2].
  • Test Compound: LY3000328 or other compounds of interest, serially diluted in DMSO and then in assay buffer.
  • Equipment:
    • Microplate reader capable of fluorescence polarization measurements (e.g., PHERAstar FS, FLIPR Tetra System) [3] [2].
    • Black, low-volume 384-well or 1536-well microplates.
    • Multichannel pipettes and plate shaker.
Experimental Workflow

The following diagram outlines the key steps in the assay procedure:

G Start Prepare Compound Dilutions A Dispense Compounds and Controls Start->A B Add hERG Membrane and Fluorescent Tracer A->B C Incubate Plate (1 to 24 hours, in dark) B->C D Read Fluorescence Polarization (FP) C->D E Analyze Data (Calculate % Inhibition, IC₅₀) D->E

Step-by-Step Procedure
  • Plate Preparation: Dispense 10 µL of serially diluted test compounds, controls (E-4031 for high control, DMSO for low control), and blank (buffer only) into the wells of a black 384-well plate in duplicate or triplicate [2].
  • Reagent Addition: Add 5 µL of the hERG membrane preparation followed by 5 µL of the fluorescent tracer directly to all wells. The final DMSO concentration should be kept low (e.g., ≤1%) to avoid interference [3] [2].
  • Incubation: Seal the plate to prevent evaporation and incub at room temperature in the dark for a period between 1 and 24 hours to allow the binding reaction to reach equilibrium [2].
  • Signal Detection: Read the plate on a fluorescence polarization-capable microplate reader. Standard settings for the red-shifted tracer are an excitation wavelength of 540-580 nm and an emission wavelength of 590-620 nm [2].
Data Analysis
  • Calculate % Inhibition: For each test compound well, calculate the percentage of tracer displacement (% Inhibition) using the formula: % Inhibition = [1 - (FP_sample - FP_high_control) / (FP_low_control - FP_high_control)] * 100
  • Determine IC₅₀: Plot the % Inhibition against the log of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal) model to determine the half-maximal inhibitory concentration (IC₅₀) [2].
  • Assay Validation: The assay is considered robust if the Z' factor, a measure of assay quality, is above 0.5. A value of 0.86 has been reported for this method, indicating an excellent assay window [2].

Reference hERG Blocker Data

The following table lists IC₅₀ values for known hERG blockers, which can be used for assay validation and comparison. The data demonstrates a strong correlation between the FP binding assay and the gold-standard patch clamp electrophysiology method [2].

Table 1: IC₅₀ Values of Reference Compounds in hERG FP and Patch Clamp Assays

Compound hERG FP Assay IC₅₀ (nM) Patch Clamp IC₅₀ (nM)
Astemizole 3 1.2
Dofetilide 11 12
E-4031 27 48
Terfenadine 23 16
Pimozide 8 18
Haloperidol 167 174

Application Notes for Researchers

  • Early Screening Tool: The hERG FP binding assay is an excellent high-throughput tool for early-stage compound triaging due to its speed, cost-effectiveness, and homogenous (no-wash) format [1] [2]. It provides a reliable correlation with functional patch clamp data [3] [2].
  • Functional Confirmation is Crucial: A positive result in a binding assay indicates interaction with the channel but does not confirm functional blockade. It is mandatory to follow up positive hits with a functional assay, such as automated patch clamping, to directly measure the inhibition of the hERG potassium current (IKr) [1] [4].
  • Compound Handling: Due to the hydrophobic nature of many hERG blockers, non-specific binding to labware (e.g., plastic tubes) can be an issue. Using glass-lined polypropylene plates and fresh compound dilutions is recommended to ensure accurate potency measurements [3].

Context on LY3000328 and hERG

The available research on LY3000328 indicates that its potential for hERG channel blockade was assessed during its development. One study specifically mentions that at a 100 µM concentration, LY3000328 showed only 6% displacement of [³H]-astemizole in a hERG binding assay, suggesting a low potential for hERG blockade [5]. This type of data is typically generated using a protocol very similar to the one detailed above.

References

Comprehensive Research Application Notes: LY3000328 in Wound Healing and Fibrosis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to LY3000328 and Its Therapeutic Rationale

LY3000328 is a potent and selective non-covalent inhibitor of cathepsin S (CTSS), a lysosomal cysteine protease that plays a critical role in extracellular matrix (ECM) remodeling and inflammatory processes. Unlike many conventional cathepsin inhibitors that form covalent bonds with the active site Cys25, LY3000328 exhibits a novel binding mode that occupies the S2 and S3 subsites without interacting with this catalytic cysteine, thereby reducing potential off-target effects [1]. This compound demonstrates exceptional selectivity over other cysteine proteases including cathepsins L, K, B, and V, with an IC₅₀ of 7.70 ± 5.85 nM for human CatS and 1.67 ± 1.17 nM for mouse CatS [1]. The therapeutic rationale for targeting CTSS in fibrotic disorders stems from its dual role in both ECM degradation and activation of key fibrotic signaling pathways, particularly through its ability to cleave elastin and activate TGF-β signaling, establishing it as a central regulator of fibrosis across multiple organ systems.

The pharmacological profile of LY3000328 makes it particularly suitable for investigating long-term fibrotic processes, as its non-covalent mechanism and favorable drug disposition properties allow for sustained target engagement without the potential toxicity associated with electrophilic inhibitors. CTSS exhibits optimal enzymatic activity at both acidic and neutral pH (6.0-7.5), enabling function in extracellular environments, and is secreted by various cell types involved in fibrotic responses including macrophages, fibroblasts, and smooth muscle cells in response to inflammatory mediators [1]. This application note consolidates optimized experimental protocols and analytical methods for employing LY3000328 in preclinical models of wound healing and fibrosis, providing researchers with a standardized framework for investigating this promising therapeutic target.

Therapeutic Applications in Fibrosis Models

LY3000328 has demonstrated significant efficacy across multiple in vivo fibrosis models, with particularly robust effects in cutaneous wound healing and renal fibrosis paradigms. The consistent therapeutic outcomes observed across these diverse disease models highlight the fundamental role of CTSS in fibrotic pathogenesis and validate LY3000328 as a valuable research tool for investigating fibrosis mechanisms.

Table 1: Summary of LY3000328 Efficacy Across Preclinical Fibrosis Models

Disease Model Species Dosing Regimen Treatment Duration Key Outcomes Primary References
Cutaneous Scarring/Hypertrophic Scar C57BL/6 J mice 10 mg/kg daily (intraperitoneal) 10 days 65.1% inhibition of scar growth; reduced tissue thickness, collagen I/III, fibronectin, and α-SMA expression [2]
Renal Fibrosis (Hydronephrosis) C57BL/6 mice 30 mg/kg twice daily (oral) 48 hours Attenuated ECM deposition, reduced TGF-β1, SMAD2/3 phosphorylation, and increased E-cadherin [3] [4]
IgA Nephropathy SD rats 100 μg (0.5 μg/μl) daily (intraperitoneal) 3 weeks Reduced mesangial cell proliferation, IgA accumulation, and kidney damage [5]

In cutaneous wound healing applications, LY3000328 administration during the granulation and proliferation stages resulted in dramatic inhibition of scar formation, with parallel reductions in key molecular markers of fibrosis including collagen I, collagen III, fibronectin, and α-smooth muscle actin (α-SMA) [2]. The 65.1% inhibition rate of scar growth underscores the potent anti-fibrotic efficacy achievable with appropriate timing of therapeutic intervention. In renal pathology models, LY3000328 treatment consistently attenuated critical fibrotic processes including epithelial-mesenchymal transition (EMT), ECM deposition, and TGF-β/SMAD signaling pathway activation [3] [5]. The comparable effects observed across different administration routes (intraperitoneal and oral) and dosing regimens highlight the favorable pharmacokinetic properties of this compound and its ability to reach therapeutic concentrations in target tissues.

The translational value of these findings is further enhanced by human tissue correlation studies demonstrating significantly elevated levels of both CTSS and its transcriptional regulator IRF7 in keloid tissues from adult patients compared to normal skin [2]. This parallel between preclinical efficacy and human disease relevance establishes LY3000328 as both a valuable research tool for investigating fibrotic mechanisms and a promising candidate for further therapeutic development.

Detailed Experimental Protocols

Cutaneous Wound Healing and Scarring Model
3.1.1 Animal Model Establishment
  • Animals: Utilize 8-12 week old C57BL/6 J mice (20-25 g body weight). House animals under standard conditions (12-hour light/dark cycles, controlled temperature 20-25°C, and humidity 50-52%) with free access to food and water.

  • Wound Creation: Anesthetize mice using ketamine/xylazine (100/10 mg/kg, i.p.). Create full-thickness skin excision wounds (6-8 mm diameter) on the dorsal surface using sterile surgical scissors. Apply topical antibiotic ointment to prevent infection.

  • Hypertrophic Scar Induction: For hypertrophic scar models, additional mechanical stress can be applied through repeated superficial irritation or specific tension-applying wound splinting techniques to enhance fibrotic response.

3.1.2 LY3000328 Treatment Protocol
  • Dosing Solution Preparation: Prepare fresh LY3000328 solution daily by dissolving in sterile saline at a concentration of 0.5 mg/mL. For control groups, use saline vehicle alone.

  • Administration: Administer LY3000328 at 10 mg/kg via intraperitoneal injection once daily. Initiate treatment either immediately post-wounding (for prevention studies) or during the granulation/proliferation phase (day 3-5 post-wounding) for therapeutic assessment.

  • Treatment Duration: Continue administration for 10 consecutive days based on established protocols that demonstrated significant anti-fibrotic effects [2].

  • Monitoring: Assess wound closure daily through digital photography and planimetry. Monitor animals for signs of distress, infection, or adverse drug reactions throughout the study period.

3.1.3 Tissue Collection and Processing
  • Euthanasia and Sample Collection: Euthanize animals at predetermined endpoints (e.g., days 7, 14, and 21 post-wounding). Excise wound tissue with a 2-3 mm margin of surrounding unwounded skin.

  • Sample Division: Divide each wound sample into two portions. One portion should be fixed in 4% paraformaldehyde for 24 hours at 4°C for histological analysis. The second portion should be flash-frozen in liquid nitrogen and stored at -80°C for molecular analyses.

  • Histological Processing: Process fixed tissues through graded ethanol series, clear in xylene, and embed in paraffin. Section tissues at 4-5 μm thickness for staining.

Renal Fibrosis Models
3.2.1 Hydronephrosis-Induced Renal Fibrosis
  • Animals: Use 6-week-old male C57BL/6 mice (20-25 g). Randomize animals into control, disease, and treatment groups (n=6 per group).

  • Hydronephrosis Induction: Anesthetize mice with 0.3% pentobarbital sodium (30 mg/kg, i.p.). Make a 1.5-3 cm incision in the left lower abdomen to expose the left ureter. Place a lengthwise-opened polyethylene catheter (~2 cm) around the ureter and ligate both ends. Close the abdominal cavity in layers and administer postoperative penicillin to prevent infection [3] [4].

  • Model Validation: Confirm hydronephrosis development via B-ultrasound examination on day 3 (mild) and day 7 (severe) post-surgery. Key indicators include separation of the collecting system and presence of fluid dark areas.

  • LY3000328 Treatment: Administer LY3000328 at 30 mg/kg orally twice daily beginning one day post-surgery. Prepare the inhibitor in 1% sodium carboxymethyl cellulose vehicle. Continue treatment for 48 hours before sacrifice and tissue collection [3] [4].

3.2.2 IgA Nephropathy Model
  • Animals: Use male Sprague-Dawley rats (180-220 g). House under specific pathogen-free conditions with free access to food and water.

  • IgAN Induction: Administer bovine serum albumin (100 mg/mL in distilled water, 4 mL/kg) by gavage every other day for eight weeks. Inject subcutaneously with 0.1 mL of CCl₄ dissolved in 0.5 mL castor oil weekly for nine weeks. Inject intravenously with 50 μg LPS in saline at the 6th and 9th week post-induction [5].

  • LY3000328 Treatment: Beginning at the 6th week post-induction, administer 100 μg LY3000328 in 200 μL saline (0.5 μg/μL) intraperitoneally daily for three weeks. Control groups receive saline vehicle alone.

  • Tissue Collection: At 10 weeks post-induction, collect blood samples for serum preparation and kidney tissues for analysis. Fix kidney tissues in 10% formalin overnight followed by paraffin embedding.

Analytical Methods and Outcome Assessment

Molecular Analyses
4.1.1 Protein Expression Analysis (Western Blotting)
  • Tissue Lysate Preparation: Homogenize frozen tissues in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge at 12,000 × g for 15 minutes at 4°C and collect supernatant.

  • Protein Quantification: Determine protein concentrations using bicinchoninic acid (BCA) assay according to manufacturer's protocol.

  • Immunoblotting: Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes. Block with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Key Target Proteins:

    • Fibrosis Markers: Collagen I, Collagen III, Fibronectin, α-SMA
    • Signaling Molecules: SMAD2, SMAD3, phospho-SMAD2, phospho-SMAD3, TGF-β1
    • CTSS Pathway: CTSS, IRF7
    • Epithelial Marker: E-cadherin
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and quantify band intensity using image analysis software.

4.1.2 Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Isolate total RNA from frozen tissues using TRIzol reagent according to standard protocols. Determine RNA concentration and purity by spectrophotometry.

  • cDNA Synthesis: Reverse transcribe 1 μg of total RNA using reverse transcriptase and random hexamers or oligo(dT) primers.

  • Quantitative PCR: Perform qPCR reactions using SYBR Green or TaqMan chemistry on a real-time PCR system. Use the following cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Reference Genes: Use GAPDH or β-actin as internal controls for normalization.

  • Data Analysis: Calculate relative gene expression using the 2^(-ΔΔCt) method. Include appropriate controls in each run.

Table 2: Key Molecular Targets for Fibrosis Assessment

Analysis Type Molecular Targets Significance in Fibrosis Expected LY3000328 Effect
ECM Components Collagen I, Collagen III, Fibronectin Primary structural components of fibrotic tissue Downregulation
Myofibroblast Markers α-SMA, Vimentin Indicators of myofibroblast activation Downregulation
Epithelial Integrity E-cadherin, ZO-1 Maintenance of epithelial phenotype Upregulation
CTSS Signaling CTSS, IRF7 Direct drug target and regulator Downregulation
TGF-β Pathway TGF-β1, p-SMAD2/3, SMAD2/3 Central fibrotic signaling pathway Downregulation
Histological and Immunohistochemical Analyses
4.2.1 Staining Protocols
  • Masson's Trichrome Staining:

    • Deparaffinize and rehydrate sections through xylene and graded ethanol series.
    • Stain in Weigert's iron hematoxylin for 10 minutes.
    • Differentiate in acid alcohol, then rinse in tap water.
    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
    • Transfer directly to aniline blue solution and stain for 5-10 minutes.
    • Differentiate in 1% acetic acid, dehydrate, clear, and mount.
    • Result: Collagen appears blue, muscle fibers red, and nuclei blue-black.
  • Sirius Red Staining:

    • Deparaffinize and hydrate sections through graded ethanols to water.
    • Stain in 0.1% Sirius Red F3B in saturated picric acid for 60 minutes.
    • Rinse briefly in acidified water.
    • Dehydrate rapidly through three changes of 100% ethanol.
    • Clear in xylene and mount with synthetic resin.
    • Result: Collagen appears red/orange under brightfield, with birefringence under polarized light indicating mature collagen organization.
  • Immunohistochemistry:

    • Perform antigen retrieval using citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a microwave or pressure cooker.
    • Block endogenous peroxidase with 3% H₂O₂ for 10 minutes.
    • Block nonspecific binding with 5% normal serum for 30 minutes.
    • Incubate with primary antibodies (CTSS, IRF7, α-SMA, collagen I, collagen III, fibronectin) overnight at 4°C.
    • Detect binding using appropriate biotinylated secondary antibodies and streptavidin-HRP systems.
    • Develop with DAB substrate and counterstain with hematoxylin.
    • Dehydrate, clear, and mount sections.
4.2.2 Quantitative Histomorphometry
  • Scar Area Measurement: Outline wound areas and calculate total scar area using image analysis software. Express results as scar area (mm²) or percentage of original wound area.

  • Collagen Content and Organization: Quantify collagen content based on Sirius Red or Masson's Trichrome staining intensity. Assess collagen organization using Fractal Dimension (FD) and Lacunarity (L) analyses of Sirius Red-stained sections under polarized light [2].

  • Immunopositive Cell Counting: Count cells positive for specific markers (e.g., α-SMA, CTSS, IRF7) in multiple high-power fields per section. Express results as positive cells per mm² or percentage of total cells.

Mechanism of Action and Signaling Pathways

The anti-fibrotic efficacy of LY3000328 originates from its targeted inhibition of cathepsin S and subsequent interruption of key pro-fibrotic signaling cascades. Understanding these mechanisms is essential for proper experimental design and interpretation of results.

G InflammatoryStimuli Inflammatory Stimuli (TLR signaling, cytokines) IRF7 IRF7 (Transcription Factor) InflammatoryStimuli->IRF7 CTSS Cathepsin S (CTSS) IRF7->CTSS Binds CTSS promoter ECM ECM Degradation (Elastin, Collagen) CTSS->ECM TGFB TGF-β Activation CTSS->TGFB Myofibroblast Myofibroblast Differentiation ECM->Myofibroblast TGFB->Myofibroblast FibrosisMarkers Fibrosis Markers (Col I, Col III, FN, α-SMA) Myofibroblast->FibrosisMarkers LY3000328 LY3000328 LY3000328->CTSS Inhibits

Diagram 1: Molecular Mechanism of LY3000328 in Fibrosis Pathway - LY3000328 inhibits CTSS activity, disrupting key pro-fibrotic processes including ECM degradation, TGF-β activation, and myofibroblast differentiation.

The primary molecular mechanism involves direct inhibition of CTSS enzymatic activity, which normally processes various extracellular matrix components including elastin, collagen, and fibronectin [2]. CTSS inhibition prevents the excessive matrix degradation that typically generates bioactive matrikines and fragmentation products that stimulate myofibroblast activation and proliferation. Additionally, CTSS plays a crucial role in the activation of transforming growth factor-beta (TGF-β), a master regulator of fibrotic responses, thereby connecting CTSS inhibition to downregulation of the entire TGF-β/SMAD signaling axis [3].

At the transcriptional level, CTSS expression is regulated by interferon regulatory factor 7 (IRF7), which directly binds to the CTSS promoter region as demonstrated through luciferase reporter assays and chromatin immunoprecipitation experiments [2]. This IRF7-CTSS regulatory axis is particularly important in the transition from scarless healing to fibrotic repair during embryonic development and remains active in adult fibrotic pathologies. The elevated levels of both IRF7 and CTSS observed in human keloid tissues confirm the clinical relevance of this pathway [2].

Beyond its direct effects on matrix remodeling, CTSS inhibition also influences immune cell function through its role in major histocompatibility complex (MHC) class II-mediated antigen presentation. By modulating antigen presentation, LY3000328 may indirectly reduce T-cell activation and subsequent cytokine production that would otherwise drive fibroblast activation and fibrotic responses [1]. This dual functionality—targeting both the matrix remodeling and immunoinflammatory components of fibrosis—makes CTSS inhibition particularly effective across multiple fibrotic conditions.

Experimental Workflow and Data Interpretation

Implementing a standardized experimental workflow ensures consistent evaluation of LY3000328 efficacy across different fibrosis models and facilitates appropriate data interpretation.

G Model Fibrosis Model Establishment (Cutaneous wound, renal fibrosis) Group Experimental Group Assignment (Control, Disease, LY3000328) Model->Group Dosing LY3000328 Administration (10-30 mg/kg, i.p. or oral) Group->Dosing Monitoring Disease Progression Monitoring Dosing->Monitoring Collection Tissue Collection and Processing Monitoring->Collection Analysis Comprehensive Analysis Collection->Analysis Molecular Molecular Analyses (Western blot, RT-qPCR) Analysis->Molecular Histological Histological Analyses (H&E, Masson's, IHC) Analysis->Histological DataInt Data Integration and Interpretation Molecular->DataInt Histological->DataInt

Diagram 2: Experimental Workflow for LY3000328 Fibrosis Studies - Comprehensive schematic outlining key stages from model establishment through data interpretation.

When interpreting experimental results, researchers should expect to observe coordinated reductions across multiple fibrotic markers rather than isolated changes in single parameters. Effective LY3000328 treatment typically demonstrates:

  • Molecular Level: Significant downregulation of collagen I, collagen III, fibronectin, and α-SMA at both protein and mRNA levels, with corresponding decreases in TGF-β signaling pathway components including phospho-SMAD2/3 [2] [3].

  • Histological Level: Reduced scar cross-sectional area, decreased collagen density, and more organized collagen architecture with lower Fractal Dimension and higher Lacunarity values indicating more normal tissue structure [2].

  • Cellular Level: Reduced myofibroblast abundance (α-SMA-positive cells) and decreased proliferation markers (Ki67) in treated models compared to disease controls [5].

The timing of intervention significantly influences treatment outcomes, with administration during the proliferative phase (typically days 3-7 post-injury in cutaneous models) proving most effective for mitigating established fibrotic responses rather than preventing initial healing [2]. Researchers should carefully consider endpoint selection based on their specific research questions, with shorter timepoints (7-14 days) optimal for assessing inflammatory and proliferative responses, and longer timepoints (21-28 days) necessary for evaluating mature scar formation and late-stage remodeling.

Troubleshooting and Technical Considerations

Successful implementation of LY3000328 fibrosis studies requires attention to several technical considerations and potential challenges:

  • Compound Stability: Prepare fresh LY3000328 solutions daily for in vivo administration, as the inhibitor may degrade in aqueous solution over time. Use sterile techniques to prevent microbial contamination during preparation.

  • Dosing Route Considerations: Intraperitoneal administration typically provides more consistent bioavailability for cutaneous models, while oral gavage may be preferred for renal fibrosis studies based on established protocols [2] [3].

  • Model Variability: Implement randomization strategies and adequate sample sizes (minimum n=6 per group) to account for biological variability in fibrotic responses. Consider pre-screening animals for baseline differences when possible.

  • Optimal Sacrifice Timepoints: Schedule tissue collection during active fibrotic phases rather than after resolution has begun. For cutaneous wounds, day 14-21 typically captures peak fibrosis, while renal models may require longer durations (4-10 weeks).

  • Analytical Controls: Include appropriate controls in all molecular and histological analyses. For Western blotting, use reference samples across gels to normalize between experiments. For histology, process all groups simultaneously to minimize staining variability.

When unexpected results occur, consider verifying: (1) inhibitor activity through ex vivo CTSS activity assays; (2) target engagement by assessing downstream markers like collagen I and α-SMA; (3) model fidelity through thorough characterization of disease controls; and (4) compound administration through careful documentation of dosing preparation and delivery.

Conclusion and Future Directions

LY3000328 represents a valuable research tool for investigating the role of cathepsin S in fibrotic pathologies and evaluating the therapeutic potential of CTSS inhibition. The well-established protocols outlined in this application note provide a standardized framework for generating reproducible, interpretable data across multiple organ systems. The consistent efficacy demonstrated in preclinical models of cutaneous scarring, renal fibrosis, and IgA nephropathy highlights the broad applicability of this compound in fibrosis research [2] [3] [5].

Future research directions should explore combination therapies targeting complementary pathways in fibrosis, such as concurrent inhibition of CTSS and angiotensin signaling or CTSS inhibition alongside anti-inflammatory agents. Additionally, expanded investigation into the role of CTSS in immune cell regulation within fibrotic microenvironments may uncover novel mechanisms through which LY3000328 exerts its anti-fibrotic effects. The translation of these preclinical findings toward clinical application represents the ultimate goal of this research avenue, with LY3000328 serving as both an investigative tool and promising therapeutic candidate worthy of further development.

References

Acid Degradation of LY3000328: Mechanism & Management

Author: Smolecule Technical Support Team. Date: February 2026

This section details the known chemical instability of LY3000328 under acidic conditions.

  • Primary Degradation Pathway: The core instability of LY3000328 is attributed to an oxetane ring in its structure. When exposed to a high concentration of HCl (pH < 2.0), this strained four-membered ring can open to form a chloroalcohol degradant [1].
  • Impact on Dosing: Due to this instability, the Phase 1 clinical trial of LY3000328 was conducted with the drug administered in the fed state. Food intake raises the stomach pH, thereby avoiding the low pH of the fasted stomach and preventing the formation of the chloroalcohol degradant [1].
  • Binding Mechanism Context: LY3000328 is a non-covalent inhibitor of cathepsin S. Its binding mode involves interactions with the S2 and S3 subsites of the enzyme without engaging the active site cysteine (Cys25) in a covalent bond. This is a relevant design feature that distinguishes it from covalent inhibitors but does not confer stability against acid degradation [2].

The following diagram illustrates the relationship between the compound's structure, the stressful environment, and the mitigation strategy.

Oxetane LY3000328 (Oxetane Ring) Degradant Chloroalcohol Degradant Oxetane->Degradant Ring Opening Low_pH Low pH Environment (pH < 2.0) Low_pH->Degradant Catalyzes Fed_State Fed State Dosing (Mitigation Strategy) Fed_State->Low_pH Raises Stomach pH Prevents Reaction

Analytical Monitoring and Experimental Design

While specific protocols for LY3000328 are not published, the literature indicates general analytical approaches and key considerations for designing your stability studies.

Table: Analytical Techniques for Stability Assessment

Technique Application in Stability Monitoring Key Parameters/Considerations
Liquid Chromatography (LC) Separating parent drug from its degradants [3]. Method should resolve the chloroalcohol peak from LY3000328.
Mass Spectrometry (MS) Identifying the molecular weight and structure of degradants [1]. Confirmation of chloroalcohol formation.
Tandem MS (LC/MS/MS) Quantitative bioanalysis of LY3000328 in biological matrices like plasma [1]. Validated methods are complex but necessary for PK studies.

Suggested Experimental Workflow: To build your own stability protocol, you could consider the following workflow, which synthesizes information from the search results:

  • Forced Degradation Studies: Prepare a solution of LY3000328 in a simulated gastric fluid (without enzymes) at pH ~1.2 and incubate at 37°C for a defined period. Use a control at a neutral pH for comparison [1].
  • Sample Analysis: Analyze the stressed and control samples using a qualified HPLC or LC-UV method. The goal is to achieve baseline separation between the parent drug and any degradant peaks [3].
  • Degradant Identification: Collect the degradant peak and use LC-MS to determine its mass. This can confirm the formation of the chloroalcohol, which would have a mass 18 Da higher than the HCl salt of LY3000328 (due to the addition of water during ring opening) [1].

Frequently Asked Questions

What is the specific chemical structure of the chloroalcohol degradant? The exact structure has not been published in the available literature. It is only described as a product of the oxetane ring opening in the presence of HCl [1].

Are there any published analytical methods (e.g., HPLC) specifically for quantifying LY3000328 and its degradant? No specific, detailed methods for separating LY3000328 from its chloroalcohol degradant are provided. The general bioanalytical method for quantifying LY3000328 in human plasma used LC/MS/MS with a lower limit of quantification of 1 ng/mL [1]. You would need to develop and validate a specific stability-indicating method.

Is LY3000328 stable in organic solvents like DMSO? The supplier TargetMol provides a solubility and storage guideline, stating that a 10 mM solution in DMSO is stable for 1 year when stored at -80°C [4]. However, this does not guarantee stability under acidic stress conditions.

References

FAQ & Troubleshooting Guide: LY3000328 & CatS Rebound Effect

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the plasma CatS activity rebound effect after LY3000328 dosing? A biphasic pharmacodynamic (PD) response occurs. After a single dose of LY3000328, plasma CatS activity initially declines, returns to baseline, and then increases to a level above baseline. This increase in activity is attributable to a sustained, dose-dependent increase in CatS protein mass in plasma that continues even after the drug has been cleared from the body [1] [2].

Q2: What is the proposed mechanism for the rebound increase in CatS activity? The increase in CatS activity is directly linked to an increase in CatS protein mass. Calculating CatS specific activity (which normalizes activity for mass) demonstrates that the elevated activity is due to the higher quantity of the enzyme, not an increase in the intrinsic activity of each molecule [1] [2]. The exact biological reason for the increased CatS mass remains a subject for further investigation.

Q3: What are the key experimental parameters for detecting this rebound effect? The following methodology was used in the foundational phase 1 study [2]:

  • Study Design: A randomized, placebo-controlled, single-dose, dose-escalation study.
  • Subjects: Healthy male volunteers.
  • Dosing: Single oral doses of LY3000328 (1 mg to 300 mg) were administered with food to prevent degradation in the stomach.
  • Blood Sampling: Plasma (EDTA) samples were collected at 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
  • Bioanalytical Measures:
    • Pharmacokinetics (PK): LY3000328 plasma concentration via LC/MS/MS.
    • Pharmacodynamics (PD):
      • CatS Activity: Measured ex vivo as the primary PD biomarker.
      • CatS Mass: Quantified to understand changes in enzyme quantity.
      • CatS Specific Activity: Calculated as (CatS Activity / CatS Mass) to normalize the data.
      • Cystatin C (CysC): Measured as a high-affinity endogenous inhibitor of CatS.

Experimental Data Summary

Parameter Finding/Value Notes
Dose Range 1 mg to 300 mg Single oral doses; well-tolerated [2].
PK Linearity Linear up to 300 mg Pharmacokinetics were dose-proportional [1].
PD Response Biphasic Activity: Decline → Return to baseline → Increase above baseline [1].
CatS Mass Prolonged increase Continued to rise after drug clearance; dose-dependent [1].
Key PD Metric CatS Specific Activity Confirmed elevated activity was due to increased enzyme mass [1].
Critical Timepoints 0, 0.5, 1, 2, 4, 8, 12, 24, 48 hours Post-dose sampling schedule [2].

Troubleshooting Common Experimental Issues

Issue Potential Cause Recommended Action
Failure to observe initial inhibition Insufficient drug exposure; improper sample handling. Verify PK data to ensure systemic exposure. Confirm sample collection and processing protocols (e.g., frozen at -70°C) [2].
High variability in PD measurements Instability of CatS in plasma; assay variability. Standardize sample processing time. Validate assay precision and run quality controls with each batch.
Uncertainty in interpreting activity data Changes in mass confounding activity readings. Always measure CatS mass concurrently with activity and calculate specific activity for accurate interpretation [1].

Experimental Workflow & Pharmacodynamic Response

To help visualize the experimental workflow and the complex temporal relationship between drug concentration and pharmacodynamic response, refer to the following diagrams generated using Graphviz.

LY3000328_Workflow cluster_workflow Experimental Workflow for Detecting Rebound Start Start Administer LY3000328\n(1-300 mg, with food) Administer LY3000328 (1-300 mg, with food) Start->Administer LY3000328\n(1-300 mg, with food) End End PD PD CatS Activity (Ex Vivo) CatS Activity (Ex Vivo) PD->CatS Activity (Ex Vivo) CatS Mass CatS Mass PD->CatS Mass PK PK LY3000328 Concentration\n(LC/MS/MS) LY3000328 Concentration (LC/MS/MS) PK->LY3000328 Concentration\n(LC/MS/MS) Serial Blood Collection\n(0, 0.5, 1, 2, 4, 8, 12, 24, 48h) Serial Blood Collection (0, 0.5, 1, 2, 4, 8, 12, 24, 48h) Administer LY3000328\n(1-300 mg, with food)->Serial Blood Collection\n(0, 0.5, 1, 2, 4, 8, 12, 24, 48h) Serial Blood Collection Serial Blood Collection Plasma Separation & Storage\n(-70°C) Plasma Separation & Storage (-70°C) Serial Blood Collection->Plasma Separation & Storage\n(-70°C) Bioanalytical Assays Bioanalytical Assays Plasma Separation & Storage\n(-70°C)->Bioanalytical Assays Bioanalytical Assays->PD Bioanalytical Assays->PK PK Analysis\n(Linear up to 300mg) PK Analysis (Linear up to 300mg) LY3000328 Concentration\n(LC/MS/MS)->PK Analysis\n(Linear up to 300mg) Calculate\nSpecific Activity Calculate Specific Activity CatS Activity (Ex Vivo)->Calculate\nSpecific Activity Integrated PK/PD Analysis Integrated PK/PD Analysis Calculate\nSpecific Activity->Integrated PK/PD Analysis CatS Mass->Calculate\nSpecific Activity Integrated PK/PD Analysis->End

Diagram 1: Experimental workflow for assessing LY3000328 pharmacodynamics.

Diagram 2: Temporal sequence of the CatS activity rebound effect.

References

LY3000328 selectivity against Cathepsin L K B V

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of LY3000328

LY3000328 is a potent and selective noncovalent inhibitor of Cathepsin S (CatS). The tables below summarize its potency against various cathepsins and its key pharmaceutical properties.

Table 1: In Vitro Enzyme Inhibition Profile of LY3000328 [1]

Enzyme IC₅₀ (nM) Selectivity Ratio (vs. hCatS)
Human Cathepsin S (hCatS) 7.70 ± 5.85 -
Mouse Cathepsin S (mCatS) 1.67 ± 1.17 -
Human Cathepsin L (Cat L) >100,000 (IC₅₀ >100 µM) >12,987-fold
Human Cathepsin K (Cat K) Information not explicitly stated in search results, but the compound is described as "very high selectivity." [1] -
Human Cathepsin B (Cat B) Information not explicitly stated in search results, but the compound is described as "very high selectivity." [1] -
Human Cathepsin V (Cat V) Information not explicitly stated in search results, but the compound is described as "very high selectivity." [1] -

Table 2: Key Pharmaceutical Properties of LY3000328 [1]

Property Profile
Mechanism Noncovalent, reversible inhibitor. Does not interact with the active site Cys25. [1]
Binding Site Occupies the S2 and S3 subsites of the CatS enzyme. [1]
CYP450 Inhibition Low (<15% inhibition at 10 µM for CYP3A4, 2D6, and 2C9). [1]
In Vitro Metabolism Low (less than 20% metabolism after 30 min in mouse, rat, dog, and human liver microsomes). [1]
Permeability Good (MDCK A-B >4%). [1]
hERG Inhibition Low potential (6% displacement of [³H]-astemizole at 100 µM). [1]

Experimental Protocols

Here are detailed methodologies for key experiments you can perform to validate the activity and selectivity of LY3000328.

Protocol 1: Cathepsin S Enzyme Inhibition Assay

This protocol is used to determine the IC₅₀ value of LY3000328 against Cathepsin S. [1]

  • Recombinant Enzyme Preparation: Obtain recombinant human (or mouse) Cathepsin S enzyme.
  • Fluorogenic Substrate: Use a specific fluorogenic substrate (e.g., Z-Val-Val-Arg-AMC).
  • Reaction Buffer: Prepare an activation buffer (e.g., sodium acetate buffer containing EDTA and DTT) at pH 5.5, followed by dilution into an assay buffer at pH 6.0-7.5 to measure activity.
  • Procedure:
    • Activate the pro-enzyme in activation buffer for 15-30 minutes.
    • Pre-incubate the activated enzyme with varying concentrations of LY3000328 (e.g., a serial dilution from 0.1 nM to 10 µM) in assay buffer for 10-15 minutes.
    • Initiate the reaction by adding the fluorogenic substrate.
    • Measure the increase in fluorescence (excitation ~380 nm, emission ~460 nm) continuously for 10-30 minutes using a plate reader.
  • Data Analysis: Calculate the rate of substrate hydrolysis (RFU/sec) for each inhibitor concentration. Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Enzyme Inhibition Assay for Selectivity Profiling

This protocol assesses selectivity against other cathepsins like Cat L, K, B, and V. [1]

  • Enzymes and Substrates: Source recombinant forms of the off-target cathepsins and their respective optimal fluorogenic substrates.
  • Condition Optimization: Use assay buffers at the optimal pH for each cathepsin (e.g., pH 5.5 for Cat L and K, pH 6.0 for Cat V, pH 6.5 for Cat B).
  • Procedure:
    • Follow a similar pre-incubation and reaction initiation procedure as in Protocol 1.
    • Test a high concentration of LY3000328 (e.g., 10 µM) against each off-target enzyme.
    • If minimal inhibition is observed at 10 µM, the IC₅₀ can be reported as ">10 µM," confirming high selectivity.
  • Data Analysis: Calculate the percent inhibition at a single high concentration or determine a full IC₅₀ curve if significant inhibition is observed.

The following diagram illustrates the workflow for the selectivity profiling assay.

Start Start Selectivity Assay Prep Prepare Recombinant Cathepsin Enzymes (L, K, B, V) Start->Prep Buffer Prepare Assay Buffers at Optimal pH for Each Enzyme Prep->Buffer Inhibitor Prepare High Concentration of LY3000328 (e.g., 10 µM) Buffer->Inhibitor Incubate Pre-incubate Enzyme with Inhibitor Inhibitor->Incubate Reaction Initiate Reaction with Fluorogenic Substrate Incubate->Reaction Measure Measure Fluorescence over Time Reaction->Measure Analyze Calculate % Inhibition for Each Cathepsin Measure->Analyze Result Confirm High Selectivity if % Inhibition is Low Analyze->Result

Troubleshooting FAQs

Q1: My enzyme inhibition assay for CatS shows high background noise. What could be the cause?

  • A: High background can be caused by several factors. Ensure the recombinant Cathepsin S is properly activated and free of contamination. Titrate the enzyme and substrate concentrations to find the optimal signal-to-noise ratio. Verify that the assay buffer pH is stable at 6.0-7.5, as CatS is active in this neutral range, unlike many other lysosomal cathepsins. [2]

Q2: I am not observing the expected potency (IC₅₀) with LY3000328 in my cellular assay. Why might this be?

  • A: First, confirm that your cellular model expresses CatS, which is common in antigen-presenting cells like macrophages and B-cells. [1] [2] Ensure the compound is prepared in fresh DMSO and that the final DMSO concentration in the assay is low (e.g., <0.1%) to maintain solubility. Consider running a counter assay to measure intracellular compound concentration, as efflux transporters could be reducing bioavailability. [1]

Q3: How does the molecular structure of LY3000328 contribute to its selectivity?

  • A: LY3000328 is a noncovalent inhibitor that binds to the S2 and S3 subsites of CatS without interacting with the catalytic Cys25. The unique shape and amino acid composition (e.g., Phe70, Gly137, Val162, Phe211) of the S2 and S3 pockets in CatS are critical for this high selectivity, as they differ from those in Cathepsins L, K, and V. [1] [2] The following diagram illustrates this binding mechanism.

Title Noncovalent Binding of LY3000328 to Cathepsin S Inhibitor LY3000328 S2 S2 Subsite (Phe70, Gly137, Val162) Inhibitor->S2 Binds S3 S3 Subsite (Gly68, Gly69, Phe70) Inhibitor->S3 Binds Cys25 Catalytic Cys25 (No Interaction) Inhibitor->Cys25 No Covalent Interaction

References

LY3000328 metabolic stability liver microsomes

Author: Smolecule Technical Support Team. Date: February 2026

LY3000328 Metabolic Stability Data

The table below summarizes the key in vitro metabolic stability data for LY3000328.

Property Result Experimental Conditions

| Human Liver Microsomes Stability | <20% metabolized after 30-min incubation [1] [2] | • Test compound: 4 µM • Incubation time: 30 minutes • Cofactor: NADPH present | | Intrinsic Permeability | Good (MDCK A-B > 4%) [1] [2] | MDCK cell line | | CYP450 Inhibition (Reversible) | Low (<15% inhibition at 10 µM) [1] [2] | • CYP isoforms: 3A4, 2D6, 2C9 • Test compound: 10 µM |

Experimental Protocol: Metabolic Stability in Liver Microsomes

For researchers looking to assess metabolic stability, here is a detailed methodology based on standard practices and the conditions referenced for LY3000328 [1] [2] [3].

  • Objective: To determine the in vitro metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in liver microsomes.

  • Test System:

    • Pooled Human Liver Microsomes: (e.g., from ≥3 donors), 0.5 mg/mL protein concentration [3].
    • Cofactor: 1 mM NADPH in buffer [3].
    • Test Compound: 1 µM LY3000328 (final organic solvent concentration <0.25-1%) [3].
  • Procedure:

    • Pre-incubation: Add test compound to microsomal protein in buffer and incubate at 37°C for a few minutes.
    • Initiate Reaction: Add NADPH cofactor solution (time zero).
    • Sampling: Withdraw aliquots at designated time points (e.g., 0, 10, 20, 30, 60 minutes).
    • Stop Reaction: Add a quenching solvent (e.g., acetonitrile with internal standard) to the samples.
    • Analysis: Centrifuge samples and analyze the supernatant using LC-MS/MS to determine the peak area of the parent compound remaining at each time point.
  • Data Analysis:

    • % Parent Remaining: (Peak area at tₓ / Peak area at t₀) × 100.
    • In vitro t₁/₂: Calculate from the slope (k) of the linear regression of the ln(% parent remaining) vs. time plot: t₁/₂ = 0.693 / k.
    • In vitro CLᵢₙₜ: CLᵢₙₜ (mL/min/mg protein) = (0.693 / t₁/₂) / microsomal protein concentration (mg/mL).

The workflow for this experiment is outlined in the following diagram:

Start Start Experiment Prep Prepare Microsomes and Test Compound (1 µM) Start->Prep Incubate Pre-incubate at 37°C Prep->Incubate Initiate Initiate Reaction with NADPH (t=0) Incubate->Initiate Sample Collect Samples at Time Points (0, 10, 20, 30, 60 min) Initiate->Sample Quench Quench Reaction with Acetonitrile Sample->Quench Analyze LC-MS/MS Analysis Quench->Analyze Calculate Calculate % Parent Remaining, Half-life (t₁/₂), Intrinsic Clearance (CLᵢₙₜ) Analyze->Calculate End End Calculate->End

Key Insights for Researchers

  • Low Metabolic Lability: The finding that LY3000328 is minimally metabolized in liver microsomes suggests it is not a substrate for rapid oxidative metabolism by CYP450 enzymes, which is a positive attribute for predictable human pharmacokinetics and low risk of drug-drug interactions [1] [2].
  • Non-covalent Mechanism: LY3000328 is a non-covalent, reversible inhibitor of Cathepsin S. It binds to the S2 and S3 subsites of the enzyme without forming a covalent bond with the active site cysteine (Cys25) [4]. This mechanism may contribute to its high selectivity and clean off-target profile.

References

LY3000328 permeability MDCK assay optimization

Author: Smolecule Technical Support Team. Date: February 2026

LY3000328 Profile and Permeability Data

First, it is useful to understand the baseline characteristics of LY3000328, a potent and selective Cathepsin S inhibitor [1] [2] [3].

The table below summarizes key in vitro data relevant to its permeability assessment:

Parameter Data for LY3000328 Assay Context & Interpretation
MDCK Permeability (A-B) >4% [2] [3] Suggests good passive permeability [2] [3].
MDR1-MDCK Efflux Ratio Data not located in search results An efflux ratio ≥2 suggests a P-gp substrate [4].
In Vitro Metabolism Low in mouse, rat, dog, human liver microsomes [2] [3] Low metabolism helps ensure good recovery in the assay.

Optimizing Your MDCK Permeability Assay

While specific protocols for LY3000328 were not found, the general MDCK-MDR1 assay framework and optimizations for challenging molecules like peptides can be directly applied. The following workflow and tips will help you set up a robust assay.

Start Assay Preparation Step1 Cell Culture & Seeding Grow MDR1-MDCK cells to form confluent, polarized monolayers Start->Step1 Step2 Monolayer Validation Measure TEER & use integrity marker (e.g., Lucifer Yellow) Step1->Step2 Step3 Compound Application Add test compound to donor compartment (A-B or B-A direction) Step2->Step3 Step4 Sample Collection & Analysis Collect samples from acceptor compartment at specific times; analyze via LC-MS/MS Step3->Step4 Step5 Data Calculation Calculate Papp, Efflux Ratio, and % Recovery Step4->Step5 End Data Interpretation & Troubleshooting Step5->End

Here are key methodological enhancements from recent research that can improve your assay performance, especially for compounds with similar challenges to peptides [5]:

Challenge Optimization Strategy Rationale & Implementation Tip
Low Analytical Signal Use highly sensitive LC-MS/MS [5] Essential for low permeating compounds. Ensure detection limits of ~1-2 ng/mL [5].
Low Recovery Add BSA to the receiver compartment [5] Reduces non-specific binding to plastic surfaces and proteins, improving compound recovery [5].
Aggregation & Non-Steady State Lower incubation concentrations and extend pre-incubation times [5] Minimizes aggregation in solution and allows unbound intracellular concentration to reach a steady state [5].
Poor Mass Balance Check for lysosomal trapping or non-specific binding [4] A low % recovery may indicate issues beyond permeability. Calculate recovery at the assay's end [4] [6].

Frequently Asked Questions

Q1: How is the data from an MDCK-MDR1 permeability assay interpreted?

  • Permeability (Papp A-B): Used to rank compounds and predict the extent of intestinal absorption or blood-brain barrier penetration [4]. LY3000328's A-B value of >4% suggests good passive permeability [2] [3].
  • Efflux Ratio (Papp B-A / Papp A-B): Indicates whether a compound is a substrate for the P-gp efflux transporter. A ratio greater than or equal to 2 suggests active efflux is occurring [4] [6].
  • % Recovery: Provides a mass balance. Low recovery may signal issues with poor solubility, non-specific binding, or compound accumulation in the cells [4] [6].

Q2: How do I know if the cell monolayer integrity is maintained during the study? The integrity is typically validated by:

  • TEER (Transepithelial Electrical Resistance) measurements before the experiment [7] [6].
  • Using a paracellular integrity marker like Lucifer yellow. The extent of its permeation is measured at the end of the study and must be below a predetermined acceptance threshold to confirm tight junction formation [4].

Q3: Why should I use MDCK-MDR1 cells over other models like Caco-2? The MDCK-MDR1 cell line offers several advantages [7]:

  • Shorter Culture Time: They proliferate and differentiate rapidly, forming monolayers in 3-5 days compared to the 21+ days required for Caco-2 cells.
  • Focused Transporter Expression: They are engineered to overexpress a single key human efflux transporter (P-gp), simplifying data interpretation.
  • High Reproducibility: They display inter-passage homogeneity, leading to more consistent and reliable data.

References

FAQ: LY3000328 and hERG Channel Binding

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions about LY3000328's interaction with the hERG channel:

  • Does LY3000328 pose a significant hERG liability risk? Initial in vitro data suggests a low risk. In a binding assay using HEK293 cell membranes, a high concentration (100 µM) of LY3000328 displaced only 6% of a known hERG channel binder ([³H]-astemizole). This minimal displacement indicates a low potential for direct hERG channel blockade at the tested concentration [1] [2].

  • What is the primary mechanism of action of LY3000328? LY3000328 is a potent, selective, and non-covalent inhibitor of Cathepsin S (Cat S). It binds to the S2 and S3 subsites of the enzyme without forming a covalent bond with the active site residue Cys25 [3]. Its IC₅₀ values are 7.7 nM for human Cat S and 1.67 nM for mouse Cat S [1] [2] [3].

  • Why is assessing hERG binding important in drug development? The hERG channel is a potassium channel critical for cardiac repolarization. Off-target drug binding can inhibit this channel, potentially leading to Long QT Syndrome (LQTS), a serious heart rhythm condition. Therefore, early assessment of hERG liability is a standard and crucial part of safety pharmacology [4].

Experimental Data Summary

The following table summarizes the key experimental findings related to LY3000328's hERG binding potential and its primary pharmacology.

Assay Type Test System Result Implication
hERG Binding [1] [2] HEK293 membrane preparation 6% displacement of [³H]-astemizole at 100 µM Low binding affinity for the hERG channel.
Primary Target Potency [1] [3] Human Cathepsin S enzyme IC₅₀ = 7.7 nM Highly potent and selective for its intended target.
Primary Target Potency [1] [3] Mouse Cathepsin S enzyme IC₅₀ = 1.67 nM Highly potent in a common preclinical model.

Experimental Protocols

Here are detailed methodologies for key experiments cited in the FAQs.

hERG Binding Displacement Assay

This protocol is used to evaluate a compound's potential to bind to the hERG channel.

  • Principle: A test compound competes with a radio-labeled high-affinity ligand for binding to the hERG channel.
  • Materials: HEK293 cell membrane preparation expressing the hERG channel, [³H]-astemizole (or another radio-labeled hERG binder), LY3000328, filter plates, scintillation counter.
  • Procedure:
    • Incubation: Incubate the HEK293 membranes with a fixed concentration of [³H]-astemizole and LY3000328 (e.g., 100 µM) in a suitable buffer.
    • Filtration: After equilibrium is reached, filter the mixture to separate membrane-bound from free radioligand.
    • Measurement: Measure the radioactivity on the filters using a scintillation counter.
    • Analysis: The percentage of radioligand displacement is calculated. A low displacement percentage indicates low hERG binding affinity [1] [2].
Cathepsin S Enzyme Inhibition Assay

This protocol measures the potency of a compound against its primary target.

  • Principle: The assay measures the compound's ability to inhibit the cleavage of a fluorogenic substrate by Cathepsin S.
  • Materials: Recombinant human or mouse Cathepsin S enzyme, fluorogenic substrate, assay buffer, fluorescence plate reader.
  • Procedure:
    • Reaction Setup: Pre-incubate the Cathepsin S enzyme with varying concentrations of LY3000328.
    • Initiation: Start the reaction by adding the fluorogenic substrate.
    • Measurement: Monitor the increase in fluorescence over time.
    • Analysis: Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50% [3].

Strategies for hERG Liability Assessment and Mitigation

For compounds that do show significant hERG binding, the following integrated computational and experimental workflow can be used to understand and mitigate the risk. This workflow is adapted from modern drug discovery practices [4].

herg_workflow Start Start Identify hERG\nLiability Identify hERG Liability Start->Identify hERG\nLiability Molecular Docking\n(Predicted Pose) Molecular Docking (Predicted Pose) Identify hERG\nLiability->Molecular Docking\n(Predicted Pose)  Question:  How does it bind? MD & Free Energy\nCalculations (MM/GBSA) MD & Free Energy Calculations (MM/GBSA) Molecular Docking\n(Predicted Pose)->MD & Free Energy\nCalculations (MM/GBSA)  Question:  Binding affinity? Design New Analogs\n(Medicinal Chemistry) Design New Analogs (Medicinal Chemistry) MD & Free Energy\nCalculations (MM/GBSA)->Design New Analogs\n(Medicinal Chemistry)  Insight:  Key residues  & interactions In Vitro Assays\n(hERG Binding / Patch Clamp) In Vitro Assays (hERG Binding / Patch Clamp) Design New Analogs\n(Medicinal Chemistry)->In Vitro Assays\n(hERG Binding / Patch Clamp)  Test:  Experimental  validation In Vivo Safety\n& Efficacy Studies In Vivo Safety & Efficacy Studies In Vitro Assays\n(hERG Binding / Patch Clamp)->In Vivo Safety\n& Efficacy Studies  Confirm:  Reduced risk  & maintained efficacy End End In Vivo Safety\n& Efficacy Studies->End

Diagram: An integrated workflow for predicting and mitigating hERG liability in drug discovery. Key residues for interaction are often Tyr652 and Phe656 [4].

  • Computational Prediction: Use structure-based methods to understand binding.

    • Molecular Docking: Dock the compound into a model of the hERG channel (e.g., based on the cryo-EM structure, PDB: 5VA1) to predict its binding pose and interactions with key residues like TYR652 and PHE656 [4].
    • Molecular Dynamics (MD) & Binding Free Energy: Run MD simulations to assess the stability of the predicted pose and calculate binding free energy (e.g., using MM/GBSA) for a more reliable affinity ranking compared to docking scores alone [4].
  • Experimental Validation: Confirm predictions with laboratory tests.

    • In Vitro hERG Assays: The hERG binding displacement assay and the patch-clamp electrophysiology technique on HEK293 cells expressing hERG are the gold standards for functionally assessing channel blockade [4] [5].
    • Mutant Studies: Validate computational predictions by performing patch-clamp experiments on hERG mutants where key residues (e.g., Y652A, F656A) have been altered. A significant drop in potency for the mutant confirms the role of those residues [4].
  • Medicinal Chemistry Optimization: Redesign the molecule based on insights.

    • If hERG binding is confirmed, use the structural insights from docking and MD to guide chemical modifications. This often involves reducing lipophilicity, introducing polar groups, or altering the molecular size and shape to disrupt favorable interactions in the hERG channel's central cavity [4].

References

Why LY3000328 is Administered with Food

Author: Smolecule Technical Support Team. Date: February 2026

The core reason for fed administration is to protect the drug from chemical degradation.

  • Active Ingredient: LY3000328 contains a strained, four-membered oxetane ring in its molecular structure [1] [2].
  • Degradation Pathway: When exposed to the low pH (<2.0) of the stomach in a fasted state, this oxetane ring can open, leading to the formation of a chloroalcohol degradant [3].
  • Protective Mechanism: Administering the drug with food raises the stomach pH. This higher, less acidic environment prevents the oxetane ring from opening, thereby avoiding the formation of the degradant and ensuring the drug remains stable and effective [3].

The diagram below illustrates this critical degradation pathway and the protective role of food.

G cluster_fasted Fasted State (Low Stomach pH < 2.0) cluster_fed Fed State (Higher Stomach pH) LY3000328 LY3000328 (Intact Oxetane Ring) Degradation Acid-Catalyzed Oxetane Ring Opening LY3000328->Degradation Leads to Protection Stable Drug Molecule LY3000328->Protection Results in Chloroalcohol Chloroalcohol Degradant Degradation->Chloroalcohol Forms ActiveDrug Intact LY3000328 Available for Absorption Protection->ActiveDrug Yields

Key Experimental Details from Clinical Studies

The table below summarizes the design of the Phase I clinical trial that established the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of LY3000328 using a fed protocol [3].

Study Aspect Details
Study Design Phase I, single-center, randomized, placebo-controlled, single-dose escalation study [3].
Subjects 21 healthy male volunteers [3].
Dosing Single escalating oral doses (1, 3, 10, 30, 100, 300 mg) administered with food [3].
Primary Objectives Assess safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) [3].
Key PK Finding Linear pharmacokinetics were observed up to the 300 mg dose [3].

Troubleshooting Guide & FAQs

Q1: What is the risk of administering LY3000328 to a fasted subject? A: The primary risk is reduced drug exposure and potential loss of efficacy. The degradation of the active ingredient means a lower amount of intact LY3000328 is available for absorption, which would diminish its ability to inhibit cathepsin S.

Q2: How should we handle a dosing error if a subject has taken LY3000328 on an empty stomach? A: If this occurs, it should be documented as a protocol deviation. Since the drug's exposure is likely compromised, the dosing occasion may need to be excluded from the Pharmacokinetic (PK) analysis. Consult the study's pharmacokineticist and medical monitor for guidance on whether the dose should be re-administered with food.

Q3: Are there any specific types of food required for administration? A: The search results do not specify the exact composition of the meal used in the clinical trial. Standard clinical practice for "fed" bioavailability studies often uses a high-fat, high-calorie meal to ensure a robust and consistent effect on stomach pH and gastric emptying. For specific study protocols, refer to the Investigator's Brochure or the clinical trial protocol.

Q4: What are the key analytical methods for verifying drug stability and detecting degradants? A: The Phase I study used validated liquid chromatography tandem mass spectrometry (LC/MS/MS) methods to quantify LY3000328 concentrations in human plasma [3]. This technique is crucial for distinguishing the intact drug from its degradants.

References

LY3000328 impurity profile and handling

Author: Smolecule Technical Support Team. Date: February 2026

LY3000328 Fact Sheet

The table below summarizes the core characteristics of LY3000328 for quick reference.

Property Description
CAS Number 1373215-15-6 [1] [2] [3]
Molecular Formula C₂₅H₂₉FN₄O₅ [1] [4] [5]
Molecular Weight 484.52 g/mol [1] [4] [5]
Primary Target Cathepsin S (CatS) [1] [6] [4]
IC₅₀ (Human CatS) 7.7 nM [1] [6] [5]
IC₅₀ (Mouse CatS) 1.67 nM [1] [6] [5]
Mechanism Potent, selective, and non-covalent inhibitor [6]
Related Clinical Trial NCT01515358 (Phase 1, Completed) [7] [4]

Key Experimental Data from Clinical & Preclinical Studies

The following tables consolidate quantitative data from a Phase 1 clinical trial and a preclinical model of abdominal aortic aneurysm (AAA) [7] [6].

Table 1: Summary of Phase 1 Clinical Trial Findings (NCT01515358) [7]

Aspect Findings
Study Design Single-dose, placebo-controlled, dose-escalation (1 mg to 300 mg) in healthy subjects.
Pharmacokinetics Linear up to 300 mg. Quickly cleared from plasma.

| Pharmacodynamics | Biphasic PD Response: Initial decrease in plasma CatS activity, followed by a return to baseline and then an increase above baseline. Increased CatS Mass: Plasma CatS mass increased in a dose-dependent manner and persisted after the compound was cleared. | | Safety & Tolerability | All doses were well tolerated. |

Table 2: Efficacy in a Preclinical AAA Mouse Model [6]

Dose (mg/kg) Reduction in Aortic Diameter
1 mg/kg 58%
3 mg/kg 83%
10 mg/kg 87%

Frequently Asked Questions & Troubleshooting

Q1: What is the most critical stability concern for handling LY3000328? The oxetane ring in LY3000328's structure can open under strongly acidic conditions (pH < 2.0) to form a chloroalcohol degradant [7]. To mitigate this:

  • Dosing in Fed State: The clinical trial administered the drug with food to raise stomach pH and avoid degradation [7].
  • Incompatible Materials: Avoid contact with strong acids, alkalis, and strong oxidizing/reducing agents in the lab [2] [3].

Q2: My in vivo data shows an unexpected increase in total CatS levels after dosing. Is this normal? Yes, this is a documented effect. The Phase 1 trial found that LY3000328 causes a dose-dependent increase in plasma CatS mass that continues even after the drug is cleared from the system [7] [8]. When calculating CatS specific activity, this increase in activity was attributable to the increase in enzyme mass, not a loss of inhibitor effect [7]. This rebound effect should be considered when interpreting long-term pharmacodynamic data.

Q3: How should I store and reconstitute LY3000328?

  • Storage: Store the powder at -20°C for long-term stability (up to 3 years). For solutions in DMSO, store at -80°C (for 6 months to 2 years) or -20°C (for 1 month) [1] [9].
  • Reconstitution: DMSO is a common solvent, with reported solubilities of ~50 mg/mL [1] to 97 mg/mL [4]. For in vivo studies, one validated protocol uses 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline to achieve a clear solution at 4.85 mg/mL [4].

Q4: What is the evidence for LY3000328's selectivity? LY3000328 was developed as a non-covalent inhibitor that binds the S2 and S3 subsites of CatS without interacting with the active site Cys25 [6]. It demonstrates excellent selectivity over other cysteine proteases like cathepsins L, K, B, and V [6].

Workflow: From Administration to Data Interpretation

The diagram below outlines the key stages and considerations for an in vivo experiment with LY3000328, based on the findings from the clinical and preclinical studies.

G Start Start: In Vivo Experiment Handling Handling & Dosing Start->Handling SC1 Critical Step: - Protect from strong acids - Consider fed state for oral dosing Handling->SC1 Data Data Collection & Analysis SC1->Data SC2 Critical Step: Monitor CatS Activity AND Mass Data->SC2 Interpretation Data Interpretation SC2->Interpretation KeyFinding Key Consideration: Expect biphasic PD response: 1. Initial activity decrease 2. Subsequent mass/activity increase Interpretation->KeyFinding

Safety and Handling Summary

  • General Handling: Avoid inhalation and contact with skin or eyes. Use with adequate ventilation and appropriate personal protective equipment (PPE) including gloves and safety goggles [2] [3].
  • Toxicity Data: One safety data sheet (SDS) classifies it as harmful if swallowed (H302) and very toxic to aquatic life with long-lasting effects (H410) [3]. Another SDS indicates it is not a hazardous substance or mixture [2]. Given the conflicting classifications, it is prudent to treat the compound with care and adhere to standard laboratory safety protocols.
  • Disposal: Dispose of the substance and contaminated packaging in accordance with all local, state, and federal regulations [2] [3].

References

LY3000328 species difference human mouse CatS inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Data

The core quantitative data on LY3000328's inhibition of cathepsin S across species is summarized in the following table.

Species Target IC₅₀ (nM) Source / Context
Human Cathepsin S 7.7 ± 5.85 nM (n=11) Purified enzyme assay [1] [2]
Mouse Cathepsin S 1.67 ± 1.17 nM (n=9) Purified enzyme assay [1] [2]
Rat Cathepsin S Inactive (due to G137C mutation) Protein crystallography & enzyme assay [2]

Key Insight on Species Selection: The data shows that LY3000328 is significantly more potent against mouse CatS than human CatS. Furthermore, it is inactive against rat CatS due to a natural G137C mutation that narrows the S2 binding pocket, preventing the inhibitor from binding effectively [2]. Therefore, the mouse is the relevant rodent model for your in vivo studies, while the rat should be avoided.

Mechanism of Action & Binding

Understanding the molecular mechanism of LY3000328 is crucial for interpreting your results.

  • Non-covalent Inhibition: Unlike many cathepsin inhibitors that form a covalent bond with the catalytic cysteine (Cys25), LY3000328 is a reversible, non-covalent inhibitor [2]. This reduces the potential for off-target reactivity.
  • Binding Site: The compound binds to the S2 and S3 subsites of the enzyme without interacting with the active site Cys25 [2]. Key interactions include hydrogen bonds with the backbone of Gly69 and Asn163 [2].

The following diagram illustrates this binding mechanism.

G CatS Cathepsin S Enzyme LY LY3000328 S2 S2 Subsite (Phe70, Gly137, Phe211) LY->S2 Binds S3 S3 Subsite (Phe70, Gly69) LY->S3 Binds Cys25 Cys25 (Active Site) No Interaction LY->Cys25 No Bond

Experimental Protocols

Here are detailed methodologies for key experiments as cited in the literature.

In Vitro Enzyme Inhibition Assay

This protocol is used to determine IC₅₀ values for human and mouse cathepsin S [1] [2].

  • Enzyme Preparation: Use recombinant human or mouse cathepsin S enzyme.
  • Reaction Buffer: For human CatS, use an acetate buffer (e.g., pH 5.5) containing EDTA and a reducing agent like DTT. For a more physiological pH, a phosphate buffer at pH 6.5 can be used, as CatS remains active.
  • Inhibition Assay:
    • Pre-incubate the enzyme with varying concentrations of LY3000328 (e.g., from 0.1 nM to 100 nM) for 10-15 minutes.
    • Initiate the reaction by adding a fluorogenic substrate (e.g., Z-Val-Val-Arg-AMC).
  • Measurement: Monitor the increase in fluorescence (excitation ~355 nm, emission ~460 nm) continuously for 10-30 minutes.
  • Data Analysis: Calculate the rate of substrate hydrolysis (RFU/sec) for each concentration. Plot the percentage of enzyme activity remaining versus the inhibitor concentration to determine the IC₅₀ value.
In Vivo Efficacy Model (Mouse Abdominal Aortic Aneurysm - AAA)

This protocol describes the evaluation of LY3000328 in a disease model [1].

  • Animal Model: Use a mouse model of AAA, such as the CaCl₂-induced inflammation model applied to the abdominal aorta.
  • Dosing Formulation:
    • Prepare a homogeneous suspension using 0.5% methylcellulose or a clear solution in 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline. The formulation should be prepared fresh and used immediately [3] [4].
  • Dosing Regimen:
    • Administer LY3000328 orally (e.g., by gavage) at doses of 1, 3, 10, and 30 mg/kg.
    • A twice-daily (BID) dosing schedule for 28 days is effective.
  • Efficacy Endpoint: The primary readout is the reduction in aortic diameter, measured at the end of the study. In the referenced study, LY3000328 reduced aortic diameter by 58% at 1 mg/kg and up to 87% at 10 mg/kg [1].

Key Considerations for Researchers

  • Unexpected Pharmacodynamic Response: A Phase 1 clinical trial in healthy volunteers revealed a complex biphasic response. After a single oral dose, plasma CatS activity initially decreased but was later followed by a prolonged increase in total CatS mass [5]. This suggests a potential compensatory mechanism that should be considered for long-term dosing strategies.
  • High Selectivity Profile: LY3000328 exhibits excellent selectivity for CatS over other cysteine cathepsins like L, K, B, and V, which is critical for minimizing off-target effects in your experiments [2].

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low in vivo efficacy in rodents. Use of rat models. Switch to a mouse model, as the inhibitor is inactive against rat CatS [2].
Poor solubility in dosing formulation. Use of inappropriate solvents. Sequentially add solvents: start with DMSO, then PEG300, Tween 80, and finally saline or corn oil. Sonication is recommended [1] [3].
Inconsistent in vitro IC₅₀ results. Instability of enzyme or inhibitor in buffer. Use fresh DMSO for stock solutions and ensure the assay buffer is at the correct pH. Include positive controls.

References

Mechanism of Action and Binding Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The fundamental difference lies in their interaction with the Cathepsin S (CatS) enzyme's active site. This distinction is summarized in the diagram below and detailed in the table.

G Inhibitor Inhibitor Mechanism of Action Mechanism of Action Inhibitor->Mechanism of Action Covalent Covalent Mechanism of Action->Covalent NonCovalent Non-Covalent Inhibitor (LY3000328) Mechanism of Action->NonCovalent Binds S2/S3 Pockets\n(No interaction with Cys25) Binds S2/S3 Pockets (No interaction with Cys25) NonCovalent->Binds S2/S3 Pockets\n(No interaction with Cys25) Covovalent Covalent Inhibitors Irreversible/Reversible\nCovalent Bond with Cys25 Irreversible/Reversible Covalent Bond with Cys25 Covovalent->Irreversible/Reversible\nCovalent Bond with Cys25 Focus on Potency Focus on Potency Irreversible/Reversible\nCovalent Bond with Cys25->Focus on Potency Potential for Off-target Effects Potential for Off-target Effects Focus on Potency->Potential for Off-target Effects Focus on Specificity Focus on Specificity Binds S2/S3 Pockets\n(No interaction with Cys25)->Focus on Specificity High Selectivity for CatS High Selectivity for CatS Focus on Specificity->High Selectivity for CatS

Feature LY3000328 (Non-covalent) Covalent Inhibitors (General Class)
Mechanism of Action Reversible, non-covalent inhibition [1] Form reversible or irreversible covalent bonds with the enzyme [2] [1]
Binding Site S2 and S3 subsites; does not interact with catalytic Cys25 [1] Active site Cys25 [2] [1]
Key Interactions Hydrophobic interactions with Phe70; hydrogen bonds with Gly69 and Asn163 [1] Covalent bond with Cys25 thiol group [2]
Primary Design Focus Specificity and selectivity over potency [2] [1] Potency [2]
Reported Specificity High selectivity over other cathepsins (L, K, B, V) [1] Often less selective; can inhibit Cathepsins L, V, and B potently (e.g., Compound 3) [1]

Experimental Data and Pharmacological Profile

The table below consolidates key experimental findings for LY3000328, while also noting the general challenges associated with covalent inhibitors.

Parameter LY3000328 Data Covalent Inhibitors (General Notes)
In Vitro IC₅₀ (hCatS) 7.70 ± 5.85 nM [1] Varies by compound (e.g., early proline-based analogs had IC₅₀ of 156 nM) [2]
In Vitro IC₅₀ (mCatS) 1.67 ± 1.17 nM [1] -
Selectivity >100 μM for human cathepsin L (Cat L IC₅₀) [1] Overlapping substrate specificity with CatS, CatK, and CatL makes achieving selectivity difficult [2]
In Vivo Efficacy Dose-responsive aortic diameter reduction (58% at 1 mg/kg) in mouse AAA model [3] -
Clinical Phase Phase I (completed) [2] [4] RO5459072 (Hoffmann-La Roche) completed Phase II trials [2]
Safety & Toxicity Consideration Low potential for hERG blockade and low CYP450 inhibition in vitro [3] Nonspecific reactivity with off-target biomolecules can potentially contribute to toxicity [1]

Key Experimental Protocols

The experimental workflow for characterizing a CatS inhibitor like LY3000328 typically involves several key stages, as illustrated below.

G cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Studies Start Inhibitor Identification & Design Screen Medium-Throughput Screen Start->Screen Hit Compound (e.g., 6) Hit Compound (e.g., 6) Screen->Hit Compound (e.g., 6) Optimization Structure-Based Optimization Hit Compound (e.g., 6)->Optimization X-ray Crystallography X-ray Crystallography Optimization->X-ray Crystallography Confirm Binding Mode\n(S2/S3 pockets for LY3000328) Confirm Binding Mode (S2/S3 pockets for LY3000328) X-ray Crystallography->Confirm Binding Mode\n(S2/S3 pockets for LY3000328) In Vitro Profiling In Vitro Profiling Confirm Binding Mode\n(S2/S3 pockets for LY3000328)->In Vitro Profiling In Vivo Studies In Vivo Studies In Vitro Profiling->In Vivo Studies EnzAssay Enzyme Inhibition Assay (Fluorescent substrate) Select Selectivity Panel (vs. CatK, L, V, B) Meta Metabolic Stability (Liver microsomes) Clinical Trials Clinical Trials In Vivo Studies->Clinical Trials PK Pharmacokinetics (PK) PD Pharmacodynamics (PD) (e.g., Plasma CatS Activity) DiseaseModel Disease Model Efficacy (e.g., CaCl₂-induced AAA in mice)

  • Molecular Modeling/Docking: Used to understand inhibitor-enzyme interactions. Studies often use software like Molecular Operating Environment (MOE) with crystal structures from the Protein Data Bank (e.g., PDB: 4P6G for CatS with LY3000328) [1] [5].
  • In-Vitro Enzyme Inhibition Assay:
    • Purpose: Determine inhibitor potency (IC₅₀) and selectivity against other cathepsins [1] [5].
    • Typical Protocol: CatS enzyme is incubated with various concentrations of the inhibitor. Reaction is initiated with a fluorescent substrate (e.g., Z-VVR-AFC). Fluorescence increase is measured kinetically (Ex/Em: 400/505 nm). IC₅₀ values are calculated from the concentration-response data [5].
  • In-Vivo Efficacy Models:
    • Abdominal Aortic Aneurysm (AAA) Model: A common model involves inducing AAA in mice (e.g., CaCl₂ application to the abdominal aorta or angiotensin-II infusion in ApoE-deficient mice). The primary efficacy readout is the reduction in aortic diameter compared to controls [1] [6].
  • Clinical Pharmacodynamics (PD):
    • Measurement: In human trials, target engagement is often assessed by measuring plasma CatS activity and CatS mass. LY3000328 showed a complex PD response: a transient decrease in activity followed by a prolonged increase in CatS mass after the drug was cleared [4].

Research Implications and Considerations

  • Advantages of Non-covalent Inhibition: The non-covalent, S2/S3 binding mechanism of LY3000328 is a deliberate strategy to achieve high specificity and avoid the potential off-target reactivity risks associated with covalent electrophilic warheads [2] [1].
  • The Specificity Challenge: The high structural similarity (~57% amino acid sequence identity) between CatS, CatK, and CatL, especially around the active site, has been the major hurdle in developing specific inhibitors. Success requires targeting the distinct S2 and S3 pockets [2].
  • Emerging Technologies: Recent approaches are exploring targeted delivery of covalent inhibitors to mitigate systemic side effects. For example, one platform developed Antibody-Peptide Conjugates to deliver covalent inhibitors specifically to cancer cells, highlighting an innovative way to leverage potent covalent inhibition safely [7].

References

LY3000328 efficacy vs other CatS inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

LY3000328 Profile

Attribute Details
Developer Eli Lilly and Company [1] [2]
Inhibition Type Non-covalent, reversible [1] [3]
Mechanism Binds S2/S3 subsites without interacting with catalytic Cys25 [1]
Potency (IC₅₀) Human CatS: 7.7 nM; Mouse CatS: 1.67 nM [1] [4]
Selectivity High selectivity over other cysteine cathepsins (L, K, B, V) [1]
Clinical Trial Phase Phase 1 (completed) [5] [3]
Primary Indication Abdominal Aortic Aneurysm (AAA) [1] [2]
Key Differentiator Avoids electrophilic groups, reducing risk of off-target reactivity [1]

Key Experimental Data & Protocols

The primary data for LY3000328 comes from its original discovery report [1]. Here are the methodologies used to generate its profile:

  • In Vitro Enzyme Inhibition Assay: IC₅₀ values were determined using human and mouse CatS enzyme inhibition assays. The compound was also tested against Cat L, K, B, and V to establish selectivity [1].
  • X-ray Crystallography: The 3D structure of the CatS-inhibitor complex was resolved at a 1.8 Å resolution. This confirmed the novel binding mode in the S2 and S3 pockets and the lack of interaction with Cys25 [1].
  • In Vivo Efficacy Model: Efficacy was studied in a CaCl₂-induced mouse model of Abdominal Aortic Aneurysm (AAA). LY3000328 was administered at doses of 1, 3, 10, and 30 mg/kg, resulting in a dose-dependent reduction of aortic diameter by 58% to 87% [1] [4].

Developmental Context of CatS Inhibitors

Developing specific CatS inhibitors has been challenging due to the high structural similarity between cathepsins S, K, and L [5] [3]. Early research focused on potent, covalent inhibitors that often lacked specificity. The key breakthrough was discovering that targeting the S2 and S3 substrate pockets of CatS could achieve high specificity through non-covalent, reversible inhibition [5] [3].

LY3000328 exemplifies this modern approach. Another prominent inhibitor in clinical development is RO5459072 (Hoffmann-La Roche), which has progressed to Phase II clinical trials [5] [3]. This indicates that the field is moving towards more specific and potentially safer inhibitors.

The following diagram illustrates the structure-based drug design strategy that led to the development of these specific inhibitors.

Start Challenge: Low Specificity of Early CatS Inhibitors Insight Key Insight: Target S2/S3 Pockets for Specificity Start->Insight Method Method: Structure-Based Drug Design (X-ray Crystallography) Insight->Method Strategy New Strategy: Develop Non-covalent, Reversible Inhibitors Method->Strategy Outcome1 Outcome: LY3000328 (Eli Lilly) Phase 1 Complete Strategy->Outcome1 Outcome2 Outcome: RO5459072 (Hoffmann-La Roche) Phase 2 Strategy->Outcome2

References

LY3000328 selectivity profile across cysteine proteases

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of LY3000328

The table below summarizes the in vitro potency and selectivity data for LY3000328 and a closely related analog, compound 9.

Compound hCat S IC₅₀ (nM) mCat S IC₅₀ (nM) Selectivity Against Other Cysteine Proteases
LY3000328 (Compound 5) 7.70 ± 5.85 [1] 1.67 ± 1.17 [1] "Very high selectivity" against other cysteine proteases such as Cat L, Cat K, Cat B, and Cat V [1].
Compound 9 12.4 ± 6.48 [1] 3.91 ± 0.71 [1] "Very high selectivity" against other cysteine proteases such as Cat L, Cat K, Cat B, and Cat V [1].

Experimental Protocol for Selectivity Assessment

The selectivity data was generated through standardized enzyme inhibition assays [1].

  • Enzyme Sources: Inhibition assays were performed using human Cathepsin S (hCat S) and mouse Cathepsin S (mCat S). Selectivity was assessed against a panel of other cysteine proteases, including Cathepsin L (Cat L), Cathepsin K (Cat K), Cathepsin B (Cat B), and Cathepsin V (Cat V) [1].
  • Experimental Measure: The primary measure of potency was the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit 50% of the enzyme's activity under specified conditions. The data is presented as the mean IC₅₀ ± standard deviation from multiple experimental replicates (n) [1].

Mechanism and Structural Basis for Selectivity

LY3000328 achieves its selectivity through a unique non-covalent mechanism of action.

  • Non-covalent Inhibition: Unlike many early cathepsin inhibitors that form a reversible or irreversible covalent bond with the active-site cysteine (Cys25), LY3000328 is a noncovalent inhibitor [1]. This means it binds to the enzyme through intermolecular forces (like hydrogen bonds and hydrophobic interactions) without forming a chemical bond with Cys25, which may contribute to its specificity and reduce potential off-target reactivity [1].
  • Novel Binding Mode: The binding mode was elucidated through protein X-ray crystallography [1]. The structure of the Cat S-LY3000328 complex reveals that the inhibitor occupies the S2 and S3 subsites of the enzyme's binding pocket [1] [2]. It does not interact directly with the catalytic Cys25 residue, which is a key differentiator from covalent inhibitors [1].
  • Key Interactions: Critical interactions that confer potency and selectivity include [1]:
    • A hydrogen bond between the benzamide NH of LY3000328 and the carbonyl oxygen of Gly69 in Cat S.
    • A hydrogen bond between the carbamate carbonyl oxygen of LY3000328 and the NH of Gly69.
    • A hydrogen bond between the NH of the carbamate group and the backbone carbonyl of Asn163.
    • Aromatic ring systems in the inhibitor that form "face-to-edge" interactions with Phe70 in the S3 pocket.

This specific interaction profile with the S2 and S3 pockets, which have distinct amino acid residues compared to other cathepsins, is the fundamental reason for its high selectivity for Cat S over Cat K and Cat L [2].

Experimental Workflow and Mechanism of Action

The following diagrams summarize the key experimental workflow and the drug's mechanism.

workflow Compound Screening Compound Screening Structure-Based Optimization Structure-Based Optimization Compound Screening->Structure-Based Optimization Enzyme Inhibition Assays Enzyme Inhibition Assays Structure-Based Optimization->Enzyme Inhibition Assays Protein Crystallography Protein Crystallography Enzyme Inhibition Assays->Protein Crystallography In-Vivo Efficacy Models In-Vivo Efficacy Models Protein Crystallography->In-Vivo Efficacy Models Clinical Candidate Selection Clinical Candidate Selection In-Vivo Efficacy Models->Clinical Candidate Selection

  • Figure 1: Key experimental steps in the discovery and profiling of LY3000328, highlighting the central role of enzyme assays and structural analysis [1].*

mechanism LY3000328 LY3000328 Binds S2/S3 Pockets of Cathepsin S Binds S2/S3 Pockets of Cathepsin S LY3000328->Binds S2/S3 Pockets of Cathepsin S Non-covalent Inhibition (No bond to Cys25) Non-covalent Inhibition (No bond to Cys25) Binds S2/S3 Pockets of Cathepsin S->Non-covalent Inhibition (No bond to Cys25) High Selectivity Profile High Selectivity Profile Non-covalent Inhibition (No bond to Cys25)->High Selectivity Profile

  • Figure 2: The structural mechanism of LY3000328, showing how its binding to specific enzyme pockets without covalent bonds leads to high selectivity [1] [2].*

Summary of Selectivity Advantage

LY3000328 represents a class of selective, non-covalent Cat S inhibitors. Its selectivity stems from a designed interaction with the S2 and S3 subsites of the Cat S enzyme, avoiding the catalytic cysteine that is common to many off-target cysteine proteases. This profile makes it a valuable tool for probing Cat S biology and for potential therapeutic applications where selective inhibition is critical [1] [2].

References

LY3000328 Phase I Clinical Trial Summary

Author: Smolecule Technical Support Team. Date: February 2026

Trial Aspect Details and Results
Trial Identifier NCT01515358 [1]
Phase Phase I [2] [1]
Published Date 2014 (Primary Results) [2] [1]
Study Design Single-center, randomized, placebo-controlled, single ascending dose study [1]
Participants 21 healthy male volunteers [2] [1]
Doses Administered 1, 3, 10, 30, 100, and 300 mg [1]
Safety & Tolerability All doses were well tolerated [2] [1]
Pharmacokinetics (PK) Exhibited linear pharmacokinetics up to the 300 mg dose [2] [1]
Key Pharmacodynamic (PD) Finding A biphasic response was observed: an initial decline in Cathepsin S (CatS) activity was followed by a prolonged increase in total CatS mass in plasma [2] [1]

Experimental Protocol Overview

The Phase I trial was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of LY3000328 [1].

  • Dosing: Subjects received LY3000328 or a matching placebo under fed conditions to prevent degradation of the drug in the stomach [1].
  • Sample Collection: Blood samples were collected at pre-defined times after each dose (pre-dose, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) [1].
  • PK Analysis: Plasma concentrations of LY3000328 were determined using a validated liquid chromatography tandem mass spectrometry (LC/MS/MS) method [1].
  • PD Biomarkers: Several biomarkers were measured in plasma [1]:
    • CatS Activity: The primary PD biomarker, measured ex vivo.
    • CatS Mass: The total amount of the CatS protein.
    • Cystatin C: An endogenous inhibitor of cysteine proteases like CatS.

Comparison with Other Cathepsin S Inhibitors

LY3000328 is one of several candidates investigated for inhibiting Cathepsin S. The table below compares it with another notable inhibitor.

Inhibitor Organization Highest Phase Reached Key Characteristics Primary Indications Studied
LY3000328 Eli Lilly [3] Phase I [2] [1] Potent, selective, non-covalent inhibitor [3] Abdominal Aortic Aneurysm (AAA) [3]
RO5459072 Hoffmann-La Roche [4] Phase II [4] Information not specified in search results Information not specified in search results

A key differentiator for LY3000328 is its mechanism. Unlike many early CatS inhibitors that formed covalent bonds with the enzyme's active site, LY3000328 is a non-covalent inhibitor that binds to the S2 and S3 sub-sites of CatS [3]. This mechanism was intended to improve selectivity and reduce potential off-target interactions [3] [4].

Mechanism and Observed Pharmacodynamic Response

The following diagram illustrates the hypothesized mechanism of action of LY3000328 and the unexpected biphasic pharmacodynamic response observed in the Phase I trial.

LY3000328_Mechanism cluster_moa Intended Mechanism of Action cluster_pd Observed Pharmacodynamic (PD) Response in Phase I A LY3000328 Administration B Binds Cathepsin S (CatS) Non-covalent, reversible A->B C Inhibition of CatS Activity B->C D Expected: Reduced Extracellular Matrix Degradation C->D EndMoA D->EndMoA E Initial Phase (LY3000328 in plasma) F Rapid Decrease in Plasma CatS Activity E->F G LY3000328 Cleared from Plasma H Sustained Increase in Total CatS Protein Mass G->H I Return of CatS Activity to/above Baseline H->I EndMoA->E

The diagram shows the intended direct inhibition of CatS activity. However, the trial revealed a more complex response: as the drug was cleared, the body's production of the CatS protein increased, leading to a rebound in activity [2] [1]. The increase in CatS activity was attributable to the increase in CatS mass detected in plasma [2].

Interpretation of Clinical Trial Results

  • Safety and PK Profile: The linear pharmacokinetics and good tolerability up to 300 mg established a foundation for further clinical development [2] [1].
  • Complex PD and Development Hurdles: The biphasic PD response—where inhibition is followed by a rebound in CatS mass and activity—suggests a possible compensatory feedback mechanism by the body [2] [1]. This unexpected result indicates that a quickly cleared CatS inhibitor might not produce the sustained suppression of enzyme activity required for therapeutic benefit, which "may have implications for the future clinical development of inhibitors of CatS" [1].

Based on the available information, the clinical development status of LY3000328 beyond Phase I appears uncertain. As of the latest publications, its status is listed as "Pending" or without reported progress beyond Phase I [5], while another inhibitor (RO5459072) has advanced to Phase II trials [4].

References

LY3000328 comparison Z-FL-COCHO activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Key Data

The table below outlines the core identity and quantitative data for this cathepsin S inhibitor.

Attribute Description
Primary Name LY3000328 [1] [2] [3]
Synonym Z-FL-COCHO [4] [5] [3]
Biological Target Cathepsin S (CatS), a cysteine protease [1] [5] [2]
Molecular Weight 484.52 g/mol [5] [3]
CAS Number 1373215-15-6 [5] [3]
Activity (IC₅₀) Value Experimental Context
Human Cathepsin S 7.7 nM [5] [3] In vitro enzyme inhibition assay [5].
Mouse Cathepsin S 1.67 nM [5] [3] In vitro enzyme inhibition assay [5].
Plasma Concentration for 50% Maximal Effect ~60 ng/mL [1] Measured in human plasma ex vivo during a Phase 1 clinical trial [1].

Experimental Data and Research Applications

This inhibitor has been utilized in various research contexts, from in vitro mechanisms to in vivo disease models.

In Vitro Mechanisms and Protocols

In cancer research, the inhibitor (referred to as Z-FL-COCHO) has been shown to induce Endoplasmic Reticulum (ER) stress and sensitive cancer cells to chemotherapeutic agents [4].

  • Mechanism of Action: Inhibition of cathepsin S leads to an increase in cytosolic calcium levels, which triggers ER stress. This is characterized by the upregulation of stress marker proteins like GRP78, ATF4, and CHOP [4].
  • Synergistic Apoptosis: This induced ER stress can enhance apoptosis (programmed cell death) when combined with anti-cancer drugs like oxaliplatin [4].

The following diagram illustrates this mechanism and a typical experimental workflow for in vitro studies:

G cluster_mechanism Mechanism of Cathepsin S Inhibition in Cancer Cells cluster_workflow Typical In Vitro Protocol Inhibitor Cathepsin S Inhibitor (LY3000328 / Z-FL-COCHO) CatSInhibition Inhibition of Cathepsin S Inhibitor->CatSInhibition CalciumRelease Release of Ca²⁺ from ER CatSInhibition->CalciumRelease ERStress Induction of ER Stress CalciumRelease->ERStress Markers Upregulation of GRP78, ATF4, CHOP ERStress->Markers Sensitization Cellular Sensitization ERStress->Sensitization Apoptosis Enhanced Apoptosis with Chemotherapeutic Agents Sensitization->Apoptosis Plate 1. Plate Cancer Cells (e.g., Renal Carcinoma Caki) Treat 2. Treat with Inhibitor (2 µM ZFL for 24h) Plate->Treat Stimulate 3. Co-treat with Drug (e.g., 25 µM Oxaliplatin) Treat->Stimulate Analyze 4. Analyze Markers (Western Blot, Flow Cytometry) Stimulate->Analyze

In Vivo Efficacy and Protocols

LY3000328 has demonstrated efficacy in animal models of disease, showing favorable drug disposition properties [5].

  • Abdominal Aortic Aneurysm (AAA) Model: In a mouse model where disease was induced by CaCl₂ application, LY3000328 administered orally produced a dose-dependent reduction in aortic diameter (58% at 1 mg/kg, 87% at 10 mg/kg) [5].
  • Systemic Lupus Erythematosus (SLE) Model: In female MRL/lpr mice (a model for SLE), a different selective cathepsin S inhibitor (Millipore-219393) was shown to suppress associated pulmonary arterial remodeling, indicating the therapeutic potential of targeting this pathway [6].

Pharmacokinetics and Pharmacodynamics in Humans

A Phase I clinical trial (NCT01515358) in healthy human volunteers provided key insights into the behavior of LY3000328 in humans [1]:

  • Safety & Pharmacokinetics: Single oral doses up to 300 mg were well-tolerated. The compound showed linear pharmacokinetics and was cleared rapidly from plasma [1].
  • Biphasic Pharmacodynamic Response: A unique biphasic effect was observed. The inhibitor caused a transient decline in plasma cathepsin S activity, followed by a prolonged increase in total cathepsin S protein mass after the drug was cleared. This suggests a complex feedback mechanism and is a critical consideration for clinical development [1].

The following diagram summarizes this biphasic response observed in the clinical trial:

G cluster_pd Pharmacodynamic Response in Human Plasma Dose Oral Dose of LY3000328 PK Rapid Rise in Plasma Concentration Dose->PK PD1 Phase 1: Activity Decrease Transient inhibition of Cathepsin S enzymatic activity PK->PD1 Clearance Drug Cleared from Plasma PD1->Clearance After PD2 Phase 2: Mass Increase Prolonged increase in Cathepsin S protein mass Clearance->PD2

Practical Research Considerations

For researchers using this compound, here are some key points:

  • Specificity: LY3000328 is noted for its excellent selectivity for cathepsin S over other cathepsins, which is a significant advantage given the high structural similarity within this enzyme family [5] [2].
  • Handling: The compound is typically dissolved in DMSO for in vitro studies. For in vivo administration in mice, it has been delivered orally, with exposure (AUC) increasing in a dose-dependent manner [5].
  • Critical Finding: The biphasic pharmacodynamic response (activity decrease followed by mass increase) observed in humans is a crucial factor to consider when designing experiments and interpreting results related to cathepsin S inhibition [1].

References

LY3000328 in vivo efficacy AAA model reduction

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Efficacy of LY3000328 in AAA Models

The table below summarizes the key efficacy data for LY3000328 from a mouse model of AAA [1] [2] [3].

AAA Model Dosing Regimen Efficacy Results (Aortic Diameter Reduction) Additional Observed Effects

| Mouse (CaCl₂-induced) [1] | Oral administration; 1, 3, 10, 30 mg/kg daily for 28 days. | - 58% at 1 mg/kg

  • 83% at 3 mg/kg
  • 87% at 10 mg/kg (Dose-responsive aortic diameter reduction) | - Improved drug disposition properties [1].
  • Favorable safety and linear pharmacokinetics in subsequent human trial [4]. |

Detailed Experimental Protocol

The efficacy data was generated using the following established experimental methods [1]:

  • Animal Model: The CaCl₂-induced AAA model in mice. In this model, inflammation and aneurysm formation are induced by applying CaCl₂ to the abluminal surface of the abdominal aorta.
  • Dosing Protocol: LY3000328 was administered orally once daily for 28 days, starting from one day after the AAA induction procedure. The study included multiple dose levels (1, 3, 10, 30 mg/kg) to establish a dose-response relationship.
  • Primary Endpoint: The key measurement of efficacy was the change in the external diameter of the abdominal aorta at the end of the treatment period compared to controls.

Mechanism of Action & Therapeutic Rationale

LY3000328 is a potent and selective non-covalent inhibitor of the enzyme cathepsin S (Cat S) [1]. The therapeutic rationale for its use in AAA is based on this mechanism:

  • Role of Cathepsin S in AAA: Cat S is a cysteine protease that is upregulated in mouse and human AAA lesions. It plays a key role in degrading extracellular matrix proteins—particularly elastin and collagen—which provide structural integrity to the aortic wall. Unchecked degradation weakens the vessel wall, leading to dilation and aneurysm [1] [5] [6].
  • Proof of Concept: Genetic studies showed that Cat S-deficient mice had an 80% lower incidence of AAA formation compared to controls, validating Cat S as a promising drug target [1].
  • Inhibitor Action: By potently inhibiting Cat S (IC₅₀ of 1.67 nM for mouse Cat S), LY3000328 helps preserve the elastin and collagen framework in the aortic wall, thereby suppressing the expansion of the aneurysm [1] [3].

The logical flow from target validation to the drug's effect can be summarized as follows:

AAA Risk Factors    (Age, Smoking) AAA Risk Factors    (Age, Smoking) Aortic Wall Inflammation Aortic Wall Inflammation AAA Risk Factors    (Age, Smoking)->Aortic Wall Inflammation Induces ↑ Cathepsin S Expression & Activity ↑ Cathepsin S Expression & Activity Aortic Wall Inflammation->↑ Cathepsin S Expression & Activity Triggers Degradation of    Elastin & Collagen Degradation of    Elastin & Collagen ↑ Cathepsin S Expression & Activity->Degradation of    Elastin & Collagen Causes Weakening of Aortic Wall    & AAA Formation Weakening of Aortic Wall    & AAA Formation Degradation of    Elastin & Collagen->Weakening of Aortic Wall    & AAA Formation Leads to LY3000328    (Cathepsin S Inhibitor) LY3000328    (Cathepsin S Inhibitor) LY3000328    (Cathepsin S Inhibitor)->↑ Cathepsin S Expression & Activity Inhibits

Clinical Translation and Findings

LY3000328 advanced to a Phase I clinical trial in healthy human subjects. While this study was not designed to assess efficacy in AAA patients, it provided critical insights [4]:

  • Safety & Pharmacokinetics: Single oral doses of up to 300 mg were well-tolerated, with linear pharmacokinetics.
  • Unexpected Pharmacodynamics: The study revealed a complex biphasic effect. After an initial decline, plasma Cat S activity rebounded to levels above baseline. This was attributed to a dose-dependent increase in Cat S protein mass, which continued even after the drug was cleared from the body. This feedback mechanism may have implications for the clinical development of Cat S inhibitors [4].

Current Status and Further Research

It is important to note that as of early 2025, there are no FDA-approved drugs for the treatment of AAA, and the field has faced significant challenges in translating pre-clinical successes into clinical therapies [7]. The development status of LY3000328 beyond its Phase I trial is not detailed in the available search results.

For a comprehensive comparison with other pre-clinical alternatives, you may find the research on another Cat S inhibitor, the α-ketoamide compound 6r, informative. It also demonstrated significant suppression of AAA progression in both CaCl₂ and AngII-induced mouse models, even when treatment was initiated after aneurysm formation [5].

References

LY3000328 human vs mouse CatS inhibition potency

Author: Smolecule Technical Support Team. Date: February 2026

Potency Profile of LY3000328

Species Target IC₅₀ (nM) Number of Replicates (n) Selectivity Feature
Human CatS (hCatS) 7.70 ± 5.85 nM n = 11 Highly selective over other cathepsins (L, K, B, V) [1].
Mouse CatS (mCatS) 1.67 ± 1.17 nM n = 9 ~4.6 times more potent than against hCatS [1].

Experimental Methodology

The data in the table above was generated through standardized in vitro enzyme inhibition assays [1]. Here is a typical protocol for determining the IC₅₀ values:

  • Procedure: A fixed concentration of the CatS enzyme is incubated with varying concentrations of LY3000328. A fluorescent substrate (e.g., Z-VVR-AFC) is then added. As the active CatS cleaves the substrate, it releases a fluorescent signal that can be measured over time [2].
  • Data Analysis: The rate of substrate cleavage (reaction velocity) is measured in the presence and absence of the inhibitor. The percentage of enzyme activity remaining at each inhibitor concentration is calculated. The IC₅₀ value—the concentration at which the inhibitor reduces the enzyme's activity by 50%—is then determined by plotting the inhibitor concentration against the percentage of activity [1].
  • Selectivity Testing: The high selectivity of LY3000328 for CatS over other cysteine cathepsins like L, K, B, and V was confirmed using similar assays tailored for each specific enzyme [1].

The experimental workflow from key studies can be summarized as follows:

G A In Vitro Assay A1 Enzyme Inhibition Assay (Multiple species CatS) A->A1 B Animal Model Study B1 CaCl2-Induced AAA Mouse Model B->B1 C Human Clinical Trial C1 Phase 1 Trial (Healthy Volunteers) C->C1 A2 Selectivity Panel (CatL, CatK, CatB, CatV) A1->A2 A3 IC50 Determination A2->A3 B2 Oral Dosing (1-30 mg/kg) B1->B2 B3 Aortic Diameter Measurement B2->B3 C2 Single Escalating Doses (1-300 mg) C1->C2 C3 Plasma CatS Activity & Mass C2->C3

Mechanism of Action and Species Difference

Understanding the mechanism of LY3000328 helps explain the observed species difference in potency.

  • Non-covalent Inhibition: Unlike many early CatS inhibitors that form covalent bonds with the catalytic Cys25 residue, LY3000328 is a non-covalent inhibitor. It binds reversibly to the S2 and S3 subsites of the enzyme's active site without interacting with Cys25, which contributes to its high selectivity [1] [3].
  • Structural Basis for Potency Difference: Research indicates that the amino acid residue Glycine 137 (Gly137) in the S2 pocket of human CatS is critical. In rat CatS (which, like mouse, is often used to predict rodent activity), this residue is a Cysteine (Cys). The bulkier Cysteine side chain reduces the size of the S2 pocket, which can sterically hinder the binding of inhibitors like LY3000328 that have larger chemical groups designed to fit the human enzyme's pocket [1]. This G137C mutation is a key reason for the differential potency.

Clinical Development Status

LY3000328 (also referred to as Z-FL-COCHO) has progressed through initial human testing.

  • Phase I Clinical Trial: A single-dose, escalating study (NCT01515358) in healthy volunteers found that LY3000328 was well-tolerated at doses up to 300 mg and exhibited linear pharmacokinetics [4].
  • Pharmacodynamic Observations: The study reported a complex pharmacodynamic response. While LY3000328 initially reduced plasma CatS activity, this was followed by a rebound increase in CatS mass after the drug was cleared from the body [4]. This feedback mechanism may have implications for its clinical development strategy.

Research Implications Summary

  • Higher Potency in Mouse: LY3000328 is approximately 4.6 times more potent against mouse CatS than human CatS [1].
  • Critical Structural Insight: The Gly137 residue in human CatS is a key determinant of inhibitor binding, and species variation at this site (e.g., Cys in rat) accounts for the potency difference [1].
  • Advanced Profile: It is a selective, non-covalent inhibitor that has successfully completed a Phase I clinical trial, establishing a foundational safety profile in humans [1] [4].

References

LY3000328 safety tolerability healthy subjects

Author: Smolecule Technical Support Team. Date: February 2026

LY3000328 Clinical Trial Data Overview

This table summarizes the core findings from the single-dose escalation study of LY3000328 in 21 healthy male subjects [1].

Parameter Findings for LY3000328
Trial Design Phase 1, placebo-controlled, single-dose escalation
Subjects 21 healthy male volunteers
Doses Tested Up to 300 mg
Safety & Tolerability All doses were well tolerated
Pharmacokinetics (PK) Linear PK observed up to 300 mg dose
Key Pharmacodynamic (PD) Finding Transient decrease in plasma CatS activity, followed by a prolonged increase in plasma CatS mass

Pharmacodynamic Profile and Comparison with Other Inhibitors

LY3000328's unique PD response differentiates it from a covalent inhibitor. The following diagram illustrates this biphasic effect and its proposed mechanism.

LY3000328_PD_Workflow LY3000328 Biphasic Pharmacodynamic Response start LY3000328 Administration (Non-covalent CatS Inhibitor) mech1 Rapid, Direct Inhibition of Circulating CatS Enzyme start->mech1 phase1 Phase 1: Rapid Onset Plasma CatS Activity ↓ mech2 Feedback Mechanism Triggers Increased Production/ Release of CatS Protein phase1->mech2 As drug is cleared phase2 Phase 2: Sustained Effect Plasma CatS Mass ↑ outcome Net Effect after Drug Clearance: Potential Increase in Total CatS Load phase2->outcome mech1->phase1 mech2->phase2

LY3000328 is a non-covalent inhibitor that binds to the S2 and S3 subsites of the CatS enzyme without interacting with the active site Cys25 [2]. This is a key differentiator from earlier covalent inhibitors.

Feature LY3000328 (Non-covalent) Earlier Covalent Inhibitors
Binding Mechanism Binds S2/S3 subsites, non-covalent [2] Forms reversible/irreversible bond with active site Cys25 [3]
Selectivity High selectivity over other cathepsins (L, K, B, V) [2] Potency-focused, often lower selectivity (e.g., inhibits L, V, B) [3]
Potential for Off-Target Effects Lower (avoids reactive electrophilic centers) [2] Higher (nonspecific reactivity with off-target biomolecules) [2]

Detailed Experimental Protocols

For researchers seeking to replicate or understand the data, here are the key methodologies from the cited studies.

Phase 1 Clinical Trial Protocol (Safety, PK, PD) [1]

  • Study Design: A phase 1, placebo-controlled, single-dose escalation study.
  • Subjects: 21 healthy male volunteers.
  • Dosing: Subjects were administered single oral doses of LY3000328, escalated up to 300 mg, with food.
  • Safety Monitoring: Subjects were monitored for adverse events and other safety parameters.
  • PK Sampling & Analysis: Blood samples were collected at set times post-dose. Plasma concentrations of LY3000328 were measured to determine pharmacokinetic parameters.
  • PD Sampling & Analysis (Ex Vivo): Blood samples were collected at set times post-dose for the assessment of:
    • CatS Activity: Measured using an enzymatic activity assay.
    • CatS Mass: Quantified using an immunoassay.
    • CatS Specific Activity: Calculated to normalize activity for changes in protein mass.

In Vitro Potency and Selectivity Assays [2]

  • Enzyme Inhibition Assays: Test compounds were evaluated for their ability to inhibit human and mouse CatS enzyme activity. The half-maximal inhibitory concentration (IC₅₀) was determined.
  • Selectivity Profiling: The selectivity of compounds against other cysteine proteases (e.g., Cathepsins L, K, B, and V) was determined in parallel enzyme inhibition assays.

Conclusion and Research Implications

LY3000328 demonstrated an acceptable safety and linear PK profile in its phase 1 trial [1]. Its primary developmental challenge is the complex PD response—the prolonged increase in CatS mass after drug clearance may have unintended consequences, a crucial consideration for future clinical development of CatS inhibitors [1].

References

LY3000328 pharmacokinetics comparison species

Author: Smolecule Technical Support Team. Date: February 2026

Human Pharmacokinetics of LY3000328

The table below summarizes the key single-dose pharmacokinetic parameters of LY3000328 observed in a Phase 1 clinical study involving healthy human subjects [1] [2].

Parameter Findings in Healthy Human Subjects
Study Type Phase 1, single-dose, placebo-controlled, dose-escalation
Doses Tested 1, 3, 10, 30, 100, and 300 mg
Linearity Linear pharmacokinetics observed up to 300 mg
Tolerability All doses were well tolerated

Cross-Species Insights and Experimental Data

While a full quantitative PK table for animal species is not available in the current search, the following information provides context for cross-species comparison and drug development.

  • Human PK Parameters from Modeling: The human clinical trial was informed by preclinical data. Pharmacokinetic/pharmacodynamic (PK/PD) modeling and allometric scaling from a mouse model of AAA predicted a human EC₅₀ (plasma concentration for 50% efficacy) of approximately 60 ng/mL and an ED₅₀ (dose for 50% efficacy) of 20 mg [1].
  • Critical Species Difference in Binding: A key finding during discovery was that LY3000328 is inactive against rat Cathepsin S due to a single amino acid mutation (G137C) in the enzyme's S2 pocket. This mutation reduces the pocket size, preventing the binding of inhibitors like LY3000328 that have larger P2 groups [3]. This highlights a crucial species-specific selectivity issue.

Detailed Experimental Protocols

For researchers aiming to replicate or understand the data, here are the methodologies from the key studies.

1. Human Clinical PK/PD Study Protocol [1]

  • Study Design: A single-center, blinded, randomized, placebo-controlled, single-dose escalation study (ClinicalTrials.gov ID: NCT01515358).
  • Subjects: 21 healthy male volunteers divided into two cohorts.
  • Dosing: Subjects received escalating doses with food to prevent degradation in the stomach. Each dosing occasion was separated by a washout period of at least 14 days.
  • PK Sample Collection: Blood plasma samples were collected at 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, and 48 hours after each dose.
  • Bioanalytical Method: Plasma concentrations of LY3000328 were determined using a validated liquid chromatography tandem mass spectrometry (LC/MS/MS) method, with a lower limit of quantification of 1 ng/mL [1].

2. In Vitro Cathepsin S Inhibition Assay [4] This protocol, used to evaluate potential inhibitors, provides context for the type of experiments used in LY3000328's development.

  • Enzyme Source: Recombinant human Cathepsin S enzyme.
  • Assay Kit: Fluorometric Cathepsin S inhibitor assay kit.
  • Procedure: The test compound is incubated with the enzyme in a buffer. After a 15-minute pre-incubation, a fluorescent substrate (Z-VVR-AFC) is added.
  • Measurement: The increase in fluorescence (Ex/Em = 400/505 nm) is measured kinetically every minute for 60 minutes. The rate of fluorescence increase (slope) is used to calculate the percentage of enzyme activity inhibition.

Visualizing the Clinical Study Workflow

The diagram below outlines the design of the Phase 1 clinical trial that generated the human PK data [1].

Start Study Start Cohort Two Cohorts Formed (9 subjects each) Start->Cohort Randomize Randomization Per Period Cohort->Randomize Dosing Alternating Dosing Periods (6 active drug : 3 placebo) Randomize->Dosing PK PK/PD Sampling (0, 0.5, 1, 2, 4, 8, 12, 24, 48h) Dosing->PK Washout Washout Period (≥ 7 days) PK->Washout Safety Safety Review Washout->Safety Safety->Dosing Dose Escalation if acceptable End Study End Safety->End Study completion after all periods

References

Validated Pharmacodynamic Biomarkers for LY3000328

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmacodynamic biomarkers and their validation as demonstrated in the first-in-human study of LY3000328 [1].

Biomarker Measurement Method Biological Matrix Key Findings & Validation Outcome Relationship to Dosing
Cathepsin S (CatS) Activity (Primary PD biomarker) Ex vivo activity assay [1] Plasma (EDTA) Biphasic Response: Initial activity decline followed by a rise above baseline. Confirmed target engagement [1]. Transient decrease correlated with plasma concentration of LY3000328 [1].
Cathepsin S (CatS) Mass Immunoassay (e.g., ELISA) [1] Plasma (EDTA) Prolonged Increase: Continued to rise after drug clearance. Provides evidence of systemic feedback [1]. Dose-dependent increase [1].
Cathepsin S Specific Activity Calculated (Activity normalized to Mass) [1] Derived (Plasma) Normalized Activity: The rise in overall CatS activity was attributable to the increase in CatS protein mass [1]. Clarified that the increased activity was not due to direct drug effect [1].

Detailed Experimental Protocols from Key Studies

Here are the methodologies for the core experiments validating these biomarkers.

1. Clinical Study Design for PD Biomarker Assessment (from [1]) This foundational protocol outlines how biomarker data was generated.

  • Study Type: Phase 1, single-center, blind, randomized, placebo-controlled, single-dose escalation study.
  • Dosing: Healthy male volunteers received escalating oral doses (1 mg to 300 mg) in a fed state.
  • Sample Collection: Blood samples were collected in EDTA tubes at pre-dose, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
  • Sample Processing: Plasma was separated and frozen at -70°C until analysis.
  • Analysis: Batched analysis of CatS activity, CatS mass, and drug concentration (using validated LC/MS/MS) was performed.

2. Independent Biosensor Validation Using LY3000328 (from [2]) This study independently validates LY3000328's specificity, using it as a tool for detection.

  • Objective: To develop a Surface Plasmon Resonance Imaging (SPRi) biosensor for determining CatS concentration in blood plasma.
  • Biosensor Design: One of two tested biosensor designs used the inhibitor LY3000328 as the sensing element.
  • Immobilization: The inhibitor was immobilized on a gold biosensor chip using a hydrophobic linker (1-octadecanothiol).
  • Validation: The biosensor showed a linear response to CatS concentration, acceptable precision, and successful determination of CatS in patient plasma samples, confirming the specific binding interaction between LY3000328 and CatS.

Biomarker Response Pathway

The complex, biphasic response of the pharmacodynamic biomarkers to LY3000328 administration can be summarized in the following pathway diagram:

G Start LY3000328 Oral Administration PK Rapid PK: Linear up to 300 mg Fast clearance Start->PK  In Vivo PD1 Initial PD Effect: Direct inhibition of CatS enzymatic activity PK->PD1  Plasma Exposure Biomarker1 Biomarker Response 1: ↓ Plasma CatS Activity PD1->Biomarker1 PD2 Compensatory Feedback: Increase in CatS protein mass Biomarker2 Biomarker Response 2: ↑ Plasma CatS Mass PD2->Biomarker2 Biomarker1->PD2  Physiological  Feedback Outcome Net Measured Effect: ↑ CatS Specific Activity (Normalized activity returns to baseline) Biomarker2->Outcome  Combined Effect Note Calculation of 'Specific Activity' (Activity / Mass) was crucial to interpret the biphasic response. Outcome->Note

Limitations and Scope for Comparative Analysis

The search results confirm that LY3000328 is a potent and selective noncovalent CatS inhibitor with an IC50 of 7.7 nM for human CatS [3] [4]. However, the available information has limitations for a full comparative guide:

  • Lack of Direct Comparator Data: The retrieved studies focus on LY3000328 or other inhibitors in different disease models (e.g., a compound called 6r in a AAA mouse model [5]). They do not provide parallel, head-to-head experimental data on the pharmacodynamic biomarker performance of other CatS inhibitors.
  • Focus on Preclinical Efficacy: Many studies establish the therapeutic potential of inhibiting CatS in various diseases like IgA nephropathy [6] and cardiovascular disease [7], but they do not detail the clinical validation of PD biomarkers for other drug candidates as was done for LY3000328 in its Phase 1 trial.

To build a more complete comparison guide, you may need to search specifically for the phase 1 clinical trial publications or clinical trial registry data for other CatS inhibitors.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

484.21219820 g/mol

Monoisotopic Mass

484.21219820 g/mol

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1210T8CX6K

Wikipedia

Ly-3000328

Dates

Last modified: 08-15-2023
1: Jadhav PK, Schiffler MA, Gavardinas K, Kim EJ, Matthews DP, Staszak MA, Coffey
2: Payne CD, Deeg MA, Chan M, Tan LH, LaBell ES, Shen T, DeBrota DJ.

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